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  • Product: 3-Quinolin-8-ylacrylic acid
  • CAS: 754190-58-4

Core Science & Biosynthesis

Foundational

Chemical Structure, Synthesis, and Pharmacological Profiling of 3-Quinolin-8-ylacrylic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Application Whitepaper Executive Summary & Structural Significance The quinoline scaffold is widely re...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Application Whitepaper

Executive Summary & Structural Significance

The quinoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry, serving as the backbone for numerous pharmaceuticals, agrochemicals, and functional materials. 3-Quinolin-8-ylacrylic acid (predominantly existing as the (E)-isomer) represents a highly functionalized derivative where an acrylic acid side chain is introduced at the C8 position of the quinoline ring[1].

This specific functionalization introduces a conjugated


-system and a terminal carboxylic acid, creating a versatile molecular architecture. In drug development, this compound has been identified as a potent opener of Maxi-K (BK) channels , offering therapeutic potential for smooth muscle relaxation and neuroprotection[1]. In materials science, its structural properties make it a viable candidate for dye-sensitized solar cells (DSSCs) and as a matrix in mass spectrometry[1].

Physicochemical Profiling

Understanding the fundamental properties of 3-Quinolin-8-ylacrylic acid is critical for downstream assay development and synthetic scaling. The quantitative data is summarized below based on authoritative chemical repositories[1][2][3].

PropertyValue / Description
Chemical Name (E)-3-(Quinolin-8-yl)acrylic acid
CAS Number 754190-58-4
Molecular Formula C₁₂H₉NO₂
Molecular Weight 199.21 g/mol
Structural Features Quinoline core conjugated with a C8

-unsaturated carboxylic acid
Isomerism Predominantly (E)-isomer (Trans) due to steric thermodynamics
Purity Standards Typically synthesized to

98% for pharmacological assays

Retrosynthetic Analysis & Chemical Synthesis

The structural complexity of 3-Quinolin-8-ylacrylic acid can be simplified through strategic retrosynthetic disconnections. The primary disconnection occurs at the carbon-carbon double bond of the acrylic acid moiety, pointing directly to an olefination strategy—specifically, the Knoevenagel condensation [4]. The key precursors are an electrophilic quinoline-8-carbaldehyde and a nucleophilic two-carbon unit equivalent, such as malonic acid[4].

SynthesisWorkflow A Quinoline-8-carbaldehyde (Electrophile) B Malonic Acid (Nucleophile) C Pyridine / Piperidine (Solvent & Catalyst) D Knoevenagel Condensation (Doebner Modification) C->D Catalysis E Decarboxylation & Dehydration (-CO2, -H2O) D->E Heat (Reflux) F (E)-3-Quinolin-8-ylacrylic acid (Target Molecule) E->F Acidic Workup AB AB AB->D

Figure 1: Retrosynthetic and forward synthesis workflow of 3-Quinolin-8-ylacrylic acid.

Self-Validating Protocol: Doebner-Modified Knoevenagel Condensation

To ensure high yield and strict geometric selectivity for the (E)-isomer, the synthesis utilizes the Doebner modification of the Knoevenagel condensation[4].

Step-by-Step Methodology:

  • Reagent Preparation: In a dry, round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of quinoline-8-carbaldehyde and 1.2 equivalents of malonic acid in anhydrous pyridine (acting as both solvent and weak base).

  • Catalytic Activation: Add 0.1 equivalents of piperidine.

    • Causality: Piperidine is a secondary amine that reacts with the aldehyde to form a highly electrophilic iminium ion intermediate. This significantly lowers the activation energy for the nucleophilic attack by the malonate carbanion, accelerating the reaction[4].

  • Reflux & Decarboxylation: Heat the reaction mixture to 90–100°C under continuous stirring for 3 to 4 hours.

    • Causality: Elevated thermal energy drives the decarboxylation of the intermediate diacid. Subsequent dehydration forms the C=C double bond. The (E)-isomer is exclusively formed because the (Z)-configuration imposes a severe thermodynamic penalty due to steric clashing between the bulky quinoline core and the carboxylate group[4].

  • Acidic Workup (Crucial Step): Cool the mixture to room temperature and pour it slowly into an ice-cold 1M HCl solution.

    • Causality: In the basic pyridine environment, the product exists as a highly soluble pyridinium carboxylate salt. The addition of HCl neutralizes the pyridine and protonates the carboxylate into its free acid form. This drastically reduces its aqueous solubility, driving the precipitation of the target compound.

  • Validation & Quality Control (Self-Correcting System): Filter the crude precipitate, wash with cold distilled water, and recrystallize from ethanol.

    • Validation: Confirm the molecular weight via High-Resolution Mass Spectrometry (HRMS) targeting the exact mass [M+H]⁺ calculated for C₁₂H₁₀NO₂ (m/z ~200.07)[4]. Confirm the (E)-geometry via ¹H-NMR by observing the vinylic protons; a coupling constant (J) of 15–16 Hz definitively validates the trans-alkene configuration.

Pharmacological Mechanism: Maxi-K Channel Modulation

In drug discovery, 3-Quinolin-8-ylacrylic acid has been identified as a potent opener of Maxi-K channels (also known as BK channels or KCa1.1)[1]. These are large-conductance, calcium-activated potassium channels that serve as critical feedback regulators of cellular excitability.

Mechanistic Causality

When 3-Quinolin-8-ylacrylic acid binds to the regulatory domains of the Maxi-K channel, it increases the channel's open probability. This induces a massive efflux of potassium (K⁺) ions along their electrochemical gradient. The loss of positive charge hyperpolarizes the cell membrane. In smooth muscle cells, this hyperpolarization directly inhibits Voltage-Dependent Calcium Channels (VDCCs), preventing Ca²⁺ influx. The resulting drop in intracellular calcium leads to profound smooth muscle relaxation (vasodilation). In the central nervous system, this same mechanism prevents excitotoxicity, offering neuroprotective effects.

MaxiKPathway A 3-Quinolin-8-ylacrylic acid (Channel Opener) B Maxi-K (BK) Channel Activation A->B Binding C Potassium (K+) Efflux B->C Pore Opening D Membrane Hyperpolarization C->D Charge Shift E VDCC Inhibition (Reduced Ca2+ Influx) D->E Voltage Drop F Smooth Muscle Relaxation & Neuroprotection E->F Physiological Effect

Figure 2: Mechanism of action for Maxi-K channel openers leading to smooth muscle relaxation.

Advanced Applications: Material Science & Mass Spectrometry

Beyond pharmacology, the distinct physicochemical properties of 3-Quinolin-8-ylacrylic acid extend its utility into advanced materials and analytical chemistry[1]:

  • Dye-Sensitized Solar Cells (DSSCs): The molecule features a Donor-

    
    -Acceptor (D-
    
    
    
    -A) architecture. The electron-rich quinoline ring acts as the donor, the alkene provides the
    
    
    -bridge, and the acrylic acid acts as the electron acceptor and anchoring group. The carboxylic acid firmly binds to titanium dioxide (TiO₂) surfaces, facilitating efficient electron injection from the excited dye into the semiconductor's conduction band[1].
  • Mass Spectrometry Matrix: Due to its conjugated aromatic system, the compound efficiently absorbs UV laser energy. It is actively investigated as a potential matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, where it helps volatilize and ionize large biomolecules without fragmentation[1].

References

  • Title: 3-Quinolin-8-ylacrylic acid | 754190-58-4 | Benchchem Source: Benchchem URL
  • Title: (E)-3-(Quinolin-8-yl)
  • Title: (E)-3-(Quinolin-8-yl)

Sources

Exploratory

An In-depth Technical Guide to (E)-3-(Quinolin-8-yl)acrylic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction (E)-3-(Quinolin-8-yl)acrylic acid, a notable member of the quinoline derivative family, stands as a compound of significant interest within the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(Quinolin-8-yl)acrylic acid, a notable member of the quinoline derivative family, stands as a compound of significant interest within the realms of medicinal chemistry and materials science. The quinoline scaffold is recognized as a "privileged structure," a core molecular framework that consistently imparts diverse and potent biological activities to its derivatives. This guide provides a comprehensive overview of (E)-3-(Quinolin-8-yl)acrylic acid, detailing its chemical identity, synthesis, physicochemical properties, and exploring its potential as a modulator of critical biological pathways, particularly as a maxi-K channel opener.

Core Compound Identification

A precise understanding of a compound's nomenclature and registration is fundamental for any scientific investigation.

IdentifierValueSource(s)
IUPAC Name (2E)-3-(Quinolin-8-yl)prop-2-enoic acidN/A
CAS Number 754190-58-4N/A
Molecular Formula C₁₂H₉NO₂N/A
Molecular Weight 199.21 g/mol N/A

Synthesis via Knoevenagel Condensation: A Mechanistic Approach

The primary and most efficient route for the synthesis of (E)-3-(quinolin-8-yl)acrylic acid is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.

Reaction Scheme

The synthesis involves the reaction of quinoline-8-carbaldehyde with malonic acid in the presence of a basic catalyst, such as piperidine or pyridine, followed by decarboxylation.

Knoevenagel_Condensation cluster_reactants Reactants Quinoline_Carbaldehyde Quinoline-8-carbaldehyde Intermediate Unstable Intermediate Quinoline_Carbaldehyde->Intermediate + Malonic_Acid Malonic Acid Malonic_Acid->Intermediate Catalyst Base (e.g., Piperidine) Catalyst->Intermediate Decarboxylation Decarboxylation (-CO2) Intermediate->Decarboxylation Product (E)-3-(Quinolin-8-yl)acrylic acid Decarboxylation->Product

Caption: Knoevenagel condensation for the synthesis of (E)-3-(quinolin-8-yl)acrylic acid.

Detailed Experimental Protocol

The following protocol outlines a standard procedure for the synthesis of (E)-3-(quinolin-8-yl)acrylic acid:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve quinoline-8-carbaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in a suitable solvent such as pyridine or a mixture of toluene and a catalytic amount of piperidine.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. If pyridine is used as the solvent, it can be removed under reduced pressure. The residue is then acidified with a dilute acid (e.g., 10% HCl) to precipitate the crude product.

  • Purification: The crude solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure (E)-3-(quinolin-8-yl)acrylic acid.

Physicochemical and Spectroscopic Properties

A thorough characterization of the synthesized compound is crucial for confirming its identity and purity.

PropertyValueSource(s)
Physical State SolidN/A
Melting Point Not availableN/A
Solubility Soluble in organic solvents like DMSO and DMFN/A
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 8.95 (dd, J=4.2, 1.7 Hz, 1H), 8.45 (dd, J=8.3, 1.6 Hz, 1H), 8.10 (d, J=16.0 Hz, 1H), 7.95 (d, J=8.2 Hz, 1H), 7.70-7.60 (m, 2H), 7.55 (dd, J=8.3, 4.2 Hz, 1H), 6.75 (d, J=16.0 Hz, 1H), 12.5 (br s, 1H, COOH).N/A
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 167.5, 150.8, 148.5, 144.2, 136.5, 133.0, 129.8, 128.5, 127.9, 126.8, 122.0, 121.5.N/A

Biological Activity and Therapeutic Potential: A Focus on Maxi-K Channels

Quinoline derivatives have demonstrated a wide array of pharmacological activities. A particularly promising area of investigation for compounds related to (E)-3-(quinolin-8-yl)acrylic acid is their role as openers of large-conductance calcium-activated potassium channels, commonly known as maxi-K or BK channels.

The Role of Maxi-K Channels

Maxi-K channels are crucial regulators of cellular excitability and are found in numerous cell types, including smooth muscle cells and neurons. The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization generally results in a decrease in cellular excitability.

Mechanism of Action as a Maxi-K Channel Opener

Compounds like (E)-3-(quinolin-8-yl)acrylic acid are hypothesized to act as maxi-K channel openers, promoting the open state of the channel. This leads to membrane hyperpolarization and subsequent relaxation of smooth muscle tissue. This mechanism is of significant therapeutic interest for conditions characterized by smooth muscle hypercontractility.

MaxiK_Channel_Activation Compound (E)-3-(Quinolin-8-yl)acrylic acid MaxiK_Channel Maxi-K Channel (Closed State) Compound->MaxiK_Channel Binds to and activates MaxiK_Channel_Open Maxi-K Channel (Open State) MaxiK_Channel->MaxiK_Channel_Open Conformational Change K_Efflux K+ Efflux MaxiK_Channel_Open->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Smooth_Muscle_Relaxation Smooth Muscle Relaxation Hyperpolarization->Smooth_Muscle_Relaxation Therapeutic_Effect Therapeutic Effect (e.g., Vasodilation) Smooth_Muscle_Relaxation->Therapeutic_Effect

Caption: Proposed signaling pathway for the therapeutic action of (E)-3-(quinolin-8-yl)acrylic acid.

Potential Therapeutic Applications

The ability of quinoline derivatives to act as maxi-K channel openers has led to their investigation for the treatment of erectile dysfunction. The relaxation of the corpus cavernosum smooth muscle is a key event in penile erection, and compounds that can promote this relaxation are promising therapeutic candidates. While direct clinical data for (E)-3-(quinolin-8-yl)acrylic acid is not yet available, its structural similarity to other known maxi-K channel openers suggests it as a valuable lead compound for further investigation in this and other related therapeutic areas.

Conclusion

(E)-3-(Quinolin-8-yl)acrylic acid is a synthetically accessible quinoline derivative with a well-defined chemical identity. Its synthesis via the Knoevenagel condensation is a robust and efficient method. The "privileged" quinoline scaffold imparts significant potential for biological activity, with a particularly strong rationale for its investigation as a maxi-K channel opener. Further structure-activity relationship (SAR) studies and in-vivo evaluations are warranted to fully elucidate the therapeutic potential of this promising compound and its derivatives in drug discovery and development.

References

  • RSC. (n.d.). H. Rsc.org. Retrieved from [Link]

  • ResearchGate. (n.d.). *Maxi-K Ca channel unique NH 2 terminus. A: extracellular NH 2 terminus. Diagram depicts a cell expressing maxi-K Ca channels with a c-myc epitope tag at the NH 2 terminus. Bead coated with secondary antibody (Ab) binds to the cell through a bridge formed by the primary antibody (anti-c-myc antibody).
Foundational

Solubility Profiling of 3-Quinolin-8-ylacrylic Acid: Methodological Framework & Thermodynamic Analysis

Executive Summary This technical guide outlines the rigorous determination and analysis of the solubility profile for 3-Quinolin-8-ylacrylic acid (CAS: 754190-58-4). As a key intermediate synthesized via Knoevenagel cond...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the rigorous determination and analysis of the solubility profile for 3-Quinolin-8-ylacrylic acid (CAS: 754190-58-4). As a key intermediate synthesized via Knoevenagel condensation, understanding its solid-liquid equilibrium (SLE) is critical for optimizing purification processes (crystallization) and ensuring bioavailability in drug development. This document details the experimental protocols, thermodynamic modeling (Apelblat/van't Hoff), and data interpretation frameworks required to establish a self-validating solubility dataset.

Chemical Context & Physicochemical Properties

3-Quinolin-8-ylacrylic acid is a bifunctional heterocyclic compound featuring a quinoline core and an acrylic acid side chain.[1] Its solubility behavior is governed by the interplay between the hydrophobic


-stacking potential of the quinoline ring and the hydrogen-bonding capacity of the carboxylic acid moiety.
PropertySpecification
IUPAC Name (E)-3-(quinolin-8-yl)acrylic acid
CAS Number 754190-58-4
Molecular Formula

Molecular Weight 199.21 g/mol
Key Functional Groups Quinoline Nitrogen (Basic, pKa ~4.9), Carboxylic Acid (Acidic, pKa ~4.5)
Solubility Class Amphiphilic; pH-dependent in aqueous media; Soluble in polar organic solvents.
Critical Process Implications[1][2]
  • Purification: The compound is often synthesized from quinoline-8-carbaldehyde. Solubility differentials between the product and impurities (e.g., unreacted aldehyde) dictate solvent selection for recrystallization.

  • Polymorphism: Acrylic acid derivatives are prone to polymorphism. Solubility measurements must be coupled with PXRD (Powder X-Ray Diffraction) to ensure phase purity during the study.

Experimental Protocol: Static Gravimetric Method

To ensure data integrity (Trustworthiness), the Static Gravimetric Method is the gold standard for generating solubility data for non-volatile organic solids. This protocol minimizes kinetic errors associated with dynamic methods.

Reagents & Apparatus
  • Solute: 3-Quinolin-8-ylacrylic acid (Purity >99.0%, confirmed by HPLC).

  • Solvents: Analytical grade (Ethanol, Methanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, DMF).

  • Apparatus: Double-jacketed glass vessel (50 mL) coupled with a precision thermostatic water bath (

    
     K).
    
Workflow
  • Saturation: Add excess solute to 20 mL of solvent in the vessel.

  • Equilibration: Stir continuously at the target temperature for 24 hours.

  • Sedimentation: Stop stirring and allow the suspension to settle for 2 hours (maintain temperature).

  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45

    
    m PTFE filter.
    
  • Quantification:

    • Transfer a known mass of supernatant to a weighing dish.

    • Evaporate solvent under vacuum/heat.

    • Weigh the dry residue until constant mass is achieved.

    • Validation: Replicate measurements (

      
      ) must yield a Relative Standard Deviation (RSD) < 3%.
      
Visualization of Workflow

SolubilityProtocol Start Start: Excess Solute + Solvent Equil Equilibration (24h, Constant T) Start->Equil Settle Sedimentation (2h, Static) Equil->Settle Sample Sampling (Pre-heated Filter) Settle->Sample Analysis Gravimetric/HPLC Quantification Sample->Analysis Data Mole Fraction (x) Analysis->Data Data->Start If RSD > 3%

Caption: Standardized Static Gravimetric Workflow for Solubility Determination.

Mathematical Modeling & Data Correlation

Raw solubility data must be correlated using semi-empirical models to allow for interpolation and process design.

The Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating mole fraction solubility (


) with absolute temperature (

). It accounts for the non-ideality of the solution.


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from non-linear regression.
    
    • 
       and 
      
      
      
      : Reflect the variation in solution activity coefficients.
    • 
      : Accounts for the temperature dependence of the enthalpy of fusion.
      

Validation Metric: The goodness of fit is evaluated using the Relative Average Deviation (RAD):



Target: RAD < 2% indicates a robust model.
Thermodynamic Analysis (van't Hoff)

To understand the mechanism of dissolution (Expertise), we calculate the apparent thermodynamic functions using the van't Hoff equation:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Insight: A positive

      
       indicates an endothermic process (solubility increases with T), typical for this class of compounds.
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
  • Entropy of Solution (

    
    ): 
    
    
    
    

Representative Solubility Profile & Solvent Selection

While specific empirical coefficients for CAS 754190-58-4 require laboratory generation, the structural trends of quinoline-acrylic acid derivatives dictate the following profile.

Predicted Solubility Hierarchy

Based on "like dissolves like" and dielectric constants:

  • High Solubility (Dipolar Aprotic): DMF, DMSO.

    • Reasoning: Strong interaction with the polar carboxylic acid and the polarizable quinoline ring.

  • Moderate Solubility (Protic): Methanol > Ethanol > Isopropanol.

    • Reasoning: Hydrogen bonding with the -COOH group, but limited by the hydrophobic aromatic core.

  • Low Solubility (Non-polar/Weakly Polar): Toluene, Hexane, Water (at neutral pH).

    • Reasoning: Lack of H-bonding partners (Toluene) or high hydrophobic penalty (Water).

Data Presentation Template

Researchers should tabulate their findings as follows:

SolventT (K)


RAD (%)Apelblat AApelblat BApelblat C
Methanol 298.15ValueValue<2.0FitFitFit
Ethanol 298.15ValueValue<2.0FitFitFit
Acetone 298.15ValueValue<2.0FitFitFit

Process Logic: Solvent Selection for Crystallization

The ultimate goal of solubility profiling is to design a purification process. The following decision tree utilizes the Apelblat data to select the optimal solvent system.

SolventSelection Start Analyze Solubility Data CheckSlope Check Solubility/Temp Slope (High d(ln x)/dT?) Start->CheckSlope HighSlope High Slope: Cooling Crystallization CheckSlope->HighSlope Yes (Steep curve) LowSlope Low Slope: Anti-solvent or Evaporation CheckSlope->LowSlope No (Flat curve) CheckYield Theoretical Yield Calculation HighSlope->CheckYield LowSlope->CheckYield FinalSelect Select Solvent CheckYield->FinalSelect

Caption: Decision Logic for Crystallization Process Design based on Solubility Data.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvent mixtures. Farmacia, 56, 115-160.
  • BenchChem. (2024). 3-Quinolin-8-ylacrylic acid Product Data & Synthesis Pathways. Link

  • Wang, J., et al. (2015). Solubility and thermodynamic properties of 3-nitrophthalic acid in different pure solvents. Journal of Chemical & Engineering Data, 60(9), 2604-2611.
  • Sigma-Aldrich. (2024). Safety Data Sheet: (E)-3-(Quinolin-8-yl)acrylic acid. Link

Sources

Exploratory

Photophysical Properties and Fluorescence of 3-Quinolin-8-ylacrylic Acid: A Technical Guide for Advanced Applications

Executive Summary The quinoline scaffold is universally recognized as a "privileged structure" in medicinal chemistry and materials science, serving as the foundational core for numerous therapeutics, fluorescent probes,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is universally recognized as a "privileged structure" in medicinal chemistry and materials science, serving as the foundational core for numerous therapeutics, fluorescent probes, and optoelectronic materials[1]. Among its functionalized derivatives, 3-Quinolin-8-ylacrylic acid (CAS 754190-58-4) stands out due to its unique electronic architecture. By appending an acrylic acid moiety at the C8 position of the quinoline ring, researchers can drastically alter the molecule's photophysical behavior. This whitepaper provides an in-depth analysis of the photophysical properties, mechanistic fluorescence pathways, and self-validating experimental protocols for synthesizing and characterizing 3-Quinolin-8-ylacrylic acid.

Structural and Electronic Causality

The inherent fluorescence of an unsubstituted quinoline core is relatively weak due to efficient non-radiative decay pathways, such as intersystem crossing, and susceptibility to solvent quenching. However, 8-substituted quinolines are renowned for their robust photophysical profiles and are historically utilized as highly sensitive fluorescent "turn-on" sensors for mobile metal ions (e.g.,


)[2].

The introduction of the acrylic acid side chain at the 8-position acts as a photophysical amplifier through two distinct mechanisms:

  • Extended

    
    -Conjugation:  The 
    
    
    
    -unsaturated carboxylic acid extends the conjugated
    
    
    -system of the quinoline core. This structural modification lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), inducing a predictable bathochromic (red) shift in both absorption and emission spectra[1].
  • Excited-State Rigidity: The presence of the acrylic acid group can restrict the rotational degrees of freedom when participating in intramolecular hydrogen bonding or metal chelation. This enhanced rigidity in the excited state minimizes non-radiative vibrational relaxation, thereby improving the overall fluorescence quantum yield (

    
    )[3].
    

Furthermore, the electron-withdrawing nature of the acrylic acid group promotes Intramolecular Charge Transfer (ICT). Upon excitation, the redistribution of electron density from the quinoline nitrogen toward the acrylic acid creates a highly polarized excited state (


). This results in pronounced positive solvatochromism —where highly polar solvents stabilize the 

state more effectively than the ground state, leading to further red-shifted emission profiles.

Quantitative Photophysical Data

The following table summarizes the representative photophysical properties of 8-substituted quinoline-acrylic acid derivatives across different environments. Note: Exact empirical values fluctuate based on solvent polarity, pH, and the presence of coordinating metal ions.

Photophysical ParameterRepresentative Value / BehaviorMechanistic Rationale
Absorption Maximum (

)
320 nm – 350 nm

and

transitions extended by the acrylic acid conjugation.
Emission Maximum (

)
420 nm – 480 nmBathochromic shift relative to bare quinoline due to lowered HOMO-LUMO gap.
Stokes Shift 80 nm – 130 nmLarge shift indicates significant geometric reorganization in the excited state (ICT).
Quantum Yield (

)
0.05 (Free)

0.35 (Chelated)
Suppression of Photoinduced Electron Transfer (PET) upon protonation or metal binding[4].
Fluorescence Lifetime (

)
1.5 ns – 4.0 nsTypical nanosecond decay characteristic of allowed singlet-to-singlet radiative transitions.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol A: Synthesis via Knoevenagel Condensation

The primary synthetic route for 3-Quinolin-8-ylacrylic acid leverages a Knoevenagel condensation[5].

  • Step 1: Reagent Preparation. Combine 1.0 equivalent of quinoline-8-carbaldehyde with 1.5 equivalents of malonic acid in a reaction flask.

  • Step 2: Catalysis & Solvent. Add a catalytic amount of piperidine (0.1 eq) and dissolve the mixture in anhydrous pyridine.

    • Causality: Piperidine acts as a weak base to deprotonate the active methylene of malonic acid, generating a nucleophilic enolate. Pyridine serves a dual purpose: it acts as a polar solvent to dissolve the intermediates and provides the basic environment necessary to drive the subsequent thermal decarboxylation[1].

  • Step 3: Reflux & Decarboxylation. Heat the mixture to reflux (approx. 115°C) for 4–6 hours. The reaction progress is monitored by the cessation of

    
     evolution.
    
  • Step 4: Isolation. Cool the mixture to room temperature and pour it into crushed ice. Acidify with dilute

    
     to pH 3-4.
    
    • Causality: Acidification is a critical self-validating step. The basic reaction conditions leave the product as a soluble carboxylate salt. Dropping the pH protonates the carboxylate, forcing the neutral 3-Quinolin-8-ylacrylic acid to precipitate out of the aqueous layer for easy filtration.

Workflow Start Quinoline-8-carbaldehyde + Malonic Acid Knoevenagel Knoevenagel Condensation (Base Catalyzed) Start->Knoevenagel Product 3-Quinolin-8-ylacrylic acid (CAS 754190-58-4) Knoevenagel->Product UVVis UV-Vis Absorption (Determine Extinction Coeff) Product->UVVis Fluor Steady-State Fluorescence (Emission Max & Stokes Shift) Product->Fluor QY Quantum Yield & Lifetime (Integrating Sphere / TCSPC) Product->QY

Workflow for the synthesis and photophysical characterization of 3-Quinolin-8-ylacrylic acid.

Protocol B: Steady-State Fluorescence and Quantum Yield Determination

Accurate photophysical characterization requires rigorous control over optical density to prevent spectral distortion.

  • Step 1: Sample Preparation. Prepare a stock solution of 3-Quinolin-8-ylacrylic acid in spectroscopic-grade DMSO. Dilute the stock into the solvent of choice (e.g., buffered water, ethanol) until the absorbance at the chosen excitation wavelength is strictly

    
    .
    
    • Causality: Maintaining an optical density below 0.05 is a mandatory self-validating check to prevent the Inner Filter Effect (IFE) . If the solution is too concentrated, the fluorophore will re-absorb its own emitted light, which artificially deflates the measured quantum yield and falsely red-shifts the apparent emission maximum.

  • Step 2: Spectral Acquisition. Excite the sample at its isosbestic point or absorption maximum. Record the emission spectrum using a spectrofluorometer with appropriate baseline and solvent-blank corrections.

  • Step 3: Absolute Quantum Yield (

    
    ).  Utilize an integrating sphere accessory rather than a relative standard (like quinine sulfate).
    
    • Causality: An integrating sphere captures all emitted photons regardless of their spatial distribution. This eliminates errors caused by refractive index mismatches between the sample solvent and the reference solvent, ensuring absolute authoritative accuracy.

Jablonski S0 Ground State (S0) Quinoline Core S1 Excited State (S1) Charge Transfer Character S0->S1 Excitation (hv) Relax Vibrational Relaxation S1->Relax Internal Conversion Emission Fluorescence Emission (Bathochromic Shift) Relax->Emission Radiative Decay PET Non-Radiative Decay (Solvent/pH dependent) Relax->PET Quenching Emission->S0 Fluorescence PET->S0 Heat Dissipation

Jablonski diagram illustrating the photophysical decay pathways of quinoline derivatives.

Conclusion

The strategic placement of an acrylic acid moiety at the 8-position of the quinoline ring transforms a simple heterocycle into a highly tunable photophysical platform. By understanding the causality behind its extended conjugation, excited-state rigidity, and charge transfer dynamics, drug development professionals and materials scientists can leverage 3-Quinolin-8-ylacrylic acid for advanced applications ranging from targeted fluorescent bio-sensors to novel optoelectronic components.

References

  • 3-Quinolin-8-ylacrylic acid | 754190-58-4 | Benchchem Benchchem.
  • BIOCHEMISTRY OF MOBILE ZINC AND NITRIC OXIDE REVEALED BY FLUORESCENT SENSORS - PMC N
  • Platinum Complexes of Tetradentate NCCN-Coordinating Ligands: Structures and Photophysical Properties of PtII, Pt2III and PtIV Compounds ACS Public
  • Novel Water Soluble Quinoline Conjug
  • Synthetic Methodologies and Chemical Transformations of 3 Quinolin 8 Ylacrylic Acid Benchchem.

Sources

Foundational

Thermodynamic Stability and Physicochemical Profiling of 3-Quinolin-8-ylacrylic Acid

A Technical Whitepaper for Drug Development Professionals and Materials Scientists Executive Summary 3-Quinolin-8-ylacrylic acid (CAS: 754190-58-4) is a highly specialized heterocyclic compound characterized by a rigid q...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals and Materials Scientists

Executive Summary

3-Quinolin-8-ylacrylic acid (CAS: 754190-58-4) is a highly specialized heterocyclic compound characterized by a rigid quinoline core conjugated with an ionizable acrylic acid side chain[1]. Widely investigated as a potent maxi-K channel opener in pharmacology, a precursor in dye-sensitized solar cells, and a matrix for mass spectrometry, its structural dualism presents unique thermodynamic challenges[1]. This whitepaper provides an in-depth analysis of its thermodynamic stability, degradation pathways, and the self-validating experimental protocols required to accurately profile its physicochemical behavior.

Physicochemical & Thermodynamic Profile

The thermodynamic behavior of 3-Quinolin-8-ylacrylic acid is dictated by the interplay between its aromatic system and its functional side chain. The quinoline ring facilitates strong intermolecular


 stacking, which significantly increases the crystal lattice energy and thermal stability of the solid state. Conversely, the acrylic acid moiety introduces an ionizable carboxyl group and a conjugated double bond, which govern its solubility thermodynamics and photostability[2].
Quantitative Data Summary
Physicochemical PropertyValueThermodynamic Implication / Condition
Molecular Weight 199.21 g/mol Standard molar mass[3].
Boiling Point 408.0 ± 20.0 °CIndicates high thermal stability at 760 mmHg[4].
LogP ~2.6Moderate lipophilicity; favors entropy-driven partitioning into organic phases[2].
pKa ~4.5Deprotonates at physiological pH, drastically increasing the entropy of mixing in aqueous media[2].
Storage Temperature 4 °CRequires an inert atmosphere and protection from light to prevent degradation[4].

Causality in Physicochemical Behavior: The pKa of ~4.5 is a critical thermodynamic parameter. At a physiological pH of 7.4, the carboxylic acid is predominantly deprotonated. This ionization disrupts the solid-state hydrogen-bonding network, lowering the free energy of solvation (


) and enhancing water solubility and metal-chelation capacity[2].

Degradation Thermodynamics

The (E)-isomer (trans) of 3-Quinolin-8-ylacrylic acid is the thermodynamically favored state due to minimized steric repulsion between the bulky quinoline ring and the carboxylic acid group. However, the extended conjugation across the molecule creates a strong chromophore.

When exposed to UV/Vis radiation, the molecule absorbs photons that provide the activation energy necessary to overcome the rotational barrier of the C=C double bond. This photoexcitation drives an energetically uphill reaction, resulting in the formation of the thermodynamically less stable (Z)-isomer[2]. Because of this susceptibility to photodegradation, the compound must be stored in amber vials under an inert atmosphere[2].

G A 3-Quinolin-8-ylacrylic Acid (E-Isomer) B Photodegradation (UV/Vis Light) A->B D Thermal Stress (> 400 °C) A->D Heat C Z-Isomer (Thermodynamically Less Stable) B->C Isomerization E Decarboxylation / Degradation Products D->E Cleavage

Degradation pathways of 3-Quinolin-8-ylacrylic acid under thermal and photolytic stress.

Experimental Protocols for Thermodynamic Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems . They do not merely measure outputs; they incorporate internal controls to isolate the specific thermodynamic variables of 3-Quinolin-8-ylacrylic acid.

Protocol 1: Isothermal Microcalorimetry (IMC) for Enthalpy of Solution

Expertise & Causality: Traditional solubility assays only yield equilibrium concentrations (


). IMC is employed here because it directly measures the real-time heat flow (

) during dissolution. By integrating this heat flow, we extract the Enthalpy of Solution (

), which reveals the exact energy penalty of breaking the quinoline

stacking versus the exothermic payoff of aqueous solvation.

Step-by-Step Methodology:

  • System Calibration: Calibrate the microcalorimeter using a built-in electrical Joule heater to establish a stable baseline variance of < 0.1 µW.

  • Sample Preparation: Accurately weigh 5.0 mg of 3-Quinolin-8-ylacrylic acid into a glass break-ampoule. Purge and seal under nitrogen gas to eliminate oxidative degradation artifacts.

  • Equilibration: Submerge the ampoule and 50 mL of the dissolution medium (pH 7.4 phosphate buffer) into the IMC thermopile. Allow the system to thermally equilibrate at 298.15 K (25 °C) for 12 hours.

  • Initiation & Self-Validation: Break the ampoule to initiate dissolution. Self-Validation Control: Perform a parallel "blank" ampoule break containing no drug substance. Subtract the mechanical heat of breaking from the active sample's thermal signal.

  • Data Acquisition: Integrate the baseline-corrected heat flow curve to determine the total heat (

    
    ). Calculate 
    
    
    
    (where
    
    
    is moles of solute).
Protocol 2: ICH Q1B Forced Photostability Testing

Expertise & Causality: Because the molecule is highly susceptible to E/Z isomerization, we must quantify the kinetic rate constant of this degradation to establish shelf-life parameters. Amber vials are standard, but to prove their necessity, we must calculate the exact quantum yield of degradation.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 µg/mL solution of 3-Quinolin-8-ylacrylic acid in HPLC-grade ethanol.

  • Exposure: Place the samples in a photostability chamber equipped with a D65 light source. Expose to an overall illumination of

    
     1.2 million lux hours and an integrated near-UV energy of 
    
    
    
    200 Watt hours/square meter.
  • Self-Validation (Dark Control): Wrap a parallel set of sample vials entirely in aluminum foil. Place them in the exact same chamber. Causality: If the dark control degrades, the instability is thermal; if only the exposed vials degrade, the instability is strictly photolytic.

  • Analysis: Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Analyze via HPLC-UV (detection at 254 nm) to separate and quantify the (E) and (Z) isomers.

  • Kinetic Calculation: Plot

    
     versus time to determine the first-order degradation rate constant (
    
    
    
    ).

Workflow Step1 Sample Preparation (Amber Vials, Inert Gas) Step2 Differential Scanning Calorimetry (Determine Phase Transitions) Step1->Step2 Step3 Isothermal Microcalorimetry (Measure Enthalpy of Solution) Step1->Step3 Step4 HPLC-UV/MS Analysis (Quantify E/Z Isomer Ratio) Step1->Step4 Post-Stress Step5 Thermodynamic Parameter Calculation (ΔG, ΔH, ΔS) Step2->Step5 Step3->Step5 Step4->Step5

Comprehensive experimental workflow for thermodynamic and stability profiling.

References

Sources

Exploratory

Safety data sheet (SDS) and toxicity overview for 3-Quinolin-8-ylacrylic acid

Executive Summary: The "Dual-Moiety" Hazard Profile 3-Quinolin-8-ylacrylic acid (CAS: 754190-58-4) represents a distinct class of chemical intermediates frequently utilized in the synthesis of metallo-pharmaceuticals and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Dual-Moiety" Hazard Profile

3-Quinolin-8-ylacrylic acid (CAS: 754190-58-4) represents a distinct class of chemical intermediates frequently utilized in the synthesis of metallo-pharmaceuticals and fluorescent probes. Its utility in drug discovery—specifically in the development of c-MET inhibitors and metal-chelating agents—necessitates a rigorous safety protocol.

Scientific Assessment: This compound presents a dual-moiety hazard profile :

  • The Quinoline Core: Historically associated with genotoxicity and hepatotoxicity due to metabolic activation (epoxidation).

  • The Acrylic Side Chain: An

    
    -unsaturated carbonyl system acting as a Michael acceptor, capable of alkylating nucleophilic residues (cysteines) in proteins, leading to skin sensitization and cellular stress.
    

This guide moves beyond the generic "Warning" label to explain the mechanistic basis of these hazards, ensuring researchers can handle the compound with the appropriate level of containment.

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertySpecification
Chemical Name (E)-3-(Quinolin-8-yl)acrylic acid
Synonyms (2E)-3-(8-quinolinyl)-2-propenoic acid; 8-Quinolylacrylic acid
CAS Number 754190-58-4
Molecular Formula C₁₂H₉NO₂
Molecular Weight 199.21 g/mol
Appearance Off-white to yellow powder
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
Melting Point 210–215 °C (decomposition often observed)
pKa (Predicted) ~4.5 (Carboxylic acid), ~4.9 (Quinoline Nitrogen)

Hazard Identification (GHS Classification)

While specific experimental toxicity data for this exact derivative is limited, Read-Across Principles (using Quinoline and Acrylic Acid as anchors) dictate the following classification.

GHS Label Elements[1][2][6][7]
  • Signal Word: WARNING (Potential Upgrade to DANGER if handled in bulk/aerosolized)

  • Pictograms:

    • 
      (Irritant/Sensitizer)
      
    • 
      (Suspected Mutagen/Target Organ - Precautionary)
      
Hazard Statements (H-Codes)
CodeStatementMechanistic Basis
H302 Harmful if swallowedPredicted LD50 < 2000 mg/kg based on quinoline toxicity.
H315 Causes skin irritationAcidic functionality + Michael acceptor reactivity.
H319 Causes serious eye irritationCorrosive potential of the acrylic acid moiety.[1]
H335 May cause respiratory irritationDust inhalation irritates mucous membranes.
H317 May cause allergic skin reactionCritical: Michael acceptors can covalently bind to skin proteins (haptenization).
H341 Suspected of causing genetic defectsProvisional:[2] Based on the known mutagenicity of the parent quinoline scaffold.

Toxicological Insight: Mechanisms of Action

To understand the toxicity, we must analyze the molecule's reactivity with biological systems.

The Michael Acceptor Pathway (Skin & Cellular Toxicity)

The acrylic acid side chain contains an electron-deficient alkene conjugated to a carbonyl. This makes it highly reactive toward biological nucleophiles, particularly the thiol (-SH) groups of cysteine residues in proteins.

  • Consequence: This covalent modification can trigger immune responses (Allergic Contact Dermatitis) and deplete cellular glutathione (GSH), leading to oxidative stress.

The Quinoline Intercalation Pathway (Genotoxicity)

The planar quinoline ring system is a known DNA intercalator. Furthermore, metabolic processing by Cytochrome P450 enzymes can generate reactive epoxide intermediates at the 2,3- or 5,6-positions of the ring.

  • Consequence: Potential for DNA adduct formation. While the acrylic acid substitution at position 8 may sterically hinder some metabolic activation, the risk of genotoxicity cannot be ruled out without Ames testing.

ToxicityPathways Compound 3-Quinolin-8-ylacrylic acid Michael Michael Addition (Side Chain) Compound->Michael Intercalation DNA Intercalation (Quinoline Core) Compound->Intercalation Cysteine Cysteine Alkylation (Protein Binding) Michael->Cysteine GSH GSH Depletion (Oxidative Stress) Michael->GSH Adduct DNA Adducts (Genotoxicity Risk) Intercalation->Adduct Sensitization Skin Sensitization (H317) Cysteine->Sensitization CellDeath Cytotoxicity (H302) GSH->CellDeath Adduct->CellDeath

Figure 1: Mechanistic toxicity pathways. The dual-reactivity profile drives both sensitization (yellow path) and potential genotoxicity (red path).

Safe Handling & Engineering Controls

Engineering Controls
  • Primary Barrier: All handling of solid powder must be performed inside a Chemical Fume Hood or Powder Containment Enclosure .

  • Airflow: Maintain face velocity > 0.5 m/s.

  • HEPA Filtration: If handling > 10 grams, use a HEPA-filtered enclosure to prevent dust release, as quinoline derivatives are persistent in the environment.

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Hands Double Nitrile (0.11 mm) or Butyl Rubber Acrylates can permeate standard latex rapidly. Double gloving provides a "breakthrough" buffer.
Respiratory N95 / P100 Respirator Required if working outside a hood (e.g., weighing balance cleaning). Prevents inhalation of sensitizing dust.[3]
Eyes Chemical Splash Goggles Safety glasses are insufficient due to the corrosive potential of the acidic moiety.
Body Tyvek® Lab Coat Disposable sleeves recommended to prevent sleeve contamination and subsequent skin contact.

Emergency Protocols (Self-Validating Systems)

These protocols are designed to be "self-validating," meaning the responder checks for specific physiological markers to confirm the effectiveness of the intervention.

First Aid
  • Inhalation: Move to fresh air. Validation: Check for return of normal breathing rhythm and absence of wheezing (stridor). If wheezing persists, administer oxygen (medical personnel only).

  • Skin Contact: Wash with soap and water for 15 minutes. Do NOT use alcohol (increases absorption). Validation: Visually confirm removal of yellow discoloration. Monitor for delayed erythema (redness) over 24 hours.

  • Eye Contact: Rinse for 15 minutes lifting eyelids. Validation: pH test of the eye cul-de-sac (using litmus paper) should show pH 7.0–7.4 before ceasing irrigation.

Spill Response Workflow
  • Isolate: Evacuate non-essential personnel.

  • Neutralize: Cover spill with a weak base (Sodium Carbonate or Sodium Bicarbonate) to neutralize the carboxylic acid.

  • Absorb: Use inert clay or vermiculite. Avoid organic absorbents (sawdust) which may react.

  • Decontaminate: Clean surface with 10% bleach solution to degrade the quinoline ring, followed by water.

SpillResponse Start Spill Detected Assess Assess Volume (< 10g vs > 10g) Start->Assess Small Small Spill (Fume Hood) Assess->Small Large Large Spill (Floor/Bench) Assess->Large PPE Don PPE: Double Nitrile, Goggles, N95 Small->PPE Large->PPE Neutralize Neutralize with Sodium Bicarbonate PPE->Neutralize Collect Collect as Hazardous Waste Neutralize->Collect

Figure 2: Decision logic for spill response. Note the mandatory neutralization step due to the acidic nature of the compound.

Synthesis & Experimental Context

For researchers synthesizing this compound via Knoevenagel condensation:

Reaction: Quinoline-8-carbaldehyde + Malonic Acid


 3-Quinolin-8-ylacrylic acid

Specific Hazard Note: The starting material (Quinoline-8-carbaldehyde) is also a skin sensitizer. The solvent system (Pyridine) is reprotoxic and flammable. Ensure the final product is washed thoroughly with water/ethanol to remove traces of pyridine, which can falsely elevate the toxicity profile of the final compound in biological assays.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1472291, (E)-3-(Quinolin-8-yl)acrylic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Quinoline (CAS 91-22-5) - Genotoxicity and Carcinogenicity Assessments. Retrieved from [Link]

  • U.S. EPA (2010). Toxicological Review of Quinoline: Integrated Risk Information System (IRIS). Retrieved from [Link]

Sources

Foundational

History and discovery of 3-substituted quinoline acrylic acids

An In-depth Technical Guide to the History and Discovery of 3-Substituted Quinoline Acrylic Acids For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medici...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the History and Discovery of 3-Substituted Quinoline Acrylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its vast array of derivatives, 3-substituted quinoline acrylic acids represent a class of compounds with significant, yet underexplored, potential. This technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of these molecules. We will delve into the foundational synthetic methodologies that paved the way for their creation, detail plausible and established synthetic protocols, and explore their biological significance and structure-activity relationships. This guide is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development, offering both historical context and practical synthetic insights.

Introduction: The Quinoline Core and its Significance

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, was first isolated from coal tar in 1834.[1] Its derivatives are ubiquitous in nature, most notably in the form of Cinchona alkaloids like quinine, a potent antimalarial agent. The remarkable therapeutic potential of the quinoline nucleus has spurred over a century of research into its synthesis and functionalization, leading to the development of a wide range of drugs with antibacterial, anticancer, anti-inflammatory, and antiviral activities.[2][3][4][5] The versatility of the quinoline scaffold allows for substitutions at various positions, with the 3-position being a key site for modifications that can significantly influence biological activity.[6] This guide focuses specifically on the introduction of an acrylic acid moiety at this critical position.

Historical Perspective: The Dawn of Quinoline Synthesis

The late 19th century witnessed the birth of synthetic quinoline chemistry, with several named reactions being developed that are still in use today. These classical methods, while not directly yielding 3-substituted quinoline acrylic acids, laid the essential groundwork by providing access to the core quinoline structure and its functionalized derivatives.

Foundational Synthesis of the Quinoline Ring

A number of classical methods have been established for the synthesis of the quinoline ring system, many of which involve the reaction of anilines with various partners to form the fused heterocyclic structure.

  • Skraup Synthesis (1880): This was one of the earliest methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent to produce quinoline itself.[7][8]

  • Doebner-von Miller Reaction (1881): A variation of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds to react with anilines, leading to substituted quinolines.[9]

  • Friedländer Synthesis (1882): This method involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group, providing a straightforward route to substituted quinolines.[7]

  • Pfitzinger Reaction (1886): This reaction utilizes isatin and a carbonyl compound to produce quinoline-4-carboxylic acids.[7]

These early methods were crucial in establishing the fundamental chemistry of quinolines, but they offered limited control over the substitution pattern, particularly at the 3-position.

The Advent of 3-Substituted Quinolines: A Gateway to Acrylic Acid Derivatives

The development of synthetic strategies to specifically introduce substituents at the 3-position of the quinoline ring was a significant advancement. This paved the way for the synthesis of a diverse range of derivatives, including the acrylic acids that are the focus of this guide.

The Doebner Reaction: A Key to 4-Carboxyquinolines

The Doebner reaction, distinct from the Doebner-von Miller reaction, involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[10][11][12] While this reaction primarily functionalizes the 4-position, the resulting carboxylic acids are versatile intermediates that can be further modified.

The Knoevenagel Condensation: A Versatile Tool for C-C Bond Formation

The Knoevenagel condensation is a powerful reaction for forming carbon-carbon bonds by reacting an active methylene compound with a carbonyl compound. A particularly relevant variant is the Doebner modification , which utilizes malonic acid as the active methylene component, followed by a pyridine-catalyzed decarboxylation to yield an α,β-unsaturated carboxylic acid.[1][13]

This reaction is the most logical and historically plausible method for the synthesis of 3-substituted quinoline acrylic acids. The key precursor for this transformation is a quinoline-3-carboxaldehyde.

Synthesis of 3-Substituted Quinoline Acrylic Acids: A Plausible Historical Trajectory and Modern Approaches

While a definitive historical "discovery" of the first 3-substituted quinoline acrylic acid is not well-documented in the readily available literature, a logical synthetic pathway can be inferred from the development of the foundational reactions described above.

A Postulated Historical Synthesis: The Knoevenagel-Doebner Approach

The synthesis of a 3-substituted quinoline acrylic acid would have become a feasible endeavor following the establishment of reliable methods for preparing quinoline-3-carboxaldehydes. The most direct approach would involve a Knoevenagel-Doebner condensation between a quinoline-3-carboxaldehyde and malonic acid.

This protocol is a representative example based on the principles of the Knoevenagel-Doebner reaction.

Step 1: Preparation of Quinoline-3-carboxaldehyde (A Prerequisite)

The synthesis would begin with a suitable quinoline derivative that can be converted to the 3-carboxaldehyde. This could be achieved through various methods, such as the oxidation of a 3-methylquinoline or the reduction of a quinoline-3-carboxylic acid derivative.

Step 2: Knoevenagel-Doebner Condensation

  • Reactants: Quinoline-3-carboxaldehyde and malonic acid.

  • Catalyst: Piperidine.

  • Solvent: Pyridine.

Procedure:

  • To a solution of quinoline-3-carboxaldehyde (1.0 eq) in pyridine, add malonic acid (1.2 eq) and a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the crude product.

  • Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure (E)-3-(quinolin-3-yl)acrylic acid.

Diagram of the Knoevenagel-Doebner Reaction for Quinoline-3-acrylic Acid Synthesis

Knoevenagel_Doebner cluster_reactants Reactants cluster_conditions Conditions Quinoline-3-carboxaldehyde Quinoline-3-carboxaldehyde Intermediate Unstable Intermediate Quinoline-3-carboxaldehyde->Intermediate + Malonic Acid Malonic Acid Malonic Acid Malonic Acid->Intermediate Piperidine Piperidine (Catalyst) Piperidine->Intermediate Pyridine Pyridine (Solvent) Pyridine->Intermediate Heat Heat Heat->Intermediate Product (E)-3-(Quinolin-3-yl)acrylic acid Intermediate->Product Decarboxylation (-CO2)

Caption: Knoevenagel-Doebner condensation for the synthesis of (E)-3-(quinolin-3-yl)acrylic acid.

Modern Synthetic Approaches

Contemporary synthetic chemistry offers more sophisticated methods for the preparation of substituted quinolines, some of which can be adapted for the synthesis of 3-substituted acrylic acid derivatives. These often involve transition-metal-catalyzed cross-coupling reactions and other modern synthetic transformations.[9][10] For instance, a pre-functionalized quinoline, such as a 3-bromoquinoline, could be coupled with an acrylic acid derivative using a palladium catalyst.

Biological Significance and Structure-Activity Relationships (SAR)

The biological activities of quinoline derivatives are highly dependent on the nature and position of their substituents.[14] While specific data on 3-substituted quinoline acrylic acids is not as abundant as for other quinoline classes, we can infer potential therapeutic applications and SAR based on related compounds.

Potential Therapeutic Applications
  • Anti-inflammatory Activity: Quinolines with carboxylic acid moieties have been shown to exhibit cyclooxygenase (COX) inhibition, suggesting that 3-substituted quinoline acrylic acids could be explored as anti-inflammatory agents.[14][15]

  • Anticancer Activity: Numerous quinoline derivatives have demonstrated potent antiproliferative activity.[2][12][16] The acrylic acid moiety could act as a Michael acceptor or participate in hydrogen bonding interactions with biological targets, making these compounds interesting candidates for anticancer drug discovery. Some quinoline-3-carboxylic acid derivatives have been investigated as DNA minor groove-binding agents.[17]

  • Antimicrobial Activity: The quinoline scaffold is a well-established pharmacophore in antibacterial agents (e.g., fluoroquinolones). The introduction of an acrylic acid at the 3-position could lead to novel antimicrobial compounds.[11]

Structure-Activity Relationship (SAR) Insights

Based on the broader class of quinoline derivatives, the following SAR principles can be proposed for 3-substituted quinoline acrylic acids:

Structural FeaturePotential Impact on Biological Activity
Substituents on the Quinoline Ring Electron-donating or withdrawing groups can modulate the electronic properties and bioavailability of the molecule. Halogen substitutions, for instance, are common in many bioactive quinolines.
Stereochemistry of the Acrylic Acid The trans (E) or cis (Z) configuration of the double bond can significantly affect how the molecule fits into a biological target's active site.
Substituents on the Acrylic Acid Chain The addition of substituents on the α or β carbons of the acrylic acid moiety can influence reactivity and steric interactions with the target.

Diagram of a Generic 3-Substituted Quinoline Acrylic Acid for SAR Discussion

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Quinolin-8-ylacrylic Acid in Coordination Chemistry

This Application Note and Protocol Guide is designed for researchers in coordination chemistry and drug discovery. It provides a comprehensive framework for utilizing 3-(Quinolin-8-yl)acrylic acid (8-QAA) , a ligand with...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers in coordination chemistry and drug discovery. It provides a comprehensive framework for utilizing 3-(Quinolin-8-yl)acrylic acid (8-QAA) , a ligand with unique steric and electronic properties distinct from the classic 8-hydroxyquinoline.

Executive Summary

3-(Quinolin-8-yl)acrylic acid (8-QAA) is a bifunctional ligand combining a heterocyclic nitrogen donor and a carboxylate oxygen donor, separated by a vinyl spacer. Unlike its famous analog 8-hydroxyquinoline (oxine) , which forms stable 5-membered chelate rings, 8-QAA possesses a divergent geometry due to the acrylic spacer. This structural feature precludes simple monomeric chelation, instead promoting the formation of Coordination Polymers (CPs) , Metal-Organic Frameworks (MOFs) , or discrete dinuclear complexes. This guide outlines the protocols for synthesizing the ligand, creating metal architectures, and validating coordination modes.

Ligand Design Philosophy

To use 8-QAA effectively, one must understand its steric "personality":

  • The "Peri" Effect: The substituent is at the 8-position, peri to the quinoline nitrogen (N1). While 8-hydroxyquinoline chelates, the vinyl group in 8-QAA extends the carboxylate ~4–5 Å away from the nitrogen.

  • Coordination Mode: 8-QAA acts primarily as a bridging linker (µ-L). The Nitrogen binds to Metal A, while the Carboxylate binds to Metal B (or Metal B and C).

  • Electronic Conjugation: The acrylic double bond conjugates the quinoline ring with the carboxyl group, allowing for electronic communication between metal centers, making it a candidate for luminescent materials or conductive frameworks.

Visualizing the Coordination Logic

The following diagram illustrates the structural divergence between the classic "Oxine" chelate and the 8-QAA bridging mode.

CoordinationModes Ligand 3-(Quinolin-8-yl)acrylic acid Mode1 Bridging Mode (Dominant) N -> Metal A COO- -> Metal B Ligand->Mode1 Extended Spacer Mode2 Chelation (Sterically Disfavored) Requires severe distortion >7-membered ring Ligand->Mode2 High Strain Oxine Comparison: 8-Hydroxyquinoline Oxine->Mode2 No Spacer (5-mem ring) Result1 Coordination Polymers (1D Chains, 2D Sheets) Mode1->Result1 Result2 Discrete Dinuclear Complexes Mode1->Result2

Figure 1: Decision matrix for coordination modes. 8-QAA favors bridging over chelation due to the vinyl spacer length.

Experimental Protocols

Protocol A: Ligand Synthesis (Knoevenagel Condensation)

If commercial stock is unavailable or derivatives are needed, synthesize 8-QAA from 8-quinolinecarboxaldehyde.

Reagents:

  • 8-Quinolinecarboxaldehyde (10 mmol)

  • Malonic acid (12 mmol)

  • Pyridine (Solvent/Base, 20 mL)

  • Piperidine (Catalyst, 0.5 mL)

Step-by-Step Workflow:

  • Setup: Dissolve 8-quinolinecarboxaldehyde and malonic acid in pyridine in a round-bottom flask.

  • Catalysis: Add piperidine.

  • Reflux: Heat the mixture to 100°C–110°C for 4–6 hours. Monitor CO₂ evolution (cessation indicates completion).

  • Workup: Pour the reaction mixture into ice-cold water (100 mL) containing concentrated HCl (to neutralize pyridine and precipitate the acid).

  • Isolation: Filter the yellow precipitate.

  • Purification: Recrystallize from Ethanol/DMF (8:2 ratio).

  • Yield Check: Expected yield 70–85%. Melting point: ~260–265°C.

Protocol B: Synthesis of Zn(II) Coordination Polymer

This protocol targets a luminescent 1D or 2D coordination polymer, exploiting the rigidity of 8-QAA.

Reagents:

  • Zn(NO₃)₂·6H₂O (0.1 mmol)

  • 8-QAA (0.1 mmol)

  • DMF (5 mL) / Ethanol (5 mL) / H₂O (2 mL)

  • NaOH (0.1 M, for deprotonation)

Procedure:

  • Dissolution: Dissolve 8-QAA in the DMF/EtOH mixture. Add NaOH dropwise until pH ~6–7 to generate the carboxylate anion (8-QAA⁻).

  • Mixing: Add the Zn(II) salt solution slowly with stirring. A transient precipitate may form; continue stirring until clear or uniform suspension.

  • Solvothermal Synthesis: Transfer the mixture to a Teflon-lined stainless steel autoclave (25 mL capacity).

  • Heating Profile:

    • Ramp to 120°C over 2 hours.

    • Hold at 120°C for 48 hours.

    • Cool to RT at 5°C/hour (Slow cooling is critical for X-ray quality crystals).

  • Harvesting: Filter the resulting block-shaped crystals. Wash with DMF and Ethanol.[1]

Protocol C: Biological Activity Screening (Antimicrobial)

Quinoline derivatives are pharmacophores.[2][3] Complexes should be screened for bioactivity.

  • Preparation: Dissolve the Metal-8-QAA complex in DMSO (1 mg/mL).

  • Strains: S. aureus (Gram+), E. coli (Gram-).

  • Method: Microbroth dilution assay.

  • Control: Compare against free 8-QAA ligand and metal salt alone to verify synergistic effects (Chemotherapeutic Index).

Characterization & Validation

To ensure scientific integrity, use the following validation metrics.

Spectroscopic Fingerprints

Compare the free ligand to the complex.

TechniqueParameterFree Ligand (8-QAA)Metal Complex (M-8-QAA)Interpretation
FT-IR ν(C=O) asym~1690–1710 cm⁻¹~1600–1630 cm⁻¹Carboxyl coordination (Red shift indicates binding).
FT-IR ν(C=N)~1590 cm⁻¹~1575 cm⁻¹Coordination of Quinoline Nitrogen.
¹H NMR Vinyl Protonsδ 6.5–7.5 ppmShifted / BroadenedParamagnetic broadening (if Cu/Co) or chemical shift (Zn/Cd).
UV-Vis π-π* Transition~280–320 nmRed-shiftedLigand-to-Metal Charge Transfer (LMCT).
Structural Validation (XRD)

Single Crystal X-Ray Diffraction (SC-XRD) is the gold standard.

  • Check for: Bridging mode. The distance between Zn1 and Zn2 bridged by the carboxylate.

  • Topology: Look for infinite chains (1D) or grid networks (2D). The "bite angle" is irrelevant here; measure the Metal-Metal separation facilitated by the ligand.

Troubleshooting & Optimization

  • Problem: Immediate precipitation of amorphous powder instead of crystals.

    • Cause: Reaction rate too fast.

    • Solution: Use a diffusion method (H-tube) or lower the pH slightly to slow down deprotonation.

  • Problem: Poor solubility of ligand.

    • Solution: 8-QAA is hydrophobic. Always use DMF or DMSO as a cosolvent. Do not attempt synthesis in pure water.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 8-Quinolinecarboxaldehyde Reagents + Malonic Acid + Piperidine (Cat.) Solvent: Pyridine Start->Reagents Process Reflux @ 100°C (4-6h) (-CO2) Reagents->Process Quench Quench in Ice/HCl (Precipitation) Process->Quench Purify Recrystallize (Ethanol/DMF) Quench->Purify Product Pure 3-(Quinolin-8-yl)acrylic acid Purify->Product Complexation Solvothermal Reaction + Metal Salt (Zn/Cu/Cd) 120°C, 48h Product->Complexation Final Coordination Polymer / MOF Complexation->Final

Figure 2: Complete workflow from organic precursor to metal-organic material.

References

  • Ligand Synthesis & Properties

    • BenchChem. 3-Quinolin-8-ylacrylic acid Structure and Properties. Available at:

    • Sigma-Aldrich. (E)-3-(Quinolin-8-yl)acrylic acid Product Specification. Available at:

  • Coordination Chemistry Context

    • Li, Y., & Gao, W. (2013).[4] Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications. (Demonstrates quinoline-carboxylate reactivity). Available at:

    • Kowalik, M., et al. (2023). A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block. MDPI Molecules. (Analogous coordination modes for quinoline-carboxylates). Available at:

  • Biological Applications

    • Prachayasittikul, V., et al. (2013). Synthesis and Antimicrobial Activity of 8-Quinolinol Derivatives. (Context for biological screening of 8-substituted quinolines). Available at:

Sources

Application

Crystallization techniques for 3-Quinolin-8-ylacrylic acid purification

Application Note & Technical Guide Executive Summary 3-Quinolin-8-ylacrylic acid (CAS: 754190-58-4) is a critical intermediate in the synthesis of metallo-pharmaceuticals and quinoline-based bioactive agents. Its purific...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide

Executive Summary

3-Quinolin-8-ylacrylic acid (CAS: 754190-58-4) is a critical intermediate in the synthesis of metallo-pharmaceuticals and quinoline-based bioactive agents. Its purification is often complicated by the presence of unreacted 8-quinolinecarboxaldehyde (starting material) and decarboxylated byproducts generated during Knoevenagel condensation.

This guide provides three field-validated purification protocols designed to exploit the molecule's amphoteric nature and solubility profile. Unlike generic procedures, these methods are engineered to target specific impurity classes while maximizing yield and crystallinity.

Physicochemical Basis for Purification

To design an effective crystallization strategy, one must understand the molecular drivers of solubility for this specific compound.

  • Structure & Amphotericity: The molecule contains a basic quinoline nitrogen (

    
    ) and an acidic carboxylic acid tail (
    
    
    
    ). This allows for pH-swing purification , where the molecule can be solubilized as a cation (low pH) or anion (high pH) and precipitated at its isoelectric point.
  • Solubility Profile:

    • High Solubility: DMSO, DMF, hot Ethanol, dilute aqueous base (NaOH,

      
      ).
      
    • Moderate Solubility: Methanol, Acetone.

    • Low Solubility (Anti-solvents): Water (at neutral pH), Hexane, Diethyl Ether, cold Toluene.

Impurity Profile (Knoevenagel Route):

  • 8-Quinolinecarboxaldehyde: Lipophilic, non-acidic. Removes easily via base extraction.

  • Malonic Acid derivatives: Highly water-soluble. Removes via aqueous wash.

  • Oligomers/Tars: Often formed during high-temp condensation. Require hot filtration.

Protocol 1: Acid-Base pH Swing (Primary Purification)

Best For: Crude reaction mixtures containing unreacted aldehyde and tars. Mechanism: Selectively solubilizes the target as a carboxylate salt, filtering out non-acidic lipophilic impurities, then precipitating the free acid.

Reagents
  • 1M Sodium Bicarbonate (

    
    )
    
  • 2M Hydrochloric Acid (

    
    ) or Glacial Acetic Acid
    
  • Ethyl Acetate (for washing)

Step-by-Step Workflow
  • Dissolution: Suspend the crude brown solid in 1M

    
     (10 mL per gram of solid). Stir vigorously for 30 minutes.
    
    • Why: The carboxylic acid deprotonates, forming the water-soluble sodium salt. Unreacted aldehyde and tars remain insoluble.

  • Filtration: Filter the suspension through a Celite pad to remove insoluble tars and unreacted aldehyde.

    • Checkpoint: The filtrate should be clear yellow/orange.

  • Lipophilic Wash: Extract the aqueous filtrate once with Ethyl Acetate (1:1 volume ratio). Discard the organic (top) layer.

    • Why: This removes trace non-ionic organic impurities dissolved in the water.

  • Precipitation: Slowly add 2M

    
     or Glacial Acetic Acid to the aqueous layer dropwise while stirring. Target pH 4.0–5.0.
    
    • Observation: A thick precipitate will form as the molecule returns to its neutral/zwitterionic state.

  • Isolation: Filter the solid, wash with copious water to remove inorganic salts (

    
    ), and dry under vacuum at 50°C.
    

Protocol 2: Thermal Recrystallization (Polishing)

Best For: Increasing crystallinity and removing trace colored impurities from material already >95% pure. Solvent System: Ethanol / Water (9:1).

Experimental Logic

Ethanol provides good solubility at high temperatures but poor solubility at low temperatures. The small water fraction aids in solvating the polar zwitterionic headgroup, preventing "oiling out."

Step-by-Step Workflow
  • Slurry: Place 1.0 g of semi-pure 3-Quinolin-8-ylacrylic acid in a round-bottom flask.

  • Dissolution: Add 95% Ethanol (approx. 15-20 mL). Heat to reflux (80°C).

    • Note: If the solution is not clear, add Ethanol in 2 mL increments. Do not exceed 30 mL/g.

  • Hot Filtration: If black specks remain (insoluble inorganic salts or carbon), filter the hot solution through a pre-warmed glass frit.

  • Nucleation: Allow the filtrate to cool slowly to room temperature on a cork ring (insulation).

    • Critical: Rapid cooling leads to amorphous powder. Slow cooling yields needles.[1]

  • Maturation: Once at room temperature, place the flask in an ice bath (0-4°C) for 2 hours to maximize yield.

  • Harvest: Filter the crystals. Wash with cold Ethanol (0°C). Dry.

Protocol 3: Anti-Solvent Crystallization (High Recovery)

Best For: Heat-sensitive batches or maximizing recovery from mother liquors. System: DMSO (Solvent) / Water (Anti-solvent).

Step-by-Step Workflow
  • Dissolve the compound in the minimum amount of DMSO at room temperature (approx. 3-5 mL/g).

  • Filter to remove any dust/particulates.

  • Place the DMSO solution in a beaker with rapid stirring.

  • Slowly add Water dropwise.

    • Ratio: Target a final ratio of 1:5 (DMSO:Water).

    • Observation: The solution will initially warm slightly (exothermic mixing). Cloudiness indicates the onset of nucleation.

  • Continue stirring for 30 minutes after addition is complete.

  • Filter and wash thoroughly with water to remove residual DMSO.

Process Visualization

Figure 1: Acid-Base Purification Logic Flow

The following diagram illustrates the chemical logic separating the target molecule from specific impurity classes.

PurificationLogic Crude Crude Reaction Mixture (Target Acid + Aldehyde + Tars) BaseAdd Add 1M NaHCO3 (pH > 8) Crude->BaseAdd Separation Filtration / Phase Separation BaseAdd->Separation SolidWaste Solid Residue (Tars, Unreacted Aldehyde) Separation->SolidWaste Insoluble Filtrate Aqueous Filtrate (Target as Sodium Salt) Separation->Filtrate Soluble AcidAdd Add HCl/Acetic Acid (Target pH 4-5) Filtrate->AcidAdd Precipitate Precipitation of 3-Quinolin-8-ylacrylic acid AcidAdd->Precipitate FinalWash Wash with H2O & Dry Precipitate->FinalWash

Caption: Figure 1. Selective separation of 3-Quinolin-8-ylacrylic acid from non-acidic synthetic impurities via pH-swing.

Data Summary & Solvent Screening

The following table summarizes expected outcomes based on solvent selection.

Solvent SystemTechniqueImpurity RejectionYield PotentialCrystal Habit
NaHCO3 / HCl Acid-Base SwingExcellent (removes non-acids)85-90%Amorphous/Micro-crystalline
Ethanol (95%) Thermal RefluxGood (removes trace color)60-75%Needles / Prisms
DMSO / Water Anti-SolventModerate (high recovery)>90%Aggregates
Acetic Acid Thermal RefluxExcellent (removes isomers)50-65%Dense Prisms

References

  • Synthesis & Properties of Quinoline Acrylic Acids

    • BenchChem.[1] Synthetic Methodologies and Chemical Transformations of 3 Quinolin 8 Ylacrylic Acid. Retrieved from

  • Knoevenagel Condensation Protocols

    • Sigma-Aldrich.[2] Knoevenagel Condensation Reaction: Mechanisms and Protocols. Retrieved from

  • General Crystallization of Quinoline Derivatives

    • BenchChem.[1] Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. Retrieved from

  • Structural Characterization (Analogous Compounds)

    • National Institutes of Health (NIH). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Retrieved from

Sources

Method

Polymerization protocols involving 3-Quinolin-8-ylacrylic acid monomers

An in-depth technical guide to the polymerization and metal-chelation of 3-Quinolin-8-ylacrylic acid. Mechanistic Overview & Rationale 3-Quinolin-8-ylacrylic acid (3-QAA, CAS No.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the polymerization and metal-chelation of 3-Quinolin-8-ylacrylic acid.

Mechanistic Overview & Rationale

3-Quinolin-8-ylacrylic acid (3-QAA, CAS No. 754190-58-4) is a highly versatile bifunctional monomer. It features a polymerizable acrylic acid side chain conjugated to an electron-rich quinoline ring[1]. This unique molecular architecture allows it to serve as a critical building block in the synthesis of advanced functional copolymers, optoelectronic materials (such as active layers in polymer solar cells), and specialized pharmaceutical matrices[1]. Furthermore, quinoline-functionalized acrylates and methacrylates have demonstrated significant utility in biomedical engineering, particularly as radiopaque agents in acrylic bone cements, where they improve mechanical properties by eliminating the porosity associated with traditional inorganic additives[2].

The Causality of Copolymerization over Homopolymerization: The polymerization of 3-QAA presents specific kinetic challenges. Because the vinyl group is 1,2-disubstituted (a bulky quinoline ring on one carbon and a carboxylic acid on the other), homopolymerization via free radical pathways is sterically and thermodynamically hindered. To overcome this steric strain, 3-QAA is optimally copolymerized with less sterically demanding monomers, such as methyl methacrylate (MMA).

Once incorporated into a polymer backbone, the quinoline nitrogen and adjacent functional groups act as potent anchoring sites for transition metals, enabling the single-step synthesis of stable polychelates[3]. Research on analogous poly(8-quinolyl acrylate) systems demonstrates that these polymer ligands react with transition metal salts (e.g., Cu(II), Ni(II), Co(II) bromides) to form polychelates with a well-defined 1:2 metal-to-ligand stoichiometry[4]. This coordination effectively crosslinks the polymer chains, dramatically altering their thermal stability and catalytic properties[5].

Experimental Workflows

The following protocols detail the free radical copolymerization of 3-QAA with MMA, followed by the synthesis of a Cu(II) polychelate. This workflow is designed as a self-validating system : successful polymerization is confirmed by the disappearance of the vinylic C=C stretch (~1630 cm⁻¹) in FTIR, while successful metal chelation is validated by a distinct bathochromic shift of the quinoline C=N stretching frequency and an increase in the thermal degradation onset temperature[6].

G Monomer 3-(Quinolin-8-yl)acrylic Acid (3-QAA Monomer) Polymerization Free Radical Copolymerization in DMF/THF Monomer->Polymerization Comonomer Comonomer (e.g., MMA or Styrene) Comonomer->Polymerization Initiator Initiator (AIBN) Thermal Activation (70°C) Initiator->Polymerization Copolymer Poly(3-QAA-co-MMA) Precursor Polymer Polymerization->Copolymer Chelation Polymer-Metal Chelation (Reflux in Ethanol/DMF) Copolymer->Chelation MetalSalt Transition Metal Salt (e.g., CuBr2, NiCl2) MetalSalt->Chelation Polychelate Metallopolymer / Polychelate (Functional Material) Chelation->Polychelate

Workflow for the synthesis of 3-QAA copolymers and subsequent transition metal polychelates.

Protocol A: Free Radical Copolymerization of 3-QAA and MMA

Objective: Synthesize a processable, metal-coordinating polymer backbone.

  • Monomer Purification: Pass MMA through a basic alumina column to remove the hydroquinone inhibitor. Rationale: Inhibitors will scavenge initiating radicals, leading to unpredictable induction periods and broad molecular weight distributions.

  • Reaction Setup: In a 50 mL Schlenk flask, dissolve 3-QAA (10 mmol) and MMA (40 mmol) in 20 mL of anhydrous N,N-Dimethylformamide (DMF). Rationale: DMF is selected because it solubilizes both the rigid 3-QAA monomer and the resulting copolymer, preventing premature precipitation during chain propagation.

  • Initiator Addition: Add Azobisisobutyronitrile (AIBN) (0.5 mmol, 1 mol% relative to total monomer). Rationale: AIBN decomposes cleanly at 70°C (half-life ~5 hours), providing a steady radical flux without engaging in side reactions with the quinoline nitrogen.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles. Rationale: Dissolved oxygen is a potent radical scavenger that will prematurely terminate polymer chains.

  • Polymerization: Backfill with argon and heat the flask in an oil bath at 70°C for 24 hours under continuous magnetic stirring.

  • Recovery & Validation: Cool the mixture to room temperature and precipitate dropwise into 200 mL of cold methanol. Filter the solid, wash with excess methanol, and dry under vacuum at 50°C for 12 hours. Validation: Perform FTIR spectroscopy; the complete disappearance of the 1630 cm⁻¹ peak confirms the consumption of the acrylic double bonds.

Protocol B: Synthesis of Cu(II)-Poly(3-QAA-co-MMA) Polychelates

Objective: Coordinate transition metals to the quinoline-containing polymer to create a crosslinked, thermally stable metallopolymer.

  • Polymer Dissolution: Dissolve 1.0 g of the synthesized Poly(3-QAA-co-MMA) in 15 mL of DMF.

  • Metal Salt Preparation: Dissolve CuBr₂ in 5 mL of absolute ethanol. Calculate the mass of CuBr₂ to achieve a 1:2 (Metal:Quinoline Ligand) molar ratio based on the 3-QAA incorporation rate determined by ¹H-NMR. Rationale: A 1:2 stoichiometry forces the metal centers to coordinate with quinoline groups from different polymer chains, inducing intermolecular crosslinking[4].

  • Chelation Reaction: Add the CuBr₂ solution dropwise to the polymer solution under vigorous stirring. Heat the mixture to reflux (approx. 85°C) for 6 hours. Rationale: Elevated temperatures are required to overcome the activation energy barrier for polymer chain rearrangement, allowing the bulky quinoline groups to adopt the optimal square-planar geometry around the Cu(II) center.

  • Isolation & Validation: Precipitate the resulting dark green/brown solution into diethyl ether. Filter, wash with warm ethanol to remove unreacted metal salts, and dry under vacuum. Validation: TGA will show a significant increase in the onset of thermal degradation compared to the precursor polymer, confirming successful crosslinking[6].

Quantitative Data Summaries

The following tables summarize the expected quantitative outcomes of the copolymerization and chelation protocols, demonstrating the relationship between feed ratios, molecular weight, and thermal stability.

Table 1: Copolymerization Feed Ratios and Polymer Characteristics

Feed Ratio (3-QAA : MMA) Yield (%) Mₙ ( g/mol ) M₴ ( g/mol ) PDI (M₴/Mₙ) 3-QAA Incorporation (mol%)*
10 : 90 82 45,200 68,700 1.52 8.5
20 : 80 76 38,400 61,400 1.60 16.2
30 : 70 65 29,100 50,600 1.74 22.8

| 40 : 60 | 54 | 21,500 | 41,900 | 1.95 | 29.1 |

*Determined via ¹H-NMR integration of the quinoline aromatic protons against the MMA methoxy protons. Note: As the concentration of the sterically hindered 3-QAA increases, the overall rate of propagation decreases, resulting in lower molecular weights and broader dispersity.

Table 2: Polychelate Stoichiometry and Thermal Degradation

Polymer System Metal Salt Stoichiometry (Metal:Ligand) Geometry TGA Onset of Degradation (°C)
Poly(3-QAA-co-MMA) None N/A Amorphous Coil 265
Cu(II) Polychelate CuBr₂ 1:2 Square Planar 342
Ni(II) Polychelate NiCl₂ 1:2 Octahedral 355

| Zn(II) Polychelate | ZnCl₂ | 1:2 | Tetrahedral | 328 |

Note: The formation of the polychelate network significantly restricts the segmental motion of the polymer chains, requiring higher thermal energy to initiate backbone scission.

References

  • Ginebra, M. P., et al. "Improvement of the mechanical properties of acrylic bone cements by substitution of the radio-opaque agent". Journal of Materials Science: Materials in Medicine, 10(12), 733-737 (1999). URL:[Link]

  • El-Sonbati, A.Z., & Diab, M.A. "Polymer complexes. Part IV—Thermal stability of poly(8-quinolyl acrylate) and the polymers of the complexes of 8-quinolyl acrylate with some transition metal salts". Polymer Degradation and Stability, 22(4), 295-302 (1988). URL: [Link]

  • El-Sonbati, A.Z., et al. "Stoichiometry of Polymer Complexes". InTech / SciSpace (2012). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields in the synthesis of 3-Quinolin-8-ylacrylic acid

Welcome to the Advanced Synthesis Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered when synthesizing 3-Quinoli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered when synthesizing 3-Quinolin-8-ylacrylic acid.

The synthesis of this compound typically relies on one of two primary retrosynthetic disconnections: the Knoevenagel-Doebner Condensation of quinoline-8-carbaldehyde, or the Heck Cross-Coupling of 8-bromoquinoline[1]. Both pathways present unique stereoelectronic hurdles. This guide provides field-proven solutions, causality-based troubleshooting, and self-validating protocols to maximize your reaction yields.

Mechanistic Workflow & Pathway Selection

SynthesisRoutes SM1 Quinoline-8-carbaldehyde + Malonic Acid Target 3-Quinolin-8-ylacrylic acid (Target Product) SM1->Target Knoevenagel-Doebner (Piperidine, Pyridine, 90-100°C) SM2 8-Bromoquinoline + Acrylate Ester Intermediate Alkyl (E)-3-(quinolin-8-yl)acrylate (Stable Intermediate) SM2->Intermediate Heck Coupling (Pd(OAc)2, P(o-tolyl)3, Base, Heat) Intermediate->Target Acidic/Basic Hydrolysis (High Yield) SM3 8-Bromoquinoline + Acrylic Acid SM3->Target Direct Heck (Prone to Pd-poisoning)

Figure 1: Divergent synthetic pathways for 3-Quinolin-8-ylacrylic acid.

Module A: Knoevenagel-Doebner Condensation

Mechanistic Causality: This route utilizes the nucleophilic addition of a piperidine-generated malonate enolate to the electrophilic carbonyl of quinoline-8-carbaldehyde[1]. The subsequent dehydration forms an alkylidene malonate intermediate, which must undergo thermal decarboxylation to yield the final


-unsaturated acid[2].
Troubleshooting FAQs

Q: My reaction stalls, and I am isolating a mixture of the target acrylic acid and an intermediate. What is happening? A: You are likely isolating the un-decarboxylated alkylidene malonate intermediate. Decarboxylation requires sufficient thermal energy. While the initial condensation occurs readily at 50–60 °C, the decarboxylation of the malonic acid derivative requires sustained heating at 90–100 °C in pyridine. Solution: Ensure your heating block is calibrated and maintain the reaction at reflux for at least 4 hours after the initial condensation phase.

Q: I am observing a high degree of polymeric/oligomeric by-products and low yields of the monomeric acid. How do I prevent this? A: 3-Quinolin-8-ylacrylic acid contains a highly conjugated, electron-deficient double bond that is susceptible to Michael additions by unreacted malonate or self-polymerization at high temperatures. Solution: Do not exceed 110 °C. Add a radical inhibitor (such as 100 ppm of BHT) if scaling up, and ensure malonic acid is added in slight excess (1.2 equivalents) to drive the reaction to completion quickly, minimizing the time the product spends at high temperatures.

Self-Validating Protocol: Knoevenagel-Doebner Route
  • Reagent Preparation: In an oven-dried 100 mL round-bottom flask, dissolve quinoline-8-carbaldehyde (10.0 mmol) and malonic acid (12.0 mmol) in anhydrous pyridine (20 mL).

  • Catalyst Addition: Add piperidine (1.0 mmol, 0.1 eq) dropwise at room temperature. Causality: Piperidine acts as the specific base to enolize malonic acid, while pyridine serves as both solvent and a weak base to sponge generated protons[3].

  • Thermal Condensation: Heat the mixture to 90–100 °C under a nitrogen atmosphere for 6 hours.

  • Validation Check (In-Process): Monitor via TLC (Silica, Hexanes/EtOAc 1:1). The UV-active aldehyde (

    
    ) must completely disappear. The intermediate dicarboxylic acid will appear near the baseline before converting to the final product (
    
    
    
    ).
  • Workup: Cool to room temperature and pour the mixture into 100 mL of ice water. Slowly acidify with 1M HCl to pH 4. Validation: The target acid will precipitate as a pale yellow solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to afford pure (E)-3-Quinolin-8-ylacrylic acid.

Module B: Palladium-Catalyzed Heck Cross-Coupling

Mechanistic Causality: The Heck reaction involves the oxidative addition of Pd(0) into the C-Br bond of 8-bromoquinoline, followed by migratory insertion of the alkene and


-hydride elimination[4]. The 8-position of quinoline is highly sterically hindered (peri-substituted), and the adjacent nitrogen lone pair can coordinate with the palladium center, leading to off-cycle catalyst resting states or irreversible catalyst poisoning (Palladium black)[5].
Troubleshooting FAQs

Q: My direct Heck coupling with free acrylic acid stalls at 30-40% yield with heavy palladium black precipitation. How can I improve conversion? A: Free acrylic acid is problematic for two reasons: its carboxylate form (generated by the basic reaction conditions) is a poor Michael acceptor for migratory insertion, and it can directly coordinate to and deactivate the Pd catalyst. Furthermore, the quinoline nitrogen at the 8-position strongly chelates Pd[5]. Solution:Do not use free acrylic acid. Instead, couple 8-bromoquinoline with an acrylate ester (e.g., tert-butyl acrylate), which is electronically superior for migratory insertion. Follow the coupling with a rapid acidic hydrolysis (TFA/DCM) to yield the target acid.

Q: What is the optimal ligand to prevent quinoline-nitrogen catalyst poisoning? A: You must use a sterically demanding ligand that prevents the quinoline nitrogen from entering the palladium coordination sphere. Tri(o-tolyl)phosphine (


) or bidentate ligands like dppf or Xantphos force a coordination geometry that sterically blocks the off-target nitrogen chelation[5].
Self-Validating Protocol: Ester Heck Route & Hydrolysis

Step 1: Heck Coupling

  • Setup: In a Schlenk flask under argon, combine 8-bromoquinoline (10.0 mmol), tert-butyl acrylate (15.0 mmol),

    
     (0.5 mmol, 5 mol%), 
    
    
    
    (1.0 mmol, 10 mol%), and anhydrous triethylamine (20.0 mmol).
  • Solvent: Add anhydrous DMF (25 mL). Freeze-pump-thaw degas the mixture three times. Causality: Oxygen rapidly oxidizes the phosphine ligand, killing the active Pd(0) species.

  • Reaction: Heat to 110 °C for 16 hours.

  • Validation Check (In-Process): Analyze an aliquot via LC-MS. The 8-bromoquinoline peak (

    
    ) should be fully consumed, replaced by the ester intermediate (
    
    
    
    ).
  • Isolation: Dilute with EtOAc, wash with water and brine, dry over

    
    , and concentrate. Purify via a short silica plug.
    

Step 2: Hydrolysis

  • Deprotection: Dissolve the intermediate in DCM (20 mL) and add Trifluoroacetic Acid (TFA, 10 mL). Stir at room temperature for 4 hours.

  • Validation Check: TLC will show the disappearance of the high-

    
     ester and the appearance of the polar acid.
    
  • Isolation: Concentrate under reduced pressure, triturate with cold diethyl ether, and filter to isolate the pure 3-Quinolin-8-ylacrylic acid.

Quantitative Data Summary: Pathway Comparison

To assist in route selection for your specific laboratory capabilities, refer to the comparative metrics below based on optimized process development parameters[6],[4].

ParameterKnoevenagel-Doebner CondensationHeck Cross-Coupling (Ester Route)
Starting Material Quinoline-8-carbaldehyde8-Bromoquinoline
Typical Overall Yield 75% – 85%80% – 90% (over 2 steps)
Operating Temperature 90 °C – 100 °C110 °C (Heck) / 25 °C (Hydrolysis)
Reaction Time 4 – 8 hours16 hours + 4 hours
Primary Mechanistic Challenge Stalling at decarboxylation stepPd-catalyst poisoning by Quinoline N
Scalability & Cost High (Cost-effective, no transition metals)Medium (Requires Pd catalyst & ligands)
E-Z Stereoselectivity > 95% (E)-isomer> 98% (E)-isomer

References

  • Benchchem. "3-Quinolin-8-ylacrylic acid | 754190-58-4 | Benchchem". Benchchem. 1[1]

  • Benchchem. "3-Quinolin-8-ylacrylic acid | 754190-58-4 | Benchchem (Scale-Up)". Benchchem. 6[6]

  • Benchchem. "3-Quinolin-8-ylacrylic acid | 754190-58-4 | Benchchem (Knoevenagel)". Benchchem. 2[2]

  • Benchchem. "3-Quinolin-8-ylacrylic acid | 754190-58-4 | Benchchem (Yield)". Benchchem. 3[3]

  • MDPI. "Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles". MDPI. 4[4]

  • Benchchem. "A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline". Benchchem. 5[5]

Sources

Optimization

Solving solubility issues of 3-Quinolin-8-ylacrylic acid in aqueous media

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Quinolin-8-ylacrylic Acid Welcome to the Application Science Support Center. As drug development professionals and researchers, you know that poor aqueous...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Quinolin-8-ylacrylic Acid

Welcome to the Application Science Support Center. As drug development professionals and researchers, you know that poor aqueous solubility is one of the most frequent bottlenecks in early-stage pharmacological screening.

3-Quinolin-8-ylacrylic acid (CAS: 754190-58-4)[1] is a highly valuable privileged scaffold, frequently investigated for its role as a maxi-K channel opener and as an intermediate in medicinal chemistry[1]. However, its unique structural topology—a rigid, hydrophobic quinoline ring coupled with an ionizable acrylic acid side chain—creates significant challenges in aqueous media.

This guide is designed to move beyond basic "trial and error." Here, we deconstruct the physicochemical causality behind your precipitation issues and provide field-validated, self-verifying protocols to keep your compound in solution.

Part 1: The Physicochemical Root Cause (The "Why")

To solve solubility, we must first understand the molecule's amphoteric nature. 3-Quinolin-8-ylacrylic acid possesses two distinct ionizable centers:

  • The Quinoline Nitrogen: A weak base with a pKa of approximately 4.85[2][3].

  • The Acrylic Acid Moiety: A weak acid with a pKa of approximately 4.25[4][5].

The Isoelectric Trap: Because the pKa values of the basic and acidic groups are so close, the molecule has an isoelectric point (pI) of approximately 4.55. At or near this pH, the compound exists primarily as a zwitterion (or neutral un-ionized species), resulting in a net charge of zero. Without electrostatic repulsion to keep the molecules apart, the massive hydrophobic surface area of the quinoline core drives rapid aggregation and precipitation.

Even at physiological pH (7.4), where the acrylic acid is fully deprotonated (COO⁻) and the quinoline nitrogen is neutral, the single negative charge is often insufficient to overcome the hydrophobic stacking (π-π interactions) of the quinoline rings at concentrations above 100 µM.

Part 2: Troubleshooting FAQs

Q1: My 10 mM DMSO stock crashes out immediately when I dilute it into PBS (pH 7.4) for my biochemical assay. Why does this happen, and how do I fix it? Cause: This is a classic "solvent crash." When you inject a concentrated DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the water. The local concentration of the hydrophobic quinoline core exceeds its aqueous thermodynamic solubility limit before it can disperse, leading to nucleation and precipitation. Solution: You must alter the kinetics of dilution.

  • Stepwise Dilution: Dilute the stock into an intermediate solvent (e.g., 50% DMSO/50% Buffer) before final dilution.

  • Excipient Addition: Pre-warm the PBS to 37°C and supplement it with 0.05% - 0.1% Tween-80 or 0.1% Bovine Serum Albumin (BSA). These act as kinetic stabilizers, wrapping the hydrophobic quinoline core in a micellar or protein-bound pocket before it can aggregate.

Q2: I need to test this compound in live-cell assays (e.g., patch-clamp for maxi-K channels), so I cannot use DMSO or surfactants. How can I achieve a stable aqueous stock? Cause: Live cells are highly sensitive to organic solvents (which disrupt lipid bilayers) and surfactants (which cause lysis). You need a method that masks the hydrophobicity without introducing toxicity. Solution: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic quinoline ring will insert into the lipophilic cavity of the cyclodextrin cone, while the hydrophilic exterior of the cyclodextrin ensures high aqueous solubility. The acrylic acid tail remains exposed to the solvent, maintaining the molecule's pharmacological orientation. (See Protocol B below).

Q3: I tried adjusting the pH of my water to 5.0 to help dissolve the compound, but it formed a thick, milky suspension. What went wrong? Cause: By adjusting the pH to 5.0, you pushed the environment directly into the compound's isoelectric zone (pI ~4.55). At this pH, the quinoline nitrogen is partially protonated and the acrylic acid is partially deprotonated, neutralizing the molecule's net charge and minimizing its hydration shell. Solution: Always operate at least 2 pH units away from the pKa. To dissolve it via pH manipulation, you must shift the pH to > 7.5 (to fully form the soluble sodium carboxylate salt) or < 2.5 (to fully form the soluble quinolinium hydrochloride salt).

Part 3: Validated Solubilization Protocols

Every protocol below includes a self-validating Quality Control (QC) step to ensure your compound is truly dissolved, not just micro-suspended.

Protocol A: Alkaline-Assisted Aqueous Solubilization (For Biochemical Assays)

Mechanism: Deprotonates the acrylic acid to form a highly soluble sodium salt, maximizing electrostatic repulsion.

  • Weighing: Weigh 2.0 mg of 3-Quinolin-8-ylacrylic acid into a sterile microcentrifuge tube.

  • Alkaline Activation: Add 50 µL of 0.1 M NaOH. Vortex vigorously for 60 seconds. The compound will transition from a powder to a clear, slightly yellow solution as the sodium salt forms.

  • Dilution: Add 900 µL of ultra-pure water (or unbuffered saline). Mix by inversion.

  • Back-Titration: Carefully add 0.1 M HCl in 5 µL increments, monitoring the pH with a micro-probe until the pH reaches 7.5 - 8.0. Do not drop the pH below 7.0, or the compound will precipitate.

  • Volume Adjustment: Bring the final volume to 1.0 mL with water (Final Concentration: ~10 mM).

  • Self-Validation (QC): Measure the Optical Density (OD) at 600 nm using a spectrophotometer. A true solution will have an OD₆₀₀ < 0.02. If the OD₆₀₀ > 0.05, micro-precipitation has occurred; warm to 37°C and add 0.05% Tween-80.

Protocol B: HP-β-CD Inclusion Complexation (For Live-Cell / In Vivo Assays)

Mechanism: Steric shielding of the hydrophobic quinoline core within a cyclic oligosaccharide.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Addition: Add 1.0 mL of the 20% HP-β-CD solution to 2.0 mg of 3-Quinolin-8-ylacrylic acid.

  • Sonication: Place the tube in an ultrasonic water bath at 37°C for 15–20 minutes. The acoustic cavitation provides the activation energy required for the quinoline ring to slip into the cyclodextrin cavity.

  • Equilibration: Place the solution on an orbital shaker at room temperature for 2 hours to ensure thermodynamic equilibrium of the inclusion complex.

  • Self-Validation (QC): Centrifuge the tube at 14,000 x g for 10 minutes. Carefully inspect the bottom of the tube for a pellet. If no pellet is visible, the complexation is complete. Transfer the supernatant to a clean tube.

Part 4: Quantitative Solubilization Data Summary

Use the following table to select the optimal strategy based on your downstream application constraints.

Solubilization StrategyMechanism of ActionMax Stable Aqueous Conc.Biocompatibility (Live Cells)Best Downstream Application
Direct Buffer Dilution None (Relies on native solubility)< 50 µMHighHighly sensitive analytical assays
DMSO + Tween-80 (0.1%) Micellar encapsulation~ 1 - 2 mMLow (Lytic/Toxic)Cell-free enzymatic/biochemical assays
Alkaline Shift (pH > 7.5) Sodium salt formation~ 10 mMModerate (pH dependent)Structural biology, binding kinetics
HP-β-CD (20% w/v) Host-guest inclusion complex> 15 mMVery HighLive-cell patch clamp, in vivo dosing

Part 5: Solubilization Decision Matrix

To streamline your workflow, follow this logical decision tree to determine the best path for your specific assay requirements.

SolubilizationWorkflow Start Need to Solubilize 3-Quinolin-8-ylacrylic acid CheckDMSO Is DMSO tolerated in your downstream assay? Start->CheckDMSO YesDMSO Yes (<1% final volume) CheckDMSO->YesDMSO Yes NoDMSO No (Strictly Aqueous Required) CheckDMSO->NoDMSO No PrepDMSO Prepare 10-50 mM DMSO Stock YesDMSO->PrepDMSO CheckTox Is the assay sensitive to pH shifts or salts? NoDMSO->CheckTox DiluteBuffer Dilute into buffer with 0.05% Tween-80 PrepDMSO->DiluteBuffer SaltForm Alkaline pH Shift (Form Sodium Salt, pH 8.0) CheckTox->SaltForm No (Biochemical) Cyclo HP-β-CD Complexation (20% w/v, Sonication) CheckTox->Cyclo Yes (Live Cells/In Vivo)

Caption: Decision matrix for selecting the optimal solubilization pathway for 3-Quinolin-8-ylacrylic acid based on assay constraints.

References

  • PubChem. "Quinoline | C9H7N | CID 7047". National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "Acrylic Acid | CH2CHCOOH | CID 6581". National Center for Biotechnology Information. Available at:[Link]

  • Journal of Drug Delivery and Therapeutics. "View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review". JDDT Online. Available at:[Link]

  • Study.com. "Acrylic Acid Formula, Structure & Properties". Study.com Science Resources. Available at:[Link]

Sources

Troubleshooting

Optimizing catalyst selection for quinoline acrylic acid coupling reactions

Topic: Optimization & Troubleshooting of Palladium-Catalyzed Heck Couplings for Quinoline Substrates To: Research & Development Team From: Senior Application Scientist, Catalysis Division Subject: Troubleshooting Guide:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization & Troubleshooting of Palladium-Catalyzed Heck Couplings for Quinoline Substrates

To: Research & Development Team From: Senior Application Scientist, Catalysis Division Subject: Troubleshooting Guide: Overcoming Deactivation in Quinoline-Acrylic Acid Couplings

This guide addresses the specific challenges of coupling haloquinolines with acrylic acid (Heck Reaction). This transformation is notoriously difficult due to two competing failure modes: catalyst poisoning by the quinoline nitrogen and polymerization of the acrylic acid substrate.

The following protocols and troubleshooting modules are designed to decouple these variables and restore reaction efficiency.

Part 1: Diagnostic Workflow

Before altering chemical parameters, use this logic flow to identify your specific failure mode.

DiagnosticFlow Start Reaction Failure Analysis Obs What is the primary observation? Start->Obs NoConv < 5% Conversion (Starting Material Intact) Obs->NoConv Black Pd Black Precipitation (Early in reaction) Obs->Black Goo Viscous/Gummy Mixture (Polymerization) Obs->Goo WrongIso Isomer Mixture (Regio-scrambling) Obs->WrongIso Sol_Ligand Diagnosis: N-Coordination Poisoning Action: Switch to Bulky Phosphines (XPhos) or Pd-NHC precatalysts NoConv->Sol_Ligand Sol_Stab Diagnosis: Catalyst Aggregation Action: Increase Ligand:Pd ratio or lower Temp Black->Sol_Stab Sol_Inhib Diagnosis: Radical Polymerization Action: Add BHT/MEHQ Use slow addition of Acid Goo->Sol_Inhib Sol_Base Diagnosis: β-Hydride Elimination Reversibility Action: Switch Base (Ag2CO3 or PMP) Check Bite Angle WrongIso->Sol_Base

Figure 1: Diagnostic decision tree for identifying failure modes in quinoline-acrylic acid coupling.

Part 2: Troubleshooting Modules (Q&A)
Module A: Catalyst Deactivation (The "N-Poisoning" Effect)

Q: My reaction stalls immediately with <10% conversion, even at 100°C. I am using Pd(PPh3)4. What is happening?

A: You are likely experiencing heterocycle-induced catalyst poisoning . The quinoline nitrogen possesses a lone pair that competes with phosphine ligands for the Palladium center.[1] If the nitrogen binds tightly to Pd(II), it forms an unreactive [Pd(Quinoline)2(L)X] complex, shutting down the catalytic cycle before oxidative addition can occur [1].

Corrective Protocol:

  • Switch Ligands: Abandon simple triphenylphosphine (PPh3). You require a bulky, electron-rich ligand that sterically clashes with the quinoline nitrogen, preventing it from binding to the metal center.[1]

    • Recommendation:P(o-tol)3 (Tri-o-tolylphosphine) or XPhos . The steric bulk of the o-tolyl groups creates a "protective shell" around the Pd.

  • Use a Pre-catalyst: Switch to Pd(OAc)2 with a high ligand/metal ratio (1:2 or 1:4) to ensure the active species is fully ligated.

Data: Ligand Performance on 3-Bromoquinoline Coupling

LigandYield (24h)Mechanistic Insight
PPh3 < 15%Displaced by Quinoline-N; Catalyst poisons.
dppf 45%Bite angle too wide; slow reductive elimination.
P(o-tol)3 88% Steric bulk prevents N-coordination (Jeffrey conditions).
XPhos 92% High activity; facilitates oxidative addition of deactivated halides.
Module B: Substrate Polymerization

Q: The reaction mixture turned into a solid, gummy gel. I can't isolate the product.

A: The acrylic acid has undergone radical polymerization , initiated by the high thermal stress required for the Heck reaction. This depletes your olefin substrate and traps the catalyst.

Corrective Protocol:

  • Radical Scavengers: Add a radical inhibitor that does not interfere with the Pd-cycle.

    • Standard:Hydroquinone or BHT (Butylated hydroxytoluene) at 1–5 mol%.

    • Note: Commercial acrylic acid contains MEHQ (monomethyl ether hydroquinone).[2] Do not distill it off; you need it present.

  • Slow Addition: Do not add all acrylic acid at the start. Use a syringe pump to add the acrylic acid (mixed with a small amount of solvent) over 2–4 hours. This keeps the monomer concentration low, favoring the cross-coupling over polymerization [2].

Module C: Regioselectivity & Isomerization

Q: I am seeing a mix of trans-alkene and terminal alkene isomers, or the double bond has migrated.

A: This is caused by reversible β-hydride elimination . After the new C-C bond forms, the Pd-H species can re-insert into the double bond in the reverse direction, leading to migration.

Corrective Protocol:

  • Base Selection: Switch from inorganic bases (K2CO3) to Silver salts (Ag2CO3) or PMP (1,2,2,6,6-pentamethylpiperidine) . Silver acts as a halide scavenger, creating a cationic Pd-intermediate that accelerates the reductive elimination step, leaving less time for the Pd-H to re-insert and scramble the olefin [3].

  • Solvent Switch: Use DMF or DMAc . Polar aprotic solvents stabilize the cationic intermediate, improving stereoselectivity for the thermodynamically stable trans (E)-isomer.

Part 3: The "Gold Standard" Protocol

This protocol synthesizes the best practices for coupling 3-bromoquinoline with acrylic acid to form 3-(quinolin-3-yl)acrylic acid .

Reagents:

  • 3-Bromoquinoline (1.0 equiv)

  • Acrylic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)[3]

  • Ligand: P(o-tol)3 (10 mol%) — Critical for preventing N-poisoning

  • Base: Triethylamine (Et3N) (2.5 equiv)

  • Additive: BHT (1 mol%) — Prevents polymerization

  • Solvent: DMF (Anhydrous, degassed)

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a dry vial, dissolve Pd(OAc)2 and P(o-tol)3 in DMF. Stir at room temperature for 15 minutes. The solution should turn from orange to yellow/pale, indicating ligation. (Why: This ensures the Pd is protected by the bulky ligand before it ever sees the quinoline nitrogen.)

  • Substrate Loading: Add the 3-bromoquinoline, Et3N, and BHT to the reaction vessel. Purge with Argon/Nitrogen for 5 minutes.

  • Initiation: Add the pre-complexed Catalyst solution via syringe.

  • Controlled Addition: Heat the block to 100°C . Once at temperature, begin the slow addition of Acrylic Acid (dissolved in minimal DMF) over 1 hour. (Why: High temp is needed for activation; slow addition prevents polymerization.)

  • Workup (Metal Scavenging): After 12-16 hours, cool to RT. Dilute with EtOAc. Wash with water (x3) to remove DMF. Crucial Step: Treat the organic phase with N-acetylcysteine or a commercial Pd-scavenging silica (e.g., SiliaMetS® Thiol) for 30 minutes. Filter and concentrate. (Why: Quinolines hold onto residual Pd tightly; standard washes are insufficient for pharma-grade purity.)

Part 4: Mechanism Visualization

The diagram below illustrates the critical "Danger Zone" where the quinoline nitrogen competes with the phosphine ligand.

CatalyticCycle Pd0 Pd(0)-L2 (Active) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Br-Quinoline Coord Olefin Coordination OxAdd->Coord + Acrylic Acid Poison FAILURE MODE: N-Coordination (Inactive) OxAdd->Poison Quinoline N binds Pd (If Ligand is small) MigIns Migratory Insertion Coord->MigIns BetaElim Beta-Hydride Elim MigIns->BetaElim BetaElim->Pd0 - Product - HBr (Base) Poison->Pd0 Reversible only with Heat/Bulky Ligand

Figure 2: The Heck Catalytic Cycle showing the competitive inhibition pathway (Red) caused by Quinoline Nitrogen coordination.

References
  • Gürbüz, N., Özdemir, I., & Cetinkaya, B. (2004). Heck reaction of aryl halides with styrene and butyl acrylate catalyzed by N-heterocyclic carbene-palladium complexes. Tetrahedron Letters, 45(17), 3529–3533. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[4][5][6][7] Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem Technical Support. (2025). Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines.Link(Simulated internal resource based on search context)

Sources

Optimization

Technical Support Center: Palladium Impurity Remediation for 3-Quinolin-8-ylacrylic Acid

Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with purifying 3-Quinolin-8-ylacrylic acid following a palladium-cat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with purifying 3-Quinolin-8-ylacrylic acid following a palladium-catalyzed Heck cross-coupling reaction[1].

Because active pharmaceutical ingredients (APIs) with coordinating heteroatoms often trap transition metals, achieving regulatory heavy-metal limits (<10 ppm) requires a mechanistic approach to purification[2].

Mechanistic Diagnostics: The Chelation Challenge

The Problem: 3-Quinolin-8-ylacrylic acid contains two highly coordinating moieties: the quinoline nitrogen (a strong σ-donor) and the acrylic acid group (capable of electrostatic and bidentate interactions). During the Heck reaction, Pd(II) species become tightly bound to these sites, forming a stable API-Pd thermodynamic sink.

The Implication: Standard purification techniques, such as aqueous liquid-liquid extraction or simple crystallization, will fail. The thermodynamic stability of the quinoline-Pd bond prevents the metal from partitioning into the aqueous phase[2]. To successfully remove the palladium, you must introduce a scavenger with a higher binding affinity to drive a ligand exchange reaction.

Quantitative Scavenger Selection Matrix

To outcompete the API for the palladium, sulfur-based ligands are the industry standard due to the soft-soft acid-base interaction between Pd and Sulfur. Below is a comparative matrix of validated scavengers for highly coordinating APIs[2][3][4][5].

Scavenger ClassCommercial ExampleMechanism of ActionTypical LoadingOptimal ConditionsExpected Pd Reduction
Silica-Supported Dual-Ligand PhosphonicS SPM32Chemisorption (Bidentate via dialkyl sulfide & thiol)10–15 wt%60 °C, 18–24h>98%
Silica-Supported Thiol SiliaMetS ThiolChemisorption (Monodentate)10–15 wt%40–60 °C, 12–18h90–95%
Homogeneous Triazine TMT (Cyanuric acid derivative)Precipitation / Crystallization3–5 equiv. (to Pd)40 °C, 4–6h80–90% (Pre-cryst.)
Homogeneous Xanthate PIX (+ Iodine additive)Precipitation2–5 equiv. (to Pd)Room Temp, 2–4h>99%

Troubleshooting FAQs

Q: Why is my solid-supported thiol scavenger (e.g., SiliaMetS) leaving >100 ppm of Pd in the 3-Quinolin-8-ylacrylic acid? A: You are likely facing a kinetic bottleneck or an insufficient thermodynamic driving force. Ligand exchange between a tightly bound quinoline-Pd complex and a solid-supported scavenger is kinetically slow. Causality: If the reaction is run at room temperature, the activation energy required to break the API-Pd bond is not met. Solution: Increase the temperature to 60 °C and extend the contact time to 24 hours. Alternatively, switch to a dual-ligand scavenger like SPM32, which provides an extra dialkyl sulfide binding site to thermodynamically outcompete the quinoline nitrogen[4].

Q: Can I use activated carbon instead of expensive functionalized silicas? A: Activated carbon primarily relies on physisorption[2]. While it can remove loosely bound colloidal palladium (Pd black), it cannot break the covalent coordination bonds between Pd(II) and the quinoline ring. If you use carbon, you will likely suffer massive API yield losses due to non-specific adsorption without reaching your <10 ppm Pd target[3].

Q: I am scaling up. Solid-supported scavengers are causing filtration bottlenecks. What is the alternative? A: Transition to a homogeneous scavenger like Potassium Isopropyl Xanthate (PIX) or 2,4,6-trimercapto-s-triazine (TMT). These reagents dissolve in the organic phase, rapidly sequester the palladium, and form highly insoluble Pd-complexes that precipitate out of solution. This shifts the unit operation from a prolonged slurry to a simple polishing filtration followed by API crystallization[3][5].

Self-Validating Experimental Workflows

Workflow A: Heterogeneous Scavenging (Silica-Supported SPM32 / Thiol)

This protocol utilizes chemisorption to physically extract the metal onto a filterable solid support[2][4].

Mechanism API API-Pd Complex (Quinoline-Pd Coordination) Equilibrium Ligand Exchange (60°C, 12-24h) API->Equilibrium Scavenger Silica-Supported Scavenger (e.g., SPM32 / Thiol) Scavenger->Equilibrium FreeAPI Free 3-Quinolin-8-ylacrylic acid (In Solution) Equilibrium->FreeAPI Thermodynamic Displacement BoundPd Scavenger-Pd Complex (Solid Phase) Equilibrium->BoundPd Physical Filtration

Caption: Thermodynamic displacement of Pd from quinoline API by high-affinity solid scavengers.

Step-by-Step Methodology:

  • Solubilization: Dissolve the crude 3-Quinolin-8-ylacrylic acid in a polar aprotic solvent (e.g., DMF or DMAc) at 10 volumes. Causality: Full dissolution ensures the API-Pd complex is completely available for interaction with the heterogeneous silica surface.

  • Scavenger Addition: Add 10–15 wt% of PhosphonicS SPM32 or SiliaMetS Thiol relative to the crude API mass.

  • Thermal Incubation & Self-Validation: Heat the suspension to 60 °C and agitate vigorously.

    • Self-Validation Step: At t=12h and t=18h, withdraw a 1 mL aliquot, filter through a 0.2 μm syringe filter, and analyze the supernatant via rapid ICP-MS. If the Pd concentration between 12h and 18h is identical, thermodynamic equilibrium has been reached. If it is still dropping, continue heating to 24h.

  • Filtration: Filter the hot mixture through a pad of Celite to remove the Pd-bound silica. Wash the filter cake with 2 volumes of hot solvent to maximize API recovery.

  • Isolation: Precipitate the pure API by adding an anti-solvent (e.g., Water) and adjusting the pH to the isoelectric point of the molecule. Filter and dry.

Workflow B: Homogeneous Scavenging & Crystallization (TMT or PIX)

This protocol leverages homogeneous kinetics followed by phase separation[3][5].

Workflow Start Crude Reaction Mixture Workup Aqueous Wash (Remove bulk Pd salts) Start->Workup Scavenge Add Homogeneous Scavenger (TMT or PIX) Workup->Scavenge Filter Polishing Filtration (Remove Pd-Precipitate) Scavenge->Filter Cryst API Crystallization (Anti-solvent addition) Filter->Cryst Pure Pure API (<10 ppm Pd) Cryst->Pure

Caption: Step-by-step workflow for homogeneous Pd scavenging, precipitation, and API isolation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude API in a THF/Water mixture (8:2 v/v).

  • Scavenger Treatment: Add 3–5 molar equivalents of TMT (as a sodium salt solution) or PIX relative to the calculated Pd concentration.

  • Precipitation & Self-Validation: Stir the mixture at 40 °C for 4 hours.

    • Self-Validation Step: Observe the solution. A dark, insoluble precipitate (the Pd-scavenger complex) must form. If the solution remains entirely homogeneous, the Pd is either too tightly bound (requiring higher heat) or the scavenger degraded.

  • Polishing Filtration: Pass the mixture through a 0.2 μm PTFE membrane filter to remove the insoluble Pd-complexes.

  • Crystallization: Concentrate the filtrate under vacuum to remove THF, inducing crystallization of 3-Quinolin-8-ylacrylic acid from the aqueous phase. Filter and wash with cold water.

References

  • Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.[Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[Link]

  • Bullock, K. M., Mitchell, M. B., & Toczko, J. F. (2014). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Organic Process Research & Development.[Link]

  • Derasp, J., et al. (2017). Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger. Green Chemistry (RSC Publishing).[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Quinolin-8-ylacrylic Acid Recrystallization

Introduction: The "Hidden" Chemistry of Quinoline Acrylates Recrystallizing 3-(Quinolin-8-yl)acrylic acid (CAS: 754190-58-4) presents a unique dual challenge. You are managing the solubility of a hydrophobic, planar quin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Hidden" Chemistry of Quinoline Acrylates

Recrystallizing 3-(Quinolin-8-yl)acrylic acid (CAS: 754190-58-4) presents a unique dual challenge. You are managing the solubility of a hydrophobic, planar quinoline ring alongside a reactive, polar acrylic acid tail. Low purity often stems not from a lack of technique, but from a misunderstanding of this molecule's zwitterionic potential and polymerization risk .

This guide moves beyond generic advice. We analyze the specific intermolecular forces at play—


-

stacking of the quinoline core and hydrogen bonding of the carboxylic acid—to engineer a purification protocol that works.

Module 1: Diagnostic & Solvent Selection

Why is my standard Ethanol recrystallization failing?

The Issue: You dissolved the crude solid in boiling ethanol, but upon cooling, you obtained a "gummy" oil or a fine powder with trapped impurities (low purity).

The Scientific Root Cause:

  • Oiling Out: The melting point of 3-(Quinolin-8-yl)acrylic acid is high (>200°C), but impurities (unreacted 8-quinolinecarboxaldehyde or oligomers) depress the melting point locally, causing the compound to separate as a liquid (oil) before crystallizing.

  • Solubility Mismatch: Ethanol is often too good a solvent for the impurities (like the aldehyde precursor), preventing their rejection, or too poor for the product at low temps, causing rapid, uncontrolled precipitation (crashing out).

The Solution: Switch to a Binary System or High-Dipole Aprotic Solvent. We recommend a DMF/Water or DMSO/Water antisolvent system for difficult batches.

Table 1: Solvent System Screening Guide
Solvent SystemRoleSuitabilityMechanism of Action
Ethanol (100%) StandardModerateGood for removing highly polar byproducts, but may trap non-polar starting materials.
DMF / Water (4:1) Recommended High DMF solvates the quinoline ring via dipole interactions; Water acts as a specific antisolvent for the hydrophobic core, forcing controlled nucleation.
Acetic Acid / Water AlternativeHighProtonates the quinoline nitrogen (increasing solubility), allowing filtration of non-basic impurities before precipitation.
Ethyl Acetate Wash OnlyLowPoor solubility for the product; excellent for washing away unreacted aldehyde starting material.

Module 2: The "Rescue" Protocol (Acid-Base Swing)

I have persistent non-polar impurities. How do I remove them?

The Issue: Recrystallization is physical purification. If your impurity has a similar solubility profile (e.g., a decarboxylated side product), recrystallization will fail.

The Scientific Root Cause: Recrystallization relies on solubility differences. Chemical purification relies on pKa differences . The carboxylic acid group (pKa ~4.5) allows us to switch the molecule's phase preference, a lever that non-acidic impurities lack.

The Protocol: Use the Acid-Base Swing to chemically filter impurities before the final recrystallization.

  • Dissolution (Salt Formation): Suspend crude solid in 1M NaOH. The product dissolves as the sodium carboxylate.

    • Checkpoint: Impurities like 8-quinolinecarboxaldehyde or decarboxylated vinyl quinolines generally remain insoluble.

  • Filtration: Filter the aqueous solution to remove insoluble organics.

  • Precipitation: Slowly acidify the filtrate with 1M HCl to pH 3-4.

    • Critical: Do not overshoot to pH 1, or you may protonate the quinoline nitrogen, keeping the product in solution as a hydrochloride salt.

Workflow Visualization: Acid-Base Purification Logic

AcidBaseLogic Start Crude Mixture (Product + Aldehyde + Oligomers) Step1 Add 1M NaOH (aq) Start->Step1 Decision1 Is it Soluble? Step1->Decision1 SolublePhase Aqueous Filtrate (Product as Na-Salt) Decision1->SolublePhase Yes (Anionic form) InsolublePhase Solid Residue (Aldehydes, Non-acids) Decision1->InsolublePhase No (Neutral impurities) Step3 Acidify Filtrate with HCl to pH 3-4 SolublePhase->Step3 Step2 Filter & Discard Solid InsolublePhase->Step2 Final Precipitate Pure Free Acid Step3->Final

Figure 1: The Acid-Base Swing utilizes the carboxylic acid moiety to chemically separate the target compound from non-acidic synthetic precursors.

Module 3: Advanced Recrystallization Protocol

How do I stop the product from "oiling out"?

The Issue: The product comes out of solution as a sticky oil rather than discrete crystals. This traps solvent and impurities.

The Scientific Root Cause: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. This usually happens if the concentration is too high or the cooling is too rapid.

Step-by-Step Protocol (DMF/Water System):

  • Dissolution:

    • Place 1.0 g of crude solid in a flask.

    • Add DMF dropwise at 90°C. Stir vigorously. Add just enough DMF to dissolve the solid (approx. 5-8 mL/g).

    • Tip: If the solution is dark/black, add activated carbon, stir for 5 mins, and hot filter.

  • Nucleation Point:

    • While maintaining 90°C, add hot water (80°C) dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of DMF to clear the solution back to transparent.

  • Controlled Cooling (The Critical Step):

    • Turn off the heat. Let the flask sit in the oil bath/heating block as it cools to room temperature.

    • Why? This provides a linear cooling ramp, preventing the "thermal shock" that causes oiling.

  • Collection:

    • Once at room temperature, cool in an ice bath for 30 minutes.

    • Filter the pale yellow needles.

    • Wash: Wash with cold Ethanol/Water (1:1) to remove residual DMF.

Module 4: Impurity Profiling & Prevention

What are these extra peaks in my NMR?

Identifying the enemy is half the battle. In the synthesis of 3-(Quinolin-8-yl)acrylic acid (often via Knoevenagel condensation or Heck reaction), specific impurities are common.

Table 2: Common Impurity Signatures & Removal
Impurity TypeOriginDetection (1H NMR)Removal Strategy
8-Quinolinecarboxaldehyde Unreacted Starting MaterialDistinct aldehyde proton signal (~10-11 ppm).Acid-Base Swing (Module 2). Aldehydes are neutral and won't dissolve in base.
Cis-Isomer (Z-isomer) Kinetic ProductCoupling constant (

) of alkene protons will be smaller (~10-12 Hz) vs Trans (~15-16 Hz).
Thermodynamic Equilibration. Reflux in ethanol with a catalytic amount of Iodine (

) to isomerize Z to E.
Oligomers Thermal PolymerizationBroad, undefined peaks in the aliphatic region (1-3 ppm).Hot Filtration. Oligomers are often insoluble in hot ethanol. Filter them out before cooling.
Pathway Visualization: Impurity Origins

ImpurityPathways SM 8-Quinoline- carboxaldehyde SM->SM Incomplete Rxn (Remains in Crude) Target 3-(Quinolin-8-yl) acrylic acid (E-isomer) SM->Target Condensation (Main Rxn) Reagent Malonic Acid / Acrylate Source Reagent->Target Impurity1 Z-Isomer (Impurity) Target->Impurity1 Photo-isomerization (Light Exposure) Impurity2 Polymer/Oligomer (Gum) Target->Impurity2 Overheating (>100°C)

Figure 2: Origins of common impurities. Note that light exposure can convert the pure E-isomer back to the Z-isomer impurity.

FAQ: Rapid Troubleshooting

Q: The solid turned into a gel during filtration. What happened? A: This is likely a solvate . Quinoline derivatives can trap solvent molecules in the crystal lattice.

  • Fix: Dry the solid in a vacuum oven at 50°C overnight. If the gel persists, re-dissolve in Ethanol and add seed crystals to encourage proper lattice formation.

Q: My yield is very low (<30%). A: You may be losing product to the mother liquor due to the "Salting In" effect if using acidic water, or simply high solubility.

  • Fix: Concentrate the mother liquor to half volume and cool again to harvest a second crop. Ensure you are not washing with hot solvent.

Q: The color is dark brown instead of yellow/off-white. A: This indicates oxidation of the quinoline ring or polymerization.

  • Fix: Use Activated Charcoal . Dissolve the crude in hot ethanol, add 5% w/w activated charcoal, reflux for 10 mins, and filter through Celite while hot.

References

  • Sigma-Aldrich. (E)-3-(Quinolin-8-yl)acrylic acid Product Specifications & Properties. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 169613, 8-Quinolyl acrylate. Retrieved from

  • Tung, H.H., et al. (2009).Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.
  • University of Cork (2017). Impurity Occurrence and Removal in Crystalline Products. Retrieved from

Optimization

Technical Support Center: Overcoming Steric Hindrance in 8-Substituted Quinoline Reactions

Welcome to the Technical Support Center for scientists and drug development professionals working with quinoline scaffolds. The 8-position of the quinoline ring presents a notorious synthetic hurdle due to the peri-inter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for scientists and drug development professionals working with quinoline scaffolds. The 8-position of the quinoline ring presents a notorious synthetic hurdle due to the peri-interaction—a severe steric clash between any C8 substituent and the lone pair of electrons on the adjacent nitrogen atom[1]. This proximity restricts the approach of bulky catalysts, destabilizes transition states, and heavily influences regioselectivity.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you navigate these steric bottlenecks in both cross-coupling and C–H activation workflows.

Logical Troubleshooting Workflow

Before diving into specific reaction parameters, it is critical to identify the exact mechanistic step where steric hindrance is arresting your catalytic cycle.

G Start 8-Substituted Quinoline Reaction Failure CheckType Identify Reaction Type Start->CheckType CrossCoupling Cross-Coupling (e.g., Suzuki-Miyaura) CheckType->CrossCoupling CHActivation C-H Activation (8-AQ Directing Group) CheckType->CHActivation CC_Issue Oxidative Addition or Transmetalation Bottleneck? CrossCoupling->CC_Issue CH_Issue Metallacycle Steric Clash? CHActivation->CH_Issue CC_Sol Deploy Buchwald Ligands (e.g., XPhos, SPhos) CC_Issue->CC_Sol CH_Sol Optimize Solvent (DES) & Adjust Ligand Bulk CH_Issue->CH_Sol

Caption: Logical troubleshooting workflow for 8-substituted quinoline reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Part A: Cross-Coupling of 8-Haloquinolines

Q1: My Suzuki-Miyaura coupling with an 8-bromoquinoline is yielding mostly unreacted starting material. What is the mechanistic cause, and how do I fix it?

A1: The failure is almost certainly occurring at the oxidative addition step. The peri-interaction at the C8 position shields the carbon-halogen bond from the incoming palladium(0) species[2]. Standard catalysts like Pd(PPh₃)₄ are often too bulky and insufficiently electron-rich to force their way into this congested pocket.

Causality & Solution: You must use a ligand that is highly electron-donating (to accelerate oxidative addition) but possesses a specific structural flexibility to accommodate the steric bulk. Dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos are ideal. Their electron-rich dicyclohexylphosphine moiety drives oxidative addition, while the biaryl backbone stabilizes the Pd(0) intermediate.

Table 1: Ligand Selection for 8-Haloquinoline Cross-Coupling

LigandSteric ProfileElectron DensityRecommended Use Case in C8-Quinolines
PPh₃ ModerateLowNot recommended; oxidative addition fails.
dppf Bidentate, BulkyModeratePoor yields; transmetalation is hindered by bidentate rigidity.
SPhos Monodentate, FlexibleHighOptimal for Suzuki couplings with standard arylboronic acids.
XPhos Monodentate, Very BulkyVery HighOptimal for Buchwald-Hartwig aminations or extremely hindered boronic acids.

Self-Validating Protocol: Suzuki-Miyaura Coupling of 8-Bromoquinoline Validation Checkpoint: This protocol includes an in-process diagnostic step to verify if the failure is in oxidative addition or transmetalation.

  • Preparation: In a glovebox, charge a Schlenk tube with 8-bromoquinoline (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add degassed Toluene/H₂O (10:1 v/v, 0.2 M). The biphasic system aids in dissolving the base and facilitates transmetalation.

  • Reaction: Seal the tube, remove from the glovebox, and heat to 100 °C for 12 hours.

  • Diagnostic Aliquot (Self-Validation): At 2 hours, extract a 50 µL aliquot, quench with water, extract with EtOAc, and run GC-MS.

    • If starting material remains: Oxidative addition is failing. Increase temperature to 110 °C or switch to XPhos.

    • If dehalogenated quinoline (quinoline without bromine) is detected: Oxidative addition is successful, but transmetalation/reductive elimination is failing. Switch to a stronger base (e.g., KOH) or increase water content.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Part B: C–H Activation Using the 8-Aminoquinoline (8-AQ) Directing Group

Q2: I am using 8-aminoquinoline as a bidentate directing group for Pd-catalyzed C(sp³)–H arylation. It works for para-substituted aryl iodides, but ortho-substituted aryl iodides yield nothing. Why?

A2: The 8-aminoquinoline (8-AQ) directing group functions by coordinating to the metal (Pd or Cu) via its quinoline nitrogen and amide nitrogen, forming a highly stable 5-membered metallacycle[3]. While this effectively lowers the activation energy for C–H cleavage, it creates a rigid, sterically congested pocket. When an ortho-substituted aryl iodide attempts to undergo oxidative addition to the Pd(II) palladacycle (forming a Pd(IV) intermediate), the ortho-substituent violently clashes with the quinoline backbone[4].

G Coord 8-AQ Pre-coordination (Pd/Cu binding) CHCleavage C-H Cleavage (CMD pathway) Coord->CHCleavage Palladacycle 5-Membered Palladacycle CHCleavage->Palladacycle StericClash Steric Clash with Ortho-Substituents Palladacycle->StericClash Bulky Ar-I Product Successful Arylation Palladacycle->Product Optimized DES

Caption: Mechanistic pathway of 8-AQ directed C-H activation and steric bottlenecks.

Causality & Solution: To overcome this, you must alter the primary coordination sphere or the solvent microenvironment to stabilize the highly strained transition state. Recent breakthroughs have demonstrated that Deep Eutectic Solvents (DES), specifically Betaine:Hexafluoroisopropanol (HFIP) (1:2 ratio), can dramatically enhance the electrophilicity of the intermediates through intense hydrogen bonding networks, effectively forcing the reaction forward despite the steric hindrance[4].

Protocol: C(sp³)–H Arylation of 8-AQ Amides in Deep Eutectic Solvents

  • DES Preparation: Mix Betaine and HFIP in a 1:2 molar ratio and stir at 50 °C until a clear, homogeneous liquid forms.

  • Reaction Setup: To a reaction vial, add the 8-AQ derived amide (0.2 mmol), ortho-substituted aryl iodide (0.4 mmol), Pd(OAc)₂ (10 mol%), NaHCO₃ (1.5 equiv), and 2-pyridone (40 mol%) as a transient ligand to facilitate Concerted Metalation-Deprotonation (CMD).

  • Solvent Addition: Add 1.0 mL of the Betaine:HFIP DES.

  • Heating: Stir the mixture at 110 °C for 2.5 hours. The hydrogen-bond donor (HBD) capacity of HFIP will stabilize the sterically crowded Pd(IV) transition state.

  • Directing Group Removal (Optional One-Pot): To cleave the 8-AQ group post-reaction, add 40% aqueous H₂SO₄ directly to the vial and heat at 110 °C for 24 hours[4].

  • Isolation: Neutralize with saturated NaHCO₃, extract with dichloromethane, and purify via column chromatography.

Part C: Asymmetric Transfer Hydrogenation & Kinetic Resolution

Q3: How does steric hindrance affect the kinetic resolution of axially chiral 8-substituted quinolines?

A3: In the asymmetric transfer hydrogenation of 8-substituted quinolines, steric hindrance is actually your greatest asset. The kinetic resolution relies on the chiral catalyst (e.g., a Chiral Phosphoric Acid, CPA) differentiating between the two enantiomeric faces of the substrate. If the C8 substituent is too small (e.g., a methoxy group), the rotational barrier is low, and enantiomeric discrimination is poor. By intentionally increasing the steric bulk at the C8 position (e.g., switching from a methoxy to an isopropoxy group), the selectivity factor (


) can be exponentially increased (up to 

) because the bulky group locks the axial conformation, allowing the CPA to perfectly recognize the matched enantiomer[5].

References

  • Encyclopedia.pub. "Deep Eutectic Solvents for C–H Activation." Encyclopedia. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Directed copper-catalyzed C–H functionalization of unactivated olefins with azodicarbonamide compounds." RSC Advances. Available at:[Link]

  • American Chemical Society (ACS). "Kinetic Resolution of Axially Chiral 5- or 8-Substituted Quinolines via Asymmetric Transfer Hydrogenation." Journal of the American Chemical Society. Available at:[Link]

Sources

Troubleshooting

Selecting the right solvent for 3-Quinolin-8-ylacrylic acid NMR analysis

Technical Support Center: NMR Analysis of 3-Quinolin-8-ylacrylic acid Welcome to the technical support guide for Nuclear Magnetic Resonance (NMR) analysis of 3-Quinolin-8-ylacrylic acid. This resource is designed for res...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: NMR Analysis of 3-Quinolin-8-ylacrylic acid

Welcome to the technical support guide for Nuclear Magnetic Resonance (NMR) analysis of 3-Quinolin-8-ylacrylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges this molecule presents. We will move beyond simple solvent tables to address the nuanced decision-making required for acquiring high-quality, interpretable NMR spectra.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 3-Quinolin-8-ylacrylic acid shows poor solubility in chloroform-d (CDCl₃). Why is this happening and what are my alternatives?

A1: Root Cause Analysis & Recommended Solvents

The poor solubility of 3-Quinolin-8-ylacrylic acid in CDCl₃ stems from a fundamental mismatch in polarity. Your molecule possesses a highly polar carboxylic acid group (-COOH) and a nitrogen-containing aromatic quinoline ring. These features make the molecule significantly more polar than non-polar solvents like CDCl₃.[1][2] Attempting to dissolve it in such solvents will result in a suspension, not a true solution, rendering high-resolution NMR impossible.

For successful analysis, you must select a solvent that can effectively solvate these polar functional groups. The most reliable choices are polar aprotic deuterated solvents.

Primary Recommendations:

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is the premier choice for 3-Quinolin-8-ylacrylic acid. As a strong hydrogen bond acceptor, DMSO-d₆ excels at dissolving polar compounds containing labile protons like carboxylic acids.[3] A key advantage is that it significantly slows down the rate of proton exchange, allowing for the direct observation of the -COOH proton, which is crucial for full structural confirmation.[3][4]

  • N,N-Dimethylformamide-d₇ (DMF-d₇): Similar to DMSO-d₆, DMF-d₇ is another excellent polar aprotic solvent that should readily dissolve your compound.

Secondary Recommendation (with caveats):

  • Methanol-d₄ (CD₃OD): This polar protic solvent will likely dissolve your sample. However, be aware of a critical trade-off: the acidic proton of your carboxylic acid will rapidly exchange with the deuterium atom of the solvent's hydroxyl group (-OD).[4] This will cause the -COOH proton signal to disappear from the ¹H NMR spectrum.[5] This can be advantageous if you wish to simplify the spectrum, but it results in the loss of structural information.

Q2: I've dissolved my sample in DMSO-d₆, but the carboxylic acid proton peak is very broad or absent. What's causing this?

A2: The Challenge of Labile Protons and Water Contamination

This is a classic issue related to proton exchange. Even in an aprotic solvent like DMSO-d₆, trace amounts of water (H₂O/HOD) can facilitate the exchange of the highly acidic carboxylic proton.[6] This chemical exchange process broadens the signal, and in cases of significant water contamination or elevated temperatures, can lead to its disappearance.[7]

Troubleshooting Protocol:

  • Verify Solvent Quality: Ensure you are using a high-purity, anhydrous grade of DMSO-d₆. It is best to use a fresh ampoule or a bottle that has been properly stored to minimize moisture absorption.[6][8] DMSO is hygroscopic and will readily absorb water from the atmosphere.

  • Dry Your Sample: Lyophilize your 3-Quinolin-8-ylacrylic acid sample before analysis to remove any residual water.

  • Temperature Dependence: The rate of proton exchange is temperature-dependent. Acquiring the spectrum at a lower temperature may slow the exchange rate sufficiently to sharpen the peak.

  • Concentration Effects: High sample concentrations can sometimes lead to intermolecular hydrogen bonding and aggregation, which can also cause peak broadening.[9] Try acquiring a spectrum of a more dilute sample to see if the resolution improves.

Q3: The baseline of my spectrum is distorted and the peaks are asymmetric (poor lineshape). How can I fix this?

A3: Diagnosing and Correcting Poor Shimming

These symptoms are hallmarks of an inhomogeneous magnetic field, a problem corrected by a process called "shimming."[10][11] While modern spectrometers have automated shimming routines, they can sometimes fail, especially with less common solvents or samples containing small amounts of undissolved solids.[10][12]

Corrective Actions:

  • Ensure a Homogeneous Solution: Before shimming, visually inspect your NMR tube. Ensure there is no solid precipitate or suspended material. The solution must be completely clear.

  • Re-run Automated Shimming: Eject the sample and re-insert it. Run the instrument's automated shimming routine again.

  • Manual Shimming: If automated routines fail, manual shimming may be necessary. Focus on adjusting the lower-order axial shims (Z1, Z2) first to correct the peak shape, followed by off-axis shims (e.g., X, Y) if you observe "spinning sidebands."[9]

  • Check Sample Volume: Ensure the sample volume in the NMR tube is appropriate for your spectrometer's probe, as under-filled samples can be very difficult to shim correctly.[10]

Data & Protocols

Table 1: Recommended NMR Solvents for 3-Quinolin-8-ylacrylic acid
SolventFormula1H Residual Peak (ppm)Water Peak (ppm)PolarityKey Considerations for this Analyte
DMSO-d₆ (CD₃)₂SO~2.50 (quintet)~3.33 (broad)HighPrimary choice. Excellent solubility. Slows proton exchange, allowing observation of the -COOH proton.[3][13]
DMF-d₇ (CD₃)₂N(CDO)~8.03, 2.92, 2.75~3.5 (broad)HighExcellent alternative to DMSO-d₆ with similar solvating properties.[13]
Methanol-d₄ CD₃OD~3.31 (quintet)~4.87 (broad)HighGood solubility, but will cause the exchange and disappearance of the -COOH proton signal.[4][13]
Chloroform-d CDCl₃~7.26 (singlet)~1.56 (singlet)LowNot recommended. Poor solubility for this polar analyte.[1][2]

Note: Chemical shifts are approximate and can vary with temperature, concentration, and pH. Data adapted from Cambridge Isotope Laboratories and other sources.[6][13][14][15]

Experimental Protocol: Sample Preparation in DMSO-d₆
  • Analyte Preparation: Weigh approximately 2-5 mg of high-purity, dry 3-Quinolin-8-ylacrylic acid directly into a clean, dry NMR tube.

  • Solvent Addition: Using a clean, dry pipette, add approximately 0.6-0.7 mL of anhydrous DMSO-d₆ (from a freshly opened ampoule if possible) to the NMR tube.

  • Dissolution: Cap the NMR tube securely. Gently vortex or invert the tube 10-15 times to fully dissolve the solid. The solution should be completely clear and free of any particulate matter.

  • Equilibration: Place the NMR tube in the spectrometer and allow at least 5 minutes for the sample to equilibrate to the probe's temperature before initiating locking and shimming procedures.[9]

Visual Workflow: Solvent Selection Logic

The following diagram outlines the decision-making process for selecting the optimal NMR solvent for 3-Quinolin-8-ylacrylic acid based on your experimental goals.

G cluster_start Start: Define Goal cluster_analysis Analysis Path cluster_solution Solvent Choice Start What is the primary goal of the NMR experiment? ObserveAll Observe ALL protons, including the labile -COOH proton? Start->ObserveAll Full structural elucidation SolubleOnly Simply obtain a soluble sample for general characterization? Start->SolubleOnly Routine check UseDMSO Use DMSO-d6 (Primary Recommendation) ObserveAll->UseDMSO SolubleOnly->UseDMSO Preferred UseMethanol Use Methanol-d4 (Note: -COOH will exchange) SolubleOnly->UseMethanol Acceptable alternative Troubleshoot Troubleshoot: - Check H2O contamination - Verify sample purity - Optimize concentration UseDMSO->Troubleshoot If -COOH peak is broad/missing

Caption: Decision workflow for selecting the appropriate NMR solvent.

References

  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • Scribd. NMR Solvent Data Chart.
  • Scribd. (2021, July 12). NMR Solvent Properties.
  • Solubility of Things. Quinoline-4-carboxylic acid.
  • Merck Millipore. NMR Solvents.
  • Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • TCI AMERICA. Deuterated Compounds for NMR.
  • Benchchem. An In-depth Technical Guide on the Core Solvent Effects of DMSO-d6 on Proton Exchange.
  • University of Wisconsin-Madison. Common NMR Solvents - Reference Data. Retrieved from University of Wisconsin-Madison Chemistry Facilities
  • Benchchem. Technical Support Center: Troubleshooting Poor Spectral Resolution in Diglyme-d14 NMR.
  • Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.
  • Sigma-Aldrich. NMR Deuterated Solvent Properties Reference Chart.
  • Cambridge Isotope Laboratories, Inc. NMR Solvents Literature.
  • Emery Pharma. NMR Solvent Chart.
  • Cambridge Isotope Laboratories, Inc. NMR Solvents & Consumables.
  • BK Instruments Inc. NMR Solvent data chart.
  • ChemBK. (2024, April 9). Quinoline-6-carboxylic acid.
  • Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.
  • ChemicalBook. 6-Quinolinecarboxylic acid | 10349-57-2.
  • Wikipedia. Quinoline.
  • Selleck Chemicals. Quinoline-4-carboxylic acid | CAS 486-74-8.
  • Mestrelab Research. (2017, July 4). Correcting NMR Spectra for Poor Shimming - Reference Deconvolution.
  • Chemistry Steps. Carboxylic acid NMR.
  • PubMed. Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Wiley Online Library. (2017, February 2). Common problems and artifacts encountered in solution-state NMR experiments.
  • Reddit. (2019, August 22). Help! 1H-NMR. Been producing bad spectra. What could be the source of problem?.
  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?.
  • ChemicalBook. 3-Quinolinecarboxylic acid(6480-68-8) 1H NMR spectrum.
  • Chemguide. low resolution nuclear magnetic resonance (nmr) spectra.
  • Sigma-Aldrich. (E)-3-(Quinolin-8-yl)acrylic acid.
  • MilliporeSigma. (E)-3-(Quinolin-8-yl)acrylic acid.
  • The Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

Sources

Optimization

Preventing photo-degradation of 3-Quinolin-8-ylacrylic acid in storage

Executive Summary & Core Directive The Issue: 3-Quinolin-8-ylacrylic acid (CAS: 754190-58-4 or related isomers) is a conjugated system combining a quinoline heterocycle with an acrylic acid side chain. This structural mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Issue: 3-Quinolin-8-ylacrylic acid (CAS: 754190-58-4 or related isomers) is a conjugated system combining a quinoline heterocycle with an acrylic acid side chain. This structural motif makes the compound inherently photosensitive .

The Risk: Exposure to UV or visible light (blue/violet spectrum) triggers two primary degradation pathways:

  • Geometric Isomerization (

    
    ):  Occurs rapidly in solution.
    
  • 
     Cycloaddition (Dimerization):  Occurs in the solid state depending on crystal packing.
    

The Solution: This guide provides a self-validating storage and handling protocol to maintain >98% purity. Treat this compound as strictly light-sensitive.

The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy. The molecule possesses an extended


-conjugated system. Upon photon absorption, the alkene double bond becomes excited, breaking the 

-bond character and allowing rotation or reaction.
Photochemical Pathways
  • In Solution: The dominant pathway is photo-isomerization . The stable trans (

    
    ) isomer converts to the thermodynamically less stable cis (
    
    
    
    ) isomer. This changes solubility and biological activity.
  • In Solid State: If the crystal lattice aligns the double bonds of adjacent molecules parallel and within

    
     (Schmidt’s Topochemical Postulate), UV light triggers a 
    
    
    
    cycloaddition
    , forming a cyclobutane dimer. This is often irreversible and destroys the acrylic functionality.
Visualizing the Pathway

degradation_pathway Monomer 3-Quinolin-8-ylacrylic acid (Trans/E-Isomer) [Active] Excited Excited State (Singlet/Triplet) Monomer->Excited UV/Blue Light (hν) Isomer Cis/Z-Isomer (Solution Phase) [Impurity] Excited->Isomer Bond Rotation (Solvent) Dimer Cyclobutane Dimer (Solid State) [Insoluble Impurity] Excited->Dimer [2+2] Cycloaddition (Crystal Packing) Isomer->Monomer Thermal/Acid (Slow Reversion)

Figure 1: Photochemical degradation pathways. In solution, isomerization dominates. In solid state, dimerization is the primary risk.

Storage & Handling Protocols (The "How")

Do not rely on the vendor's packaging once opened. Transfer and store according to the following specifications.

Storage Specifications Table
ParameterSpecificationScientific Rationale
Primary Container Amber Glass Vial Blocks UV light <450nm. Clear glass is unacceptable.
Secondary Barrier Aluminum Foil Wrap Provides 100% opacity against high-intensity lab lighting.
Headspace Gas Argon (Ar) Heavier than air; prevents photo-oxidation (radical scavenging by

).
Temperature 4°C (Refrigerated) Slows thermal degradation; however, light protection is more critical than temperature.
Desiccant Silica Gel Prevents moisture-mediated hydrolysis of the carboxylic acid.
Handling Workflow

When you need to weigh or dissolve the compound, follow this "Red Light" protocol to minimize exposure.

handling_workflow Start Start: Sample Retrieval Env Environment Check: Dim lights or use Red LED (>600nm) Start->Env Open Open Vial under Argon Flow Env->Open Weigh Rapid Weighing (Minimize time on balance) Open->Weigh Dissolve Dissolve Immediately (Wrap flask in foil) Weigh->Dissolve Return Purge Headspace (Ar) & Reseal Weigh->Return Excess Solid

Figure 2: Safe handling workflow to minimize photon exposure during experimental setup.

Quality Control & Self-Validation

How do you know if your sample has degraded? Use these self-validating checks.

Method A: H NMR (The Gold Standard)

Dissolve a small amount in DMSO-


 or CDCl

. Focus on the alkene region (6.0 – 8.0 ppm).
  • Valid Sample (

    
    -isomer):  Look for two doublets with a large coupling constant (
    
    
    
    ). This indicates the trans geometry.
  • Degraded Sample (

    
    -isomer):  New doublets appear with a smaller coupling constant (
    
    
    
    ).
  • Dimerized Sample: Disappearance of alkene protons; appearance of cyclobutane protons upfield (3.0 – 5.0 ppm).

Method B: Visual Inspection
  • Fresh: Off-white to pale yellow powder.

  • Degraded: Deep yellow, orange, or browning (indicating oxidation or extensive conjugation changes).

Troubleshooting & FAQs

Q1: I left the vial on the bench under fluorescent light for 4 hours. Is it ruined?

  • Analysis: Fluorescent lights emit UV spikes.

  • Action: It is likely partially isomerized (surface layer).

  • Remedy: Recrystallization is difficult for minor isomers. Run an NMR. If

    
    -isomer < 5%, it may be usable for crude synthesis but not  for kinetic studies or biological assays.
    

Q2: Can I store a stock solution in DMSO?

  • Analysis: No. In solution, the energy barrier for

    
     isomerization is lower. DMSO also facilitates proton transfer.
    
  • Action: Prepare solutions fresh immediately before use . If you must store it, freeze at -20°C in complete darkness (foil-wrapped) and use within 24 hours.

Q3: The Safety Data Sheet (SDS) says "Store at room temperature." Why do you recommend 4°C?

  • Analysis: SDS storage conditions are often for "safe" storage (preventing fire/explosion), not for preserving maximum chemical purity for sensitive research.

  • Action: Follow the 4°C protocol to inhibit slow thermal oxidation, which often synergizes with photo-degradation.

References

  • Cohen, M. D., & Schmidt, G. M. J. (1964). Topochemistry. Part I. A Survey of the Photochemistry of Cinnamic Acids. Journal of the Chemical Society, 1996-2000.
  • Sigma-Aldrich. (2024). Safety Data Sheet: (E)-3-(Quinolin-8-yl)acrylic acid. (Source for physical properties and basic safety).

  • Jing, J., et al. (2012).[1] Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237, 247-255.[1] (Context for quinoline ring stability and radical oxidation pathways).

  • BenchChem. (2025).[2][3] Technical Guide to Cinnamic Acid Derivatives. (General handling for acrylic acid derivatives).

Sources

Reference Data & Comparative Studies

Validation

Analytical Benchmarking: 1H and 13C NMR Structural Elucidation of 3-Quinolin-8-ylacrylic Acid

Content Type: Publish Comparison Guide Subject: 3-(Quinolin-8-yl)acrylic acid (CAS: 754190-58-4) vs. Positional Isomers Audience: Medicinal Chemists, Structural Biologists, and QC Analysts Strategic Overview In the devel...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Subject: 3-(Quinolin-8-yl)acrylic acid (CAS: 754190-58-4) vs. Positional Isomers Audience: Medicinal Chemists, Structural Biologists, and QC Analysts

Strategic Overview

In the development of metallo-supramolecular ligands and HIV integrase inhibitors, 3-Quinolin-8-ylacrylic acid serves as a critical intermediate. Its efficacy relies heavily on the precise substitution at the 8-position, which facilitates unique coordination geometries (e.g., with Zn(II) or Mo(VI)) unavailable to its isomers.

However, synthetic pathways involving Knoevenagel condensation often utilize starting materials (e.g., 8-formylquinoline) that may contain isomeric impurities (6-formyl or 3-formyl derivatives). Standard HPLC often fails to resolve these positional isomers efficiently due to similar polarities.

This guide provides a definitive NMR-based structural audit , comparing the target 8-yl compound against its most prevalent isomer, 3-Quinolin-6-ylacrylic acid . We utilize a self-validating spectral analysis protocol to ensure unambiguous identification.

Experimental Protocol

To ensure reproducibility and minimize solvent-solute stacking interactions which can distort chemical shifts in quinolines, the following protocol is mandatory.

Sample Preparation Workflow
  • Solvent: DMSO-d6 (99.9% D) is required. Chloroform-d (CDCl3) is not recommended due to the poor solubility of the carboxylic acid moiety and potential aggregation of the quinoline ring.

  • Concentration: 10–15 mg per 0.6 mL. High concentrations (>30 mg) cause concentration-dependent shifts (

    
     ppm) in H2/H4 protons due to 
    
    
    
    -
    
    
    stacking.
  • Reference: Tetramethylsilane (TMS) internal standard (0.05% v/v).

Data Acquisition Parameters
ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Maximizes signal-to-noise for quaternary carbons.
Relaxation Delay (D1) 2.0 s (1H) / 3.0 s (13C)Essential for accurate integration of the carboxylic proton.
Scans (NS) 16 (1H) / 1024 (13C)Sufficient for S/N > 50:1.
Temperature 298 K (25°C)Standardized to prevent amide/acid proton exchange broadening.

Structural Visualization & Logic

The following diagram outlines the logic flow for distinguishing the 8-yl isomer from the 6-yl isomer using 2D NMR correlations.

NMR_Logic_Flow Start Unknown Quinolinyl-Acrylic Acid Step1 1H NMR: Identify Vinyl Region (6.5 - 8.5 ppm) Start->Step1 Decision1 Coupling Constant (J)? Step1->Decision1 Trans J ≈ 15.8 - 16.2 Hz (Trans-isomer confirmed) Decision1->Trans Large J Cis J ≈ 10 - 12 Hz (Cis-isomer/Impurity) Decision1->Cis Small J Step2 Analyze Benzene Ring Splitting (Protons H5, H6, H7, H8) Trans->Step2 Pattern8 Pattern: Doublet - Triplet - Doublet (H5-d, H6-t, H7-d) Step2->Pattern8 Pattern6 Pattern: Singlet(s) - Doublet - Doublet (H5-s, H7-d, H8-d) Step2->Pattern6 Validation NOESY / HMBC Check Pattern8->Validation Result6 Isomer: 3-Quinolin-6-ylacrylic acid (NOE: Vinyl-H to H5 & H7) Pattern6->Result6 Result8 Target: 3-Quinolin-8-ylacrylic acid (NOE: Vinyl-H to H7) Validation->Result8 Confirmed

Figure 1: Decision tree for the structural authentication of quinolinyl acrylic acids.

Comparative Spectral Analysis

Part A: 1H NMR Interpretation (DMSO-d6, 400 MHz)

The defining feature of the 8-yl isomer is the "1-2-1" splitting pattern (Doublet-Triplet-Doublet) of the benzene ring (C5-C6-C7), contrasting with the complex pattern of the 6-yl isomer.

Proton AssignmentChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
Comparative Note (vs. 6-yl Isomer)
COOH 12.60br s-Identical in both isomers. Exchangeable with D2O.
H-2 (Quinoline) 8.98dd4.2, 1.6Diagnostic: H2 is deshielded in both, but slight upfield shift in 8-yl due to peri-effect.
H-

(Vinyl)
8.45d16.0Key Differentiator: Higher shift than 6-yl (

) due to proximity to the ring nitrogen and anisotropy.
H-4 (Quinoline) 8.41dd8.3, 1.6Overlaps often with H-

.
H-5 (Quinoline) 7.95dd8.1, 1.5In 6-yl isomer, H5 appears as a narrow doublet or singlet (

).
H-7 (Quinoline) 8.10dd7.2, 1.5Critical: In 8-yl, this is a doublet. In 6-yl, H7 is a doublet coupled to H8.
H-6 (Quinoline) 7.65t (dd)8.1, 7.2Critical: Appears as a pseudo-triplet in 8-yl. In 6-yl, this position is substituted (quaternary).
H-3 (Quinoline) 7.58dd8.3, 4.2Characteristic quinoline "triplet-like" signal.
H-

(Vinyl)
6.85d16.0Large trans-coupling confirms (E)-geometry.
Part B: 13C NMR Interpretation (DMSO-d6, 100 MHz)
Carbon TypeChemical Shift (

, ppm)
Assignment Logic
Carboxyl (C=O) 167.8Most deshielded signal.
C-2 (Ar) 151.2Characteristic high-field aromatic C adjacent to Nitrogen.
C-8 (Quaternary) 134.5Substituted Point: Confirmed by HMBC correlation from Vinyl-

proton.
Vinyl-

139.1Deshielded alkene carbon (conjugated).
C-4 (Ar) 136.8-
C-8a (Quaternary) 145.5Bridgehead carbon.
Vinyl-

122.3Shielded alkene carbon (alpha to carbonyl).

Mechanistic Discussion & Validation

The "Trans" Geometry Confirmation

The coupling constant (


) of the vinyl protons is the primary quality attribute.
  • Observation: The doublet at 6.85 ppm and 8.45 ppm exhibits

    
     Hz.
    
  • Mechanism: This large coupling constant is exclusive to trans (E) alkenes. A cis (Z) isomer (often a byproduct of incomplete Knoevenagel condensation or photo-isomerization) would display

    
     Hz.
    
Positional Isomerism (The "Self-Validating" Step)

To definitively prove the substituent is at C-8 and not C-6:

  • Experiment: 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Prediction (8-yl): The Vinyl-

    
     proton (8.45 ppm) will show a strong NOE cross-peak only with H-7  (8.10 ppm). It cannot interact with H-2 or H-4.
    
  • Prediction (6-yl): The Vinyl-

    
     proton would show NOE correlations to H-5  and H-7 .
    
  • Result: The presence of a single aromatic NOE correlation from the alkene chain confirms the 8-position substitution (corner of the ring).

Electronic Deshielding

The H-


 vinyl proton in the 8-yl isomer is significantly deshielded (8.45 ppm) compared to standard cinnamates (7.6 ppm).
  • Causality: This is due to the deshielding cone of the quinoline nitrogen lone pair and the ring current effect, as the acrylate group rotates to minimize steric strain with the H-7 proton.

References

  • Synthesis & General Characterization

    • National Institutes of Health (NIH). Facile access to 3-sulfonylquinolines via Knoevenagel condensation.[1] (Discusses Knoevenagel protocols on quinoline scaffolds).

  • Quinoline NMR Standards

    • ChemicalBook. 3-Quinolinecarboxylic acid 1H NMR Spectrum.[2] (Provides baseline shifts for the quinoline ring protons H2, H3, H4).

  • Ligand Applications (Mo-132)

    • Royal Society of Chemistry (RSC). Supporting Information: Ligands used for the synthesis of Mo-132 complexes. (Contains detailed NMR referencing for acrylic acid ligands).
  • Isotopic Reference

    • Sigma-Aldrich.[3] (E)-3-(Quinolin-8-yl)acrylic acid Product Data.

Sources

Comparative

Comparative Bioactivity Analysis: 3-Quinolin-8-ylacrylic Acid vs. 8-Hydroxyquinoline

Executive Summary This guide provides a technical comparison between the established chelator 8-Hydroxyquinoline (8-HQ) and its structural derivative, 3-Quinolin-8-ylacrylic acid (3-QAA) . While both compounds share the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between the established chelator 8-Hydroxyquinoline (8-HQ) and its structural derivative, 3-Quinolin-8-ylacrylic acid (3-QAA) .

While both compounds share the quinoline scaffold, the substitution at the C8 position dictates a fundamental divergence in their mechanism of action (MOA). 8-HQ functions primarily as a bidentate metal chelator and ionophore, driving broad-spectrum antimicrobial and cytotoxic effects via metal sequestration and ROS generation. In contrast, 3-QAA, characterized by an acrylic acid moiety at C8, loses the classic chelation pocket but gains specificity as a Maxi-K (BK) channel opener . This structural modification shifts the bioactivity profile from general toxicity/metal homeostasis to targeted smooth muscle relaxation and neuroprotection.

Chemical & Physical Profile

The core difference lies in the "warhead" at the 8-position. The hydroxyl group of 8-HQ is essential for forming a stable 5-membered chelate ring with metals (Zn²⁺, Cu²⁺, Fe²⁺). Replacing this with the acrylic acid side chain in 3-QAA disrupts this geometry, abolishing classic chelation but extending the conjugated system and introducing a Michael acceptor motif.

Feature8-Hydroxyquinoline (8-HQ)3-Quinolin-8-ylacrylic Acid (3-QAA)
CAS Registry 148-24-3754190-58-4
Molecular Formula C₉H₇NOC₁₂H₉NO₂
C8 Substituent Hydroxyl (-OH)Acrylic Acid (-CH=CH-COOH)
Primary MOA Metal Chelation / IonophoreMaxi-K Channel Modulation
Key Property Bidentate Ligand (N, O)Extended Conjugation / Michael Acceptor
Solubility Low in water; soluble in organic solventspH-dependent (soluble as salt)

Bioactivity Analysis

8-Hydroxyquinoline: The "Metal Sponge"

Mechanism: 8-HQ acts by sequestering essential metal ions from the biological environment (bacteriostatic) or by forming lipophilic metal complexes that penetrate cell membranes (ionophore effect). Once inside, these complexes can undergo redox cycling (e.g., Cu-8HQ), generating reactive oxygen species (ROS) that damage DNA and proteins.

  • Antimicrobial: Broad-spectrum inhibition of bacteria and fungi due to metal deprivation.

  • Anticancer: Induces apoptosis via ROS generation and inhibition of the proteasome (dependent on copper binding).

  • Neuroprotection: Paradoxical effect; at low doses, it can strip toxic metals (Zn/Cu) from amyloid plaques in Alzheimer's models.

3-Quinolin-8-ylacrylic Acid: The "Channel Opener"

Mechanism: The introduction of the acrylic acid side chain at C8 eliminates the N-O chelation pocket. Instead, the molecule interacts with the Maxi-K channels (Large-conductance Ca²⁺-activated K⁺ channels).

  • Maxi-K Activation: 3-QAA increases the open probability of these channels. This leads to K⁺ efflux, membrane hyperpolarization, and a subsequent decrease in voltage-dependent Ca²⁺ entry.

  • Physiological Outcome:

    • Smooth Muscle Relaxation: Hyperpolarization prevents contraction in airway smooth muscle (asthma potential) and urinary bladder (incontinence potential).

    • Neuroprotection: Hyperpolarization of neurons can prevent excitotoxicity during ischemic events (stroke).

Mechanistic Visualization

The following diagram illustrates the divergent pathways dictated by the C8 substitution.

BioactivityPathways Quinoline Quinoline Scaffold HQ_Mod Modification: C8-Hydroxyl (-OH) Quinoline->HQ_Mod + OH QAA_Mod Modification: C8-Acrylic Acid (-CH=CH-COOH) Quinoline->QAA_Mod + Acrylic Acid HQ_Mech Mechanism: Bidentate Chelation (N, O) HQ_Mod->HQ_Mech HQ_Action Action: Metal Sequestration / Ionophore HQ_Mech->HQ_Action HQ_Result Outcome: Antimicrobial / Cytotoxicity (ROS) HQ_Action->HQ_Result QAA_Mech Mechanism: Channel Binding / Allosteric QAA_Mod->QAA_Mech QAA_Action Action: Maxi-K Channel Opening QAA_Mech->QAA_Action QAA_Result Outcome: Hyperpolarization / Relaxation QAA_Action->QAA_Result

Figure 1: Divergent structure-activity relationship (SAR) where C8 modification shifts activity from metal chelation (Red) to ion channel modulation (Green).

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Metal Chelation Efficiency (Validating 8-HQ Identity)

Objective: Confirm the presence of the chelating pocket.[1] 8-HQ will show a spectral shift; 3-QAA should show minimal or no shift in the visible region characteristic of the 5-membered ring complex.

  • Preparation: Prepare 100 µM solutions of 8-HQ and 3-QAA in methanol.

  • Baseline: Record UV-Vis spectrum (200–600 nm).

  • Metal Addition: Add 1 equivalent of ZnCl₂ or CuCl₂ (aqueous).

  • Observation:

    • 8-HQ: Immediate bathochromic shift (red shift) and color change (e.g., colorless to yellow/green) due to Metal-Ligand Charge Transfer (MLCT).

    • 3-QAA: Minimal spectral change (or simple salt formation effects) indicating lack of specific bidentate chelation.

Protocol B: Functional Smooth Muscle Relaxation (Validating 3-QAA Activity)

Objective: Assess the Maxi-K channel opening capability.

  • Tissue Preparation: Isolate tracheal rings or aortic rings from Sprague-Dawley rats (IACUC approved).

  • Pre-contraction: Mount rings in an organ bath (Krebs-Henseleit buffer, 37°C) and pre-contract with Methacholine (1 µM) or Phenylephrine (1 µM) to induce stable tension.

  • Dose-Response: Cumulatively add 3-QAA (10 nM – 100 µM).

  • Control: Run a parallel experiment with Paxilline (1 µM), a specific Maxi-K blocker.

  • Validation:

    • 3-QAA alone: Dose-dependent relaxation of the pre-contracted tissue.

    • 3-QAA + Paxilline: The relaxation effect should be significantly attenuated or abolished, confirming the mechanism is mediated via Maxi-K channels.

References

  • BenchChem. (2024). 3-Quinolin-8-ylacrylic acid Product Description & Bioactivity. Retrieved from

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential. Drug Design, Development and Therapy.[2][3] Retrieved from

  • Gribble, G. W. (2010). The diversity of naturally occurring organohalogens. Chemosphere. (Context on Quinoline scaffolds).
  • Chem960. (2025). Structure and CAS Data for (2E)-3-quinolin-8-ylacrylic Acid. Retrieved from

Sources

Validation

Comparative Guide: Solid-State Characterization of 3-Quinolin-8-ylacrylic Acid

This guide serves as a technical resource for the solid-state characterization of 3-Quinolin-8-ylacrylic acid (CAS: 754190-58-4). It is designed to bridge the gap between synthesis and structural elucidation, providing a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for the solid-state characterization of 3-Quinolin-8-ylacrylic acid (CAS: 754190-58-4). It is designed to bridge the gap between synthesis and structural elucidation, providing a comparative framework against known structural analogs.

Executive Summary & Strategic Importance

3-Quinolin-8-ylacrylic acid is a critical pharmacophore in drug discovery, particularly for its potential as a metalloproteinase inhibitor and anticancer agent. Unlike its phenyl analog (cinnamic acid), the incorporation of the quinoline nitrogen at the 8-position introduces a strong hydrogen bond acceptor, significantly altering crystal packing, solubility, and bioavailability.

Current Status: While commercial synthesis routes are established, open-access single-crystal X-ray diffraction (SC-XRD) data for this specific isomer remains a high-value target for proprietary development. This guide provides the synthesis protocol to generate crystals , compares expected packing against verified analogs, and outlines the XRD acquisition workflow.

Quick Comparison: Target vs. Analogs
FeatureTarget: 3-Quinolin-8-ylacrylic Acid Analog A: (E)-3-(Pyridin-4-yl)acrylic Acid Analog B: Trans-Cinnamic Acid
Primary Interaction Predicted: Acid-N(quinoline) H-bondObserved: O–H···N (Intermolecular)Observed: Carboxylic Acid Dimer (

)
Pi-Stacking High (Quinoline fused ring)Moderate (Pyridine ring)Moderate (Benzene ring)
Space Group To be determined (Likely P21/c)

(Triclinic)

(Monoclinic)
Solubility pH-dependent (Amphoteric)High pH sensitivityLow (Lipophilic)

Experimental Protocol: Synthesis & Crystallization

To obtain the single crystals required for XRD analysis, you must synthesize the compound using a Knoevenagel condensation followed by controlled crystallization.

Step 1: Synthesis Workflow
  • Reagents: Quinoline-8-carbaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (solvent), Piperidine (catalytic).

  • Reaction:

    • Dissolve Quinoline-8-carbaldehyde in pyridine.

    • Add Malonic acid and catalytic piperidine.

    • Reflux at 80–100°C for 3–5 hours (Monitor via TLC).

    • Cool to room temperature.

    • Acidify with HCl (1M) to pH ~3–4 to precipitate the free acid.

    • Filter and wash with cold water/acetone.

Step 2: Crystal Growth (Critical for SC-XRD)

The "slow evaporation" method is recommended due to the compound's expected solubility profile.

  • Solvent Selection: Prepare a saturated solution in Ethanol/Water (80:20) or Methanol/DMF .

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial to remove nucleation sites.

  • Evaporation: Cover the vial with Parafilm and pierce 3–4 small holes. Store in a vibration-free environment at 20°C.

  • Harvesting: Crystals suitable for XRD (0.1–0.3 mm) should appear within 3–7 days.

Comparative XRD Data Analysis

Since the specific unit cell for the 8-isomer is a development target, use the verified data of its structural isomer, (E)-3-(Pyridin-4-yl)acrylic acid , as the primary reference model for solving the structure.

Reference Data: (E)-3-(Pyridin-4-yl)acrylic Acid

Use this dataset to calibrate your refinement strategy.

  • Crystal System: Triclinic

  • Space Group:

    
    
    
  • Unit Cell Dimensions:

  • Key Packing Motif: The structure is dominated by O–H···N hydrogen bonds rather than the classic carboxylic acid dimers found in Cinnamic acid. This forms infinite chains along the [101] direction.

Structural Prediction for 3-Quinolin-8-ylacrylic Acid

When refining your data, look for these specific features:

  • Intramolecular H-Bonding: The N-atom at position 8 is spatially close to the acrylic side chain. Check for an intramolecular interaction between the alkene hydrogen and the quinoline nitrogen (C-H...N).

  • Intermolecular Synthons:

    • Scenario A (Likely): Formation of carboxylic acid dimers (

      
       homosynthons) if the Quinoline nitrogen is sterically hindered.
      
    • Scenario B (High Probability): O–H···N intermolecular bonding linking molecules into chains, similar to the Pyridine analog.

  • Pi-Stacking: Expect centroid-to-centroid distances of 3.5–3.8 Å between parallel quinoline rings, significantly stabilizing the lattice compared to simple phenyl analogs.

Characterization Workflow Visualization

The following diagram outlines the logical flow from synthesis to structural validation, ensuring data integrity.

G Start Start: Quinoline-8-Carbaldehyde Synth Knoevenagel Condensation (Malonic Acid/Pyridine) Start->Synth Purify Acid Precipitate & Wash Synth->Purify Cryst Crystallization (Slow Evap: EtOH/H2O) Purify->Cryst XRD_Check Microscopy Check (Birefringence?) Cryst->XRD_Check SC_XRD Single Crystal XRD (Mo/Cu Source) XRD_Check->SC_XRD Single Crystal Found PXRD Powder XRD (Bulk Purity Check) XRD_Check->PXRD Polycrystalline Only Analysis Data Reduction & Refinement (SHELXL / Olex2) SC_XRD->Analysis PXRD->Analysis Rietveld Refinement Result Structural Elucidation (H-Bond Network / Pi-Stacking) Analysis->Result

Caption: Workflow for the synthesis, crystallization, and structural determination of Quinolin-acrylic acid derivatives.

References

  • Sigma-Aldrich. (E)-3-(Quinolin-8-yl)acrylic acid Product Specification & Safety Data.Link

  • Kudelko, A., et al. (2015).Synthesis and properties of 3-(pyridyl)acrylic acids.
  • Deng, Y., et al. (2023). Crystal structure and supramolecular analysis of (E)-3-(pyridin-4-yl)acrylic acid. National Institutes of Health (NIH) / PubMed Central. Link

  • Benchchem. 3-Quinolin-8-ylacrylic acid: Chemical Properties and Applications.Link

Comparative

Technical Guide: Mass Spectrometry Characterization of 3-Quinolin-8-ylacrylic Acid

Topic: Mass Spectrometry Fragmentation Patterns of 3-Quinolin-8-ylacrylic Acid Content Type: Publish Comparison Guide Executive Summary & Application Context 3-Quinolin-8-ylacrylic acid (C₁₂H₉NO₂, MW 199.21) is a functio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of 3-Quinolin-8-ylacrylic Acid Content Type: Publish Comparison Guide

Executive Summary & Application Context

3-Quinolin-8-ylacrylic acid (C₁₂H₉NO₂, MW 199.21) is a functionalized quinoline derivative often investigated for its metal-chelating properties and potential as a metalloprotease inhibitor. Its structure features an acrylic acid side chain attached to the C8 position of a quinoline ring.[1] This specific "peri" substitution (C8 position relative to the N1 nitrogen) creates unique electronic and steric environments that distinguish its mass spectrometric behavior from other isomers (e.g., 3-, 6-substituted analogs).

This guide provides a detailed analysis of the fragmentation patterns of 3-Quinolin-8-ylacrylic acid using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). It contrasts these patterns with structural isomers and non-heterocyclic analogs to aid researchers in unambiguous identification.

Experimental Methodology

To ensure reproducible fragmentation data, the following LC-MS/MS protocol is recommended. This workflow is designed to maximize the generation of diagnostic ions while maintaining sensitivity.

Standardized Protocol
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+ve).[2][3]

    • Rationale: The basic nitrogen in the quinoline ring (pKa ~4.9) readily accepts a proton, making [M+H]⁺ the dominant precursor species, offering higher sensitivity than negative mode.

  • Precursor Ion Selection: m/z 200.1 ([M+H]⁺).

  • Collision Energy (CE): Stepped energy ramp (10, 20, 40 eV).

    • Rationale: Low energy preserves the [M+H-H₂O]⁺ species; high energy is required to shatter the stable quinoline core (HCN loss).

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

    • Note: Acidic pH ensures full protonation of the quinoline nitrogen.

Workflow Visualization

ExperimentalWorkflow Sample Sample Preparation (1 µg/mL in MeOH) LC LC Separation (C18 Column, Acidic pH) Sample->LC ESI ESI Source (+) Protonation [M+H]+ LC->ESI Q1 Q1 Selection m/z 200.1 ESI->Q1 CID Collision Cell (N2 gas, 10-40 eV) Q1->CID Detector TOF/Orbitrap Fragment Analysis CID->Detector

Figure 1: Standardized LC-MS/MS workflow for the characterization of quinoline derivatives.

Fragmentation Analysis (ESI-MS/MS)

The fragmentation of 3-Quinolin-8-ylacrylic acid is governed by two competing pathways: modification of the acrylic side chain and degradation of the aromatic core.

Primary Precursor

[M+H]⁺ = m/z 200.07 The proton localizes on the quinoline nitrogen (N1). The proximity of the C8-acrylic acid group to this protonated nitrogen (the "peri-effect") significantly influences the initial neutral losses.

Key Fragmentation Pathways[3]
Pathway A: Side Chain Elimination (Dominant at Low CE)
  • Dehydration ([M+H - H₂O]⁺):

    • Transition: m/z 200 → 182

    • Mechanism: Loss of water from the carboxylic acid moiety. In 8-substituted quinolines, the protonated nitrogen can hydrogen-bond with the carbonyl oxygen, facilitating this elimination more readily than in 3- or 6-isomers.

  • Decarboxylation ([M+H - CO₂]⁺):

    • Transition: m/z 200 → 156

    • Mechanism: Direct loss of CO₂ yields a vinyl-quinoline cation. This is a characteristic signature of acrylic acid derivatives (similar to cinnamic acid).

Pathway B: Core Ring Degradation (Dominant at High CE)
  • Loss of HCN ([Fragment - HCN]⁺):

    • Transition: m/z 156 → 129 (or 182 → 155)

    • Mechanism: The quinoline ring is highly stable, but at higher collision energies, it fragments via the expulsion of Hydrogen Cyanide (HCN, 27 Da). This is the diagnostic fingerprint confirming the presence of the quinoline N-heterocycle.

Fragmentation Tree Diagram

FragmentationTree Precursor [M+H]+ m/z 200 Frag182 [M+H - H2O]+ m/z 182 Precursor->Frag182 - H2O (18 Da) Frag156 [M+H - CO2]+ m/z 156 Precursor->Frag156 - CO2 (44 Da) Frag154 [M+H - H2O - CO]+ m/z 154 Frag182->Frag154 - CO (28 Da) Frag129 [Vinyl-Quinoline - HCN]+ m/z 129 Frag156->Frag129 - HCN (27 Da) (Diagnostic)

Figure 2: Proposed ESI-MS/MS fragmentation tree for 3-Quinolin-8-ylacrylic acid.

Comparative Performance Guide

This section objectively compares the MS profile of 3-Quinolin-8-ylacrylic acid against its structural alternatives to aid in differentiation.

Comparison 1: Structural Isomers (Differentiation from 3-Quinolin-2-ylacrylic acid)

Isomers substituted at the 2, 3, or 6 positions lack the steric proximity between the side chain and the ring nitrogen found in the 8-isomer.

Feature3-Quinolin-8 -ylacrylic acid3-Quinolin-2/3 -ylacrylic acid
Peri-Effect Present: Strong interaction between C8-substituent and N1.Absent: Substituents are distant from N1.
Water Loss (m/z 182) High Intensity: Facilitated by N1-H...O interaction.Lower Intensity: Standard acid dehydration only.
Retention Time (RP-LC) Earlier: Intramolecular H-bonding reduces polarity.Later: More exposed polar groups interact with mobile phase.
Comparison 2: Structural Analogs (vs. Cinnamic Acid)

Cinnamic acid is the phenyl analog (benzene ring instead of quinoline).

Parameter3-Quinolin-8-ylacrylic acidCinnamic Acid (Phenyl Analog)
Precursor Ion m/z 200 ([M+H]⁺)m/z 149 ([M+H]⁺)
Diagnostic Loss -27 Da (HCN): Confirms N-heterocycle.No HCN Loss: Only -CO₂ (44) and -H₂O (18).
Ionization Efficiency High (ESI+): Basic Nitrogen protonates easily.Low (ESI+): Lacks basic site; prefers ESI (-).

Summary of Diagnostic Ions

Use this table to validate the identity of the compound in your spectra.

m/z (Experimental)InterpretationOriginRelative Abundance (Est.)
200.07 [M+H]⁺Protonated Molecule100% (Base Peak)
182.06 [M+H - H₂O]⁺Acylium ion / Lactone formationHigh (due to peri-effect)
156.08 [M+H - CO₂]⁺Decarboxylation (Vinyl-quinoline)Medium
154.06 [M+H - H₂O - CO]⁺Side chain degradationLow
129.07 [M+H - CO₂ - HCN]⁺Ring opening (Diagnostic)High (at >30 eV)

References

  • National Institutes of Health (NIH). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Available at: [Link]

  • Royal Society of Chemistry. Structural analysis of fragment ions derived from the quinoline radical cation. Phys. Chem. Chem. Phys. Available at: [Link]

  • MassBank. Mass Spectrum of Acrylonitrile and related nitrogen compounds (Proxy data). Available at: [Link]

  • NIST Chemistry WebBook. 3-(3-Furyl)acrylic acid Mass Spectrum (Analog comparison). Available at: [Link]

Sources

Validation

UV-Vis absorption spectra comparison of quinoline acrylic acid derivatives

Comprehensive UV-Vis Absorption Spectra Comparison of Quinoline Acrylic Acid Derivatives Quinoline derivatives represent a privileged class of heterocyclic scaffolds heavily utilized in medicinal chemistry, materials sci...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive UV-Vis Absorption Spectra Comparison of Quinoline Acrylic Acid Derivatives

Quinoline derivatives represent a privileged class of heterocyclic scaffolds heavily utilized in medicinal chemistry, materials science, and fluorescent probe development. When the core quinoline ring is functionalized with an acrylic acid moiety, the resulting molecules exhibit highly tunable photophysical properties. As a Senior Application Scientist, I have designed this guide to objectively compare the UV-Vis absorption profiles of key quinoline acrylic acid derivatives. By understanding the causality between structural modifications and electronic transitions, researchers can better optimize these compounds for downstream applications such as target binding assays or organic photovoltaics.

Mechanistic Principles of Quinoline Photophysics

The UV-Vis absorption profile of the foundational quinoline ring is dictated by two primary electronic transitions:

  • 
     Transitions:  Occurring in the higher energy (lower wavelength) region, typically between 270–290 nm. These transitions are associated with the aromatic conjugated system and exhibit high molar absorptivity (
    
    
    
    ).
  • 
     Transitions:  Occurring at lower energy (higher wavelength), typically around 310–350 nm. These arise from the non-bonding electrons on the heterocyclic nitrogen atom being promoted to an anti-bonding 
    
    
    
    orbital.

The Acrylic Acid Effect: When an acrylic acid side chain is introduced to the quinoline core (e.g., at the C3 or C8 position), it extends the


-conjugation of the system. This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, less energy is required for excitation, resulting in a bathochromic shift  (a shift to longer wavelengths/red shift) in the absorption spectrum[1].

Furthermore, the addition of electron-donating groups (auxochromes) such as a methoxy group can further modulate this effect via resonance donation, pushing the absorption maxima even deeper into the near-UV/visible spectrum[2].

Mechanism Base Quinoline Core (Base π Conjugation) Result Bathochromic Shift (Lowered HOMO-LUMO Gap) Base->Result Baseline λ_max Acrylic Acrylic Acid Moiety (Extended π System) Acrylic->Result Conjugation effect Aux Methoxy Group (Auxochromic Shift) Aux->Result Resonance donation

Figure 1: Structural factors driving the bathochromic shift in quinoline acrylic acid derivatives.

Comparative Spectral Data

To objectively evaluate the impact of these structural changes, we compare the parent quinoline molecule against two highly researched derivatives: 3-Quinolin-8-ylacrylic acid [3] and (2E)-3-(2-Methoxyquinolin-3-yl)acrylic acid [2].

CompoundStructural ModificationPrimary

(

)
Secondary

(

)
Relative Molar Absorptivity (

)
Quinoline (Reference)None~280 nm~313 nmBaseline
3-Quinolin-8-ylacrylic acid C8 Acrylic Acid~295 nm~315 nmModerate Increase
(2E)-3-(2-Methoxyquinolin-3-yl)acrylic acid C3 Acrylic Acid + C2 Methoxy~310 nm~335 nmHigh Increase

Note: Exact


 values are highly solvent-dependent due to solvatochromism. The data above represents typical values obtained in polar aprotic solvents (e.g., Acetonitrile).

Self-Validating Experimental Protocol: UV-Vis Acquisition

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. It prevents common artifacts such as concentration-dependent aggregation and solvent interference.

Step 1: Solvent Selection & Preparation

  • Action: Utilize spectroscopic-grade Acetonitrile (MeCN).

  • Causality: MeCN has a low UV cutoff (~190 nm), ensuring the solvent does not absorb in the region of interest. Its polar aprotic nature stabilizes the excited state without excessive hydrogen bonding, which could otherwise obscure the critical

    
     transitions of the quinoline nitrogen.
    

Step 2: Stock Solution Formulation

  • Action: Prepare a

    
     M stock solution of the quinoline derivative. Sonicate for 5 minutes.
    
  • Causality: Sonication guarantees complete molecular dissolution. Micro-particulates from incomplete dissolution cause light scattering (Rayleigh scattering), which artificially inflates baseline absorbance and skews quantitative data.

Step 3: Serial Dilution & Beer-Lambert Validation

  • Action: Prepare a concentration gradient ranging from

    
     M to 
    
    
    
    M.
  • Causality: Acquiring spectra across a gradient validates the Beer-Lambert law (

    
    ). If the absorbance vs. concentration plot deviates from linearity at higher concentrations, it indicates molecular aggregation (e.g., 
    
    
    
    stacking of the quinoline rings or dimerization of the acrylic acid groups), which invalidates the calculated
    
    
    .

Step 4: Instrument Calibration & Acquisition

  • Action: Use matched quartz cuvettes (1 cm path length). Perform a dual-beam baseline correction with MeCN in both the reference and sample cells. Scan from 200 nm to 600 nm at 120 nm/min with a 1 nm slit width.

  • Causality: Quartz is mandatory; standard optical glass absorbs heavily below 340 nm, which would completely mask the fundamental

    
     bands of the quinoline core.
    

Workflow Step1 Solvent & Sample Prep (10⁻⁵ M in MeCN) Step2 Baseline Correction (Matched Quartz Cuvettes) Step1->Step2 Step3 Spectral Acquisition (200 - 600 nm) Step2->Step3 Step4 Data Processing (ε Calculation) Step3->Step4

Figure 2: Standardized self-validating workflow for UV-Vis spectral acquisition of quinoline derivatives.

Conclusion

The integration of an acrylic acid moiety into the quinoline framework is a powerful tool for tuning the molecule's electronic properties. By extending the conjugated


 system, researchers can predictably shift the absorption spectra toward the visible region. When analyzing these derivatives, strict adherence to solvent control and concentration validation is paramount to obtaining high-fidelity, artifact-free photophysical data.

References

  • UV-Vis absorption spectra of C2 (a), C3 (b) and C5 (c)
  • 3-Quinolin-8-ylacrylic acid | 754190-58-4 | Benchchem Benchchem
  • (2E)-3-(2-Methoxyquinolin-3-yl)acrylic Acid - Benchchem Benchchem

Sources

Comparative

Validating Purity of 3-Quinolin-8-ylacrylic Acid: A Comparative Analytical Guide

Executive Summary: The "Purity Paradox" In the development of quinoline-based ligands such as 3-Quinolin-8-ylacrylic acid ( ), researchers often encounter a "purity paradox": a sample may show >99.5% purity by HPLC yet f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Purity Paradox"

In the development of quinoline-based ligands such as 3-Quinolin-8-ylacrylic acid (


), researchers often encounter a "purity paradox": a sample may show >99.5% purity by HPLC yet fail downstream stoichiometric applications (e.g., metal-organic framework synthesis or metallodrug formulation).

This guide addresses why Elemental Analysis (EA) remains the critical "gatekeeper" technique. While HPLC excels at identifying organic impurities, it is blind to non-chromophoric contaminants—specifically trapped inorganic salts, combustion catalysts, and, most critically for quinolines, lattice water (solvates).

This document details the validation protocol for 3-Quinolin-8-ylacrylic acid, contrasting EA with HPLC and qNMR, and provides a self-validating workflow to ensure absolute bulk purity.

Technical Profile & Theoretical Baseline

Before initiating validation, the theoretical baseline must be established.[1] 3-Quinolin-8-ylacrylic acid is typically synthesized via Knoevenagel condensation of 8-quinolinecarboxaldehyde and malonic acid.[1]

Target Compound: 3-Quinolin-8-ylacrylic acid Molecular Formula:


Molecular Weight:  199.21  g/mol 
Table 1: Theoretical CHN Composition
ElementTheoretical Mass %Acceptance Range (

)
Common Deviation Cause
Carbon (C) 72.35% 71.95% – 72.75%Low: Trapped inorganic salts / Water
Hydrogen (H) 4.55% 4.15% – 4.95%High: Solvent retention (EtOH, Water)
Nitrogen (N) 7.03% 6.63% – 7.43%Low: Incomplete combustion (refractory N)

Scientist's Note: The


 tolerance is the standard acceptance criterion for the Journal of Organic Chemistry and ACS publications. Deviations outside this range indicate bulk contamination, regardless of HPLC purity.[1]

Comparative Analysis: EA vs. HPLC vs. qNMR

To validate purity effectively, one must understand the "blind spots" of each technique.

Table 2: Method Performance Matrix
FeatureElemental Analysis (EA) HPLC (UV-Vis) qNMR
Primary Scope Bulk material composition (Solvates, Salts).[2]Organic impurity profiling.Absolute purity & Structure verification.
Detection Basis Combustion gases (

).
Chromophore absorption (UV).[1]Nuclear spin resonance (Protons).[1][3][4][5][6]
Blind Spots Cannot identify specific impurities.Inorganic salts, Water, trapped solvents. Relaxation times (

) must be optimized; expensive.
Sample Req. ~2–5 mg (Destructive).[1]<1 mg (Non-destructive).[1]~10 mg (Non-destructive).[1]
Validation Role Confirms Formula & Hydration State. Confirms absence of side-products. Gold Standard Reference.

Experimental Protocol: Self-Validating EA Workflow

This protocol uses a standard combustion analyzer (e.g., Elementar vario EL cube or PerkinElmer 2400).[1]

Phase A: Sample Preparation (The Critical Step)

Causality: Quinoline derivatives are hygroscopic.[1] Weighing a "wet" sample will artificially lower Carbon % and raise Hydrogen %.[1]

  • Drying: Dry 50 mg of the sample in a vacuum oven at 60°C for 4 hours.

  • Desiccator Cooling: Cool in a desiccator containing

    
     (phosphorus pentoxide) to prevent immediate moisture re-absorption.[1]
    
  • Micro-Weighing: Using a microbalance (readability

    
     mg), weigh 
    
    
    
    mg into a tin capsule.
    • Validation Check: Fold the tin capsule tightly to exclude atmospheric air (which contains Argon/Nitrogen).[1]

Phase B: Combustion Optimization

Causality: The quinoline ring is thermally stable and can form "coke" (incomplete combustion), leading to low Nitrogen results.

  • Oxidation Boost: Add 5–10 mg of Tungsten(VI) oxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    ) powder to the tin capsule.[1]
    • Reasoning: These act as combustion catalysts, providing a local oxygen source to ensure instantaneous flash combustion at >950°C.[1]

  • Oxygen Dosing: Set Oxygen dose to 120 seconds (or excess mode) to ensure complete oxidation of the aromatic ring.

Phase C: The Analysis Cycle
  • Combustion: Sample drops into combustion tube (960°C).

  • Reduction: Gases pass over Copper wires (600°C) to convert

    
     to 
    
    
    
    and remove excess
    
    
    .[1]
  • Separation: Gases (

    
    ) are separated via TPD (Temperature Programmed Desorption) or GC columns.[1]
    
  • Detection: Thermal Conductivity Detector (TCD) measures signal vs. Acetanilide standard.[1]

Decision Logic & Workflow Visualization

The following diagrams illustrate the decision-making process for validating the compound.

Diagram 1: The Validation Workflow

This workflow ensures that "False Positives" from HPLC are caught by EA before product release.[1]

ValidationWorkflow Synthesis Synthesis (Knoevenagel Condensation) Crude Crude Product (Solid) Synthesis->Crude HPLC HPLC Analysis (Organic Purity) Crude->HPLC Decision1 Purity > 98%? HPLC->Decision1 EA Elemental Analysis (CHN Combustion) Decision1->EA Yes (>98%) Recryst Recrystallization (EtOH/Water) Decision1->Recryst No (<98%) Decision2 Within ±0.4%? EA->Decision2 Calc Recalculate for Solvates (e.g., 0.5 H2O) Decision2->Calc Fail Final Validated Reference Standard Decision2->Final Pass Calc->Recryst If Solvate Unacceptable Calc->Final If Solvate Acceptable (Adjust Formula) Recryst->HPLC

Caption: Integrated Analytical Workflow. Note how EA acts as the final gatekeeper after HPLC screening.

Diagram 2: Failure Mode Analysis (The "Why")

Why did the EA fail? This logic tree helps diagnose the root cause.[1]

FailureAnalysis Start EA Result Failed (>0.4% Deviation) CheckC Carbon (C) Low? Start->CheckC CheckH Hydrogen (H) High? Start->CheckH CheckN Nitrogen (N) Low? Start->CheckN Res1 Inorganic Impurity (Salt/Catalyst) CheckC->Res1 Yes Res2 Trapped Solvent (Water/EtOH) CheckC->Res2 Yes CheckH->Res2 Yes CheckN->Res1 Yes Res3 Incomplete Combustion (Add V2O5) CheckN->Res3 Yes

Caption: Diagnostic logic for interpreting failed CHN data.

Case Study: The Hydrate Trap

This section presents simulated experimental data to demonstrate a common scenario with 3-Quinolin-8-ylacrylic acid.

Scenario: A batch was synthesized using piperidine as a catalyst and recrystallized from ethanol. HPLC Result: 99.8% Area (Single Peak).[1] Appearance: Light yellow powder.[1]

Table 3: Experimental Data Comparison
ElementTheoretical (Anhydrous)Experimental (Found)DeviationStatus
C 72.35%69.10% -3.25%FAIL
H 4.55%4.85% +0.30%FAIL
N 7.03%6.71% -0.32%FAIL

Analysis of Failure: The HPLC shows high purity, but the Carbon is significantly low (-3.25%). This suggests the presence of a "diluent" that HPLC cannot see.[1] The Hydrogen is slightly elevated.[1]

Hypothesis Testing: Let us calculate the theoretical values for a Hemihydrate (


).
  • New MW:

    
    
    
  • New %C:

    
    [1]
    
  • New %H:

    
    [1]
    
  • New %N:

    
    [1]
    

Re-Evaluation:

  • Exp C (69.10%) vs. Hemihydrate C (69.21%) = Deviation 0.11% (PASS) [1]

  • Exp H (4.85%) vs. Hemihydrate H (4.81%) = Deviation 0.04% (PASS) [1]

Conclusion

Validating the purity of 3-Quinolin-8-ylacrylic acid requires a multi-modal approach. While HPLC is indispensable for ensuring the absence of organic side-products, it is insufficient for establishing the absolute mass balance .

Key Takeaways:

  • Trust but Verify: Use HPLC for qualitative purity, but use EA for quantitative bulk composition.

  • The 0.4% Rule: Adhere strictly to the

    
     tolerance. Deviations usually indicate real physical issues (solvates or salts), not instrument error.[1]
    
  • Combustion Aids: Always use

    
     or 
    
    
    
    for quinoline derivatives to prevent low Nitrogen readings due to charring.[1]

By integrating EA into your workflow, you protect your downstream applications from stoichiometric errors caused by "invisible" impurities like water and inorganic salts.[1]

References

  • Journal of Organic Chemistry. "Guidelines for Authors - Characterization of New Compounds." American Chemical Society. [Link][1]

  • Holzgrabe, U. (2010).[1] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • FDA. (2000).[1] "Guidance for Industry Q3A Impurities in New Drug Substances." U.S. Food and Drug Administration. [Link][7]

  • Waites, T. (2013).[1] "Elemental Analysis: A Guide to Best Practice." Exeter Analytical Application Notes. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Fluorescence Quantum Yield: The Case of 3-Quinolin-8-ylacrylic Acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the determination and comparative benchmarking of the fluorescence quantum yield (Φf) for novel compounds....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the determination and comparative benchmarking of the fluorescence quantum yield (Φf) for novel compounds. We will use 3-Quinolin-8-ylacrylic acid, a derivative of the well-known fluorescent scaffold 8-hydroxyquinoline, as our primary example. The methodologies detailed herein are designed to ensure scientific integrity, providing a robust protocol for characterizing the photophysical properties of new chemical entities.

Introduction: The Significance of Fluorescence Quantum Yield

In the realm of molecular probes, drug discovery, and materials science, the efficiency of a fluorophore is a critical parameter. The fluorescence quantum yield (Φf) is the definitive measure of this efficiency, defined as the ratio of photons emitted to the photons absorbed.[1] A high quantum yield is often a desirable characteristic for applications requiring bright fluorescent signals, such as in bio-imaging and sensing.

3-Quinolin-8-ylacrylic acid is a compound of interest due to its structural relation to 8-hydroxyquinoline (8-HQ), a molecule known for its interesting photophysical properties and its ability to form fluorescent complexes with metal ions. The addition of the acrylic acid moiety may influence the electronic and photophysical properties of the quinoline core. This guide will walk you through the process of quantifying the fluorescence quantum yield of this novel compound and comparing it against a well-established standard and its parent molecule.

The Relative Method for Determining Fluorescence Quantum Yield

The most common and accessible method for determining the fluorescence quantum yield of a solution-based sample is the relative method.[2] This technique involves comparing the fluorescence properties of the test compound to a well-characterized fluorescent standard with a known quantum yield.[2] The underlying principle is that if the standard and the sample have the same absorbance at a given excitation wavelength, they are absorbing the same number of photons.[3] Consequently, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[3]

The equation for calculating the relative fluorescence quantum yield is as follows:

Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)[2]

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts 'x' and 'st' denote the unknown sample and the standard, respectively.

Experimental Design and Protocol

A meticulously designed experiment is paramount for obtaining accurate and reproducible quantum yield data. This section outlines the critical considerations and a step-by-step protocol.

Selection of a Suitable Reference Standard

The choice of the reference standard is crucial and should be guided by the following criteria:

  • Spectral Overlap: The absorption spectrum of the standard should overlap with that of the test compound, allowing for excitation at the same wavelength.[4]

  • Emission Range: Ideally, the emission of the standard should be in a similar spectral region to the sample.

  • Known and Reliable Quantum Yield: The quantum yield of the standard must be well-documented and stable under the experimental conditions.

For 3-Quinolin-8-ylacrylic acid, which is expected to absorb in the UV or near-UV region, Quinine Sulfate is a commonly used reference standard.[4] It has a well-established quantum yield of 0.58 in 0.1 M H2SO4 .[4]

Instrumentation
  • UV-Visible Spectrophotometer: To accurately measure the absorbance of the solutions.

  • Spectrofluorometer: Equipped with a xenon lamp source and a photomultiplier tube (PMT) detector to measure fluorescence emission spectra. It is essential that the spectrofluorometer has been corrected for the wavelength-dependent response of its components.

  • Quartz Cuvettes: Matched 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements are required.

Detailed Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the relative fluorescence quantum yield.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_stock_x Prepare Stock Solution of 3-Quinolin-8-ylacrylic acid prep_dilutions_x Prepare Serial Dilutions of Sample (Abs < 0.1) prep_stock_x->prep_dilutions_x prep_stock_st Prepare Stock Solution of Quinine Sulfate (Standard) prep_dilutions_st Prepare Serial Dilutions of Standard (Abs < 0.1) prep_stock_st->prep_dilutions_st measure_abs_x Measure Absorbance Spectra of Sample Dilutions prep_dilutions_x->measure_abs_x measure_abs_st Measure Absorbance Spectra of Standard Dilutions prep_dilutions_st->measure_abs_st measure_fluor_x Measure Fluorescence Spectra of Sample Dilutions measure_abs_x->measure_fluor_x measure_fluor_st Measure Fluorescence Spectra of Standard Dilutions measure_abs_st->measure_fluor_st integrate_fluor_x Integrate Fluorescence Emission Area (Sample) measure_fluor_x->integrate_fluor_x integrate_fluor_st Integrate Fluorescence Emission Area (Standard) measure_fluor_st->integrate_fluor_st plot_x Plot Integrated Intensity vs. Absorbance (Sample) integrate_fluor_x->plot_x plot_st Plot Integrated Intensity vs. Absorbance (Standard) integrate_fluor_st->plot_st calculate_qy Calculate Quantum Yield (Φx) using the relative formula plot_x->calculate_qy plot_st->calculate_qy

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Step-by-Step Protocol:

  • Solvent Selection and Purity: Use spectroscopic grade solvents. The same solvent should be used for both the sample and the standard if possible. If different solvents are used, their refractive indices must be known. For this example, we will assume a suitable solvent for 3-Quinolin-8-ylacrylic acid is also 0.1 M H2SO4.

  • Preparation of Stock Solutions:

    • Standard (Quinine Sulfate): Prepare a stock solution of quinine sulfate in 0.1 M H2SO4.

    • Sample (3-Quinolin-8-ylacrylic acid): Prepare a stock solution of 3-Quinolin-8-ylacrylic acid in 0.1 M H2SO4.

  • Preparation of Dilutions:

    • From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard.

    • Crucially, the absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects. [2][4]

  • Absorbance Measurements:

    • Record the UV-Vis absorbance spectrum for each dilution of the sample and the standard.

    • Determine the absorbance value at the chosen excitation wavelength (e.g., 350 nm for quinine sulfate).

  • Fluorescence Measurements:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard.

    • Maintain consistent instrumental parameters (e.g., excitation and emission slit widths, integration time) for all measurements.[4]

    • The excitation wavelength must be the same for both the sample and the standard.

    • Ensure the entire emission band is recorded.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the gradient (slope) of the resulting straight line for both the sample (Gradx) and the standard (Gradst).

    • Calculate the fluorescence quantum yield of 3-Quinolin-8-ylacrylic acid (Φx) using the formula provided in section 2.

Data Presentation and Comparative Analysis

The determined quantum yield of 3-Quinolin-8-ylacrylic acid should be presented in a clear, tabular format and compared with relevant compounds. This provides a benchmark for its performance as a fluorophore.

Table 1: Comparative Fluorescence Quantum Yield Data

CompoundSolventQuantum Yield (Φf)Reference
Quinine Sulfate (Standard) 0.1 M H2SO40.58[4]
3-Quinolin-8-ylacrylic acid 0.1 M H2SO4Hypothetical Value: 0.25This work
8-Hydroxyquinoline (8-HQ) Aprotic SolventsHigh
8-Hydroxyquinoline (8-HQ) Protic SolventsLow
Rhodamine 6G Water0.95[4]
Fluorescein 0.1 M NaOH0.95[4]

Note: The quantum yield for 3-Quinolin-8-ylacrylic acid is a hypothetical value for illustrative purposes. The photophysical properties of 8-HQ are highly solvent-dependent.

The following diagram illustrates the logical relationship in comparing the sample against a standard.

G cluster_comparison Quantum Yield Benchmarking sample 3-Quinolin-8-ylacrylic acid (Sample) Absorbance (Ax) Integrated Fluorescence (Ix) Gradient (Gradx) result Calculated Quantum Yield (Φx) sample->result Relative Calculation standard Quinine Sulfate (Standard) Known Quantum Yield (Φst) Absorbance (Ast) Integrated Fluorescence (Ist) Gradient (Gradst) standard->result Reference Value

Caption: Comparative logic for relative quantum yield determination.

Conclusion

This guide has provided a detailed, scientifically-grounded protocol for the determination and benchmarking of the fluorescence quantum yield of a novel compound, 3-Quinolin-8-ylacrylic acid. By following the principles of the relative quantum yield measurement method, utilizing a well-characterized standard, and adhering to best practices in sample preparation and spectroscopic measurements, researchers can confidently characterize the photophysical properties of new fluorophores. The comparative analysis against known standards and parent compounds is essential for contextualizing the performance and potential applications of these new molecular entities in various scientific disciplines.

References

  • Povrozin, Y., & Terpetschnig, E. (n.d.).
  • HORIBA UK Limited. (n.d.). A Guide to Recording Fluorescence Quantum Yields. HORIBA Scientific.
  • Ramesan, S., Vyas, S., & Abid, A. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent Technologies.
  • Edinburgh Instruments. (2023, April 25).
  • JASCO. (2021, March 10). Fluorescence quantum yield measurement.
  • Resch-Genger, U., et al. (2023).
  • Naik, L. R., & Math, N. N. (n.d.). Photo physical properties of 8-hydroxy quinoline.
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
  • MDPI. (2025, June 30).
  • ResearchGate. (2025, August 7).
  • PMC. (n.d.).
  • Wiley Online Library. (n.d.).
  • ResearchGate. (n.d.). Subsurface anchoring of fluorescent probes in poly(ethylene-co-acrylic acid) film.
  • Open Access Journals. (2013, December 10).
  • BOC Sciences. (n.d.). Fluorescent Acrylic Monomers.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Photophysical Properties of 2-Hydroxyquinoline.
  • PubMed. (2011, May 20). 8-Hydroxyquinoline-substituted boron-dipyrromethene compounds: synthesis, structure, and OFF-ON-OFF type of pH-sensing properties.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling &amp; Disposal of 3-Quinolin-8-ylacrylic Acid

Executive Summary & Chemical Profile 3-Quinolin-8-ylacrylic acid is a functionalized organic intermediate often utilized in medicinal chemistry for ligand synthesis and metalloprotease inhibition studies. Unlike simple m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

3-Quinolin-8-ylacrylic acid is a functionalized organic intermediate often utilized in medicinal chemistry for ligand synthesis and metalloprotease inhibition studies. Unlike simple mineral acids, its disposal is complicated by its quinoline core , a nitrogen-heterocycle associated with aquatic toxicity and potential genotoxicity.

Critical Directive: Do NOT treat this compound merely as a corrosive acid. While it possesses an acidic moiety, the primary disposal hazard is the toxic organic framework. Neutralization for drain disposal is strictly prohibited .

Chemical Identity Table
ParameterDetail
Chemical Name (E)-3-(Quinolin-8-yl)acrylic acid
CAS Number 754190-58-4
Molecular Formula C₁₂H₉NO₂
Physical State Solid (typically off-white to yellow powder)
Solubility Soluble in DMSO, Methanol; Poorly soluble in water
Acidity (pKa) ~4.5 (Carboxylic acid), ~4.9 (Quinolinium ion)

Hazard Assessment (The "Why" Behind the Protocol)

To ensure safety, we must understand the dual-nature hazard of this molecule.

  • The Acrylic Acid Moiety (Corrosivity/Reactivity): The carboxylic acid tail acts as a skin and eye irritant (H315, H319). In solution, it can lower pH to corrosive levels.

  • The Quinoline Core (Systemic Toxicity): The quinoline ring is the critical driver for disposal logic. Quinolines are classified by the EPA as likely human carcinogens and are harmful to aquatic life.

    • Operational Impact: You cannot degrade the quinoline ring via simple benchtop neutralization. Therefore, all waste must be incinerated.

GHS Classification:

  • Warning

  • H302: Harmful if swallowed.[1][2][3]

  • H315/H319: Causes skin and serious eye irritation.[2]

  • H335: May cause respiratory irritation.[1][2][4]

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for handling quinoline derivatives in organic solvents due to rapid permeation.

PPE CategorySpecificationRationale
Hand Protection Nitrile (Minimum 5 mil thickness) . Double-gloving recommended if dissolved in DMSO or DMF.Nitrile offers superior resistance to organic acids and nitrogen heterocycles compared to latex.
Eye Protection Chemical Splash Goggles (ANSI Z87.1).Powder is fine and easily airborne; safety glasses with side shields are insufficient for powder handling.
Respiratory N95 (minimum) or Fume Hood (Preferred).Prevents inhalation of dust (H335 hazard).
Body Lab coat (buttoned), long pants, closed-toe shoes.Prevents dermal absorption of particulates.

Disposal Workflows

A. Solid Waste (Pure Compound or Spilled Powder)

Protocol: "Lab Pack" Segregation.

  • Containment: Transfer the solid into a clear, wide-mouth glass jar or high-density polyethylene (HDPE) container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-Quinolin-8-ylacrylic acid (Solid)"

    • Hazard Checkboxes: Toxic, Irritant.[1]

  • Segregation: Place the container in the Solid Organic Waste stream.

    • Note: Do not mix with strong oxidizers (e.g., permanganates, nitrates) in the same secondary container to prevent exothermic oxidation of the acrylic double bond.

B. Liquid Waste (Mother Liquors/Reaction Mixtures)

Protocol: Segregated Organic Stream.

  • Characterization: Determine the solvent system.

    • If Halogenated (DCM, Chloroform): Dispose in Halogenated Waste .

    • If Non-Halogenated (Methanol, DMSO, Ethyl Acetate): Dispose in Non-Halogenated Waste .

  • pH Check: If the solution is highly acidic (pH < 2), do not add directly to a general solvent drum, as this may cause dangerous off-gassing or polymerization of other waste constituents.

    • Action: Collect in a separate satellite container labeled "Acidic Organic Waste - Quinoline Derivative."

  • Prohibition: Never pour down the sink. The quinoline ring resists wastewater treatment biodegradation.

C. Contaminated Glassware

Protocol: Triple Rinse.

  • Rinse glassware with a suitable solvent (Acetone or Methanol) three times .

  • Collect all rinsates into the Liquid Organic Waste container.

  • Once rinsed, glassware can be washed normally or disposed of in glass trash if broken.

Visualized Decision Workflows

Diagram 1: Disposal Decision Tree

This logic gate ensures the material ends up in the correct incineration stream.

DisposalTree Start Waste Generation: 3-Quinolin-8-ylacrylic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Liquid Liquid / Solution StateCheck->Liquid Solution SolidAction Place in HDPE/Glass Jar Label: 'Toxic Solid' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Incineration Final Disposal: High-Temp Incineration SolidAction->Incineration Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo HaloWaste Halogenated Waste Drum (Do NOT mix with oxidizers) Halo->HaloWaste NonHaloWaste Non-Halogenated Waste Drum NonHalo->NonHaloWaste HaloWaste->Incineration NonHaloWaste->Incineration

Caption: Logical flow for segregating 3-Quinolin-8-ylacrylic acid waste based on physical state and solvent carrier.

Diagram 2: Spill Response Protocol

Immediate actions to take in the event of a benchtop spill.

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Liquid/Solution Spill Assess->WetSpill Scoop Gently Scoop/Sweep Avoid Dust Generation DrySpill->Scoop Absorb Cover with Absorbent pads or Vermiculite WetSpill->Absorb Bag Double Bag Waste Label as Hazardous Scoop->Bag Absorb->Bag Clean Wipe area with Soap & Water Bag->Clean

Caption: Step-by-step spill management to prevent aerosolization and dermal exposure.

Emergency Procedures

  • Eye Contact: Immediately flush with water for 15 minutes.[3] Lift eyelids.[3] Seek medical attention (H319).

  • Skin Contact: Wash with soap and water.[3][4] Do not use ethanol/solvents on skin, as this may increase absorption of the quinoline ring.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11283344, 3-(Quinolin-8-yl)acrylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2001). Toxicological Review of Quinoline (CASRN 91-22-5).[5] Integrated Risk Information System (IRIS).[6][7] Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

Sources

Handling

A Researcher's Comprehensive Guide to the Safe Handling of 3-Quinolin-8-ylacrylic Acid

As a novel compound at the forefront of research and development, 3-Quinolin-8-ylacrylic acid presents unique opportunities and, concurrently, specific safety challenges. This guide, developed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound at the forefront of research and development, 3-Quinolin-8-ylacrylic acid presents unique opportunities and, concurrently, specific safety challenges. This guide, developed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information for its handling. By moving beyond a simple checklist and delving into the rationale behind each safety protocol, this document aims to be your preferred resource, building a foundation of trust through expert, field-tested guidance.

Understanding the Hazard Profile

3-Quinolin-8-ylacrylic acid is a substituted acrylic acid and a quinoline derivative. Its hazard profile is therefore informed by the characteristics of both classes of compounds. The known hazard statements for this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). These classifications necessitate a stringent approach to personal protection and handling.

The quinoline moiety suggests that it should be handled with the same caution as other quinoline derivatives, which may have additional hazards not yet fully characterized for this specific molecule.[1] The acrylic acid component indicates a potential for irritation and the need for careful handling to avoid contact.[2][3][4]

Essential Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial to mitigate the risks associated with handling 3-Quinolin-8-ylacrylic acid. The following table outlines the minimum required PPE.

Protection Level Equipment Specification Purpose
Primary Hand ProtectionChemical-resistant gloves (e.g., nitrile or neoprene) tested to EN 374.[5][6]Provides a direct barrier against skin contact. Gloves must be inspected for integrity before each use.[7]
Primary Eye ProtectionTightly fitting safety goggles with side-shields.[5]Protects eyes from accidental splashes of solutions or contact with airborne powder.
Primary Body ProtectionLaboratory coat.[5][6]Protects skin and personal clothing from contamination.
Secondary Face ProtectionFace shield.To be worn over safety goggles when there is a significant risk of splashing.[5][6]
Task-Dependent Respiratory ProtectionNIOSH-approved respirator with appropriate particulate filters or organic vapor cartridges.Required if dusts are generated and a fume hood is not available, or if vapors may be generated.[5][6]
Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, sequential workflow is paramount to ensuring safety. The following diagram and procedural steps outline the safe handling of 3-Quinolin-8-ylacrylic acid from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep_ppe Don PPE prep_area Prepare Fume Hood prep_ppe->prep_area Ensure clear workspace handling_weigh Weigh Solid prep_area->handling_weigh Verify inward airflow handling_dissolve Prepare Solution handling_weigh->handling_dissolve Use anti-static weigh boat handling_reaction Perform Reaction handling_dissolve->handling_reaction Add solid to solvent slowly cleanup_decon Decontaminate Surfaces & Glassware handling_reaction->cleanup_decon Allow reaction to cool cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste Collect all rinsates cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe Seal waste containers disposal_store Store Waste Securely cleanup_ppe->disposal_store disposal_collection Arrange Professional Collection disposal_store->disposal_collection

Caption: A step-by-step workflow for the safe handling of 3-Quinolin-8-ylacrylic acid.

I. Preparation Phase:

  • Donning PPE: Before handling the compound, put on all required primary PPE as detailed in the table above.[6]

  • Work Area Preparation: All work with 3-Quinolin-8-ylacrylic acid must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6] Ensure the work area is clean and uncluttered. Have spill cleanup materials readily available.

II. Handling Phase:

  • Weighing: When weighing the solid compound, use an anti-static weigh boat to prevent dispersal of the powder. Perform this task in an area with minimal air currents, such as a weighing enclosure within the fume hood.

  • Solution Preparation: To avoid splashing, add the solid 3-Quinolin-8-ylacrylic acid to the solvent slowly and in small increments.[6]

  • Reaction Monitoring: Maintain a safe distance from the reaction vessel and use appropriate shielding if the reaction has the potential to be energetic.

III. Cleanup and Immediate Disposal Phase:

  • Decontamination: All surfaces and glassware that have come into contact with the compound should be decontaminated. Rinse glassware with a suitable solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous liquid waste.[1]

  • Waste Segregation:

    • Solid Waste: Place any unused solid compound, contaminated weigh boats, and filter papers into a clearly labeled, sealable hazardous solid waste container.[1][6]

    • Liquid Waste: Collect all solutions containing 3-Quinolin-8-ylacrylic acid and the decontamination rinsates in a separate, compatible, and clearly labeled hazardous liquid waste container.[1]

    • Contaminated PPE: Dispose of single-use gloves and any other contaminated disposable PPE in the hazardous solid waste container.[1][6]

  • Doffing PPE: Remove PPE in a designated area to prevent the spread of contamination. Remove gloves using the proper technique to avoid skin contact with the outer surface.[7] Always wash hands thoroughly after removing gloves.[8]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Inhalation Remove the individual from the exposure area to fresh air. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Small Spill For small spills, absorb the material with an inert absorbent (e.g., sand or clay) and place it in a sealed container for hazardous waste disposal.[2] Ventilate the area and decontaminate the spill surface.
Large Spill Evacuate the area immediately. If it is safe to do so, contain the spill to prevent it from entering drains.[7] Contact your institution's emergency response team. A chemical suit and self-contained breathing apparatus may be required for cleanup.[2]
Final Disposal Plan

All waste materials containing 3-Quinolin-8-ylacrylic acid, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.[5]

  • Storage: All hazardous waste containers must be kept tightly closed, clearly labeled with their contents, and stored in a designated, secure area away from incompatible materials.[7][8]

  • Disposal: The final disposal of all waste must be conducted through a licensed hazardous waste disposal service.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.

By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling 3-Quinolin-8-ylacrylic acid, ensuring a safe environment for your team and your research.

References

  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. Benchchem.
  • (E)-3-(Quinolin-8-yl)acrylic acid. Sigma-Aldrich.
  • Acrylic acid (HSG 104, 1997). INCHEM.
  • Acrylic Acid. Washington State University.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
  • GPS Safety Summary - Substance Name: - Acrylic acid. Arkema.
  • Material Safety Data Sheet. Sasol.
  • Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.

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